molecular formula C10H9FO3 B13016567 Ethyl 4-fluoro-2-formylbenzoate

Ethyl 4-fluoro-2-formylbenzoate

Cat. No.: B13016567
M. Wt: 196.17 g/mol
InChI Key: SUCGEXWPXBCCAK-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-formylbenzoate is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

ethyl 4-fluoro-2-formylbenzoate

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-6H,2H2,1H3

InChI Key

SUCGEXWPXBCCAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)C=O

Origin of Product

United States

Foundational & Exploratory

Navigating the Synthesis and Application of Fluorinated Benzoate Scaffolds: A Technical Guide to Ethyl 4-fluoro-2-formylbenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. Among the vast array of fluorinated building blocks, substituted ethyl benzoates serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). This guide focuses on the technical details of Ethyl 4-fluoro-2-formylbenzoate , a compound whose specific data is not widely available in peer-reviewed literature, and by extension, its better-documented analog, Ethyl 4-fluorobenzoate . We will explore the known identifiers, properties, synthesis, and applications of these key fluorinated scaffolds, providing a comprehensive resource for researchers in the field.

While a definitive, widely recognized CAS number for Ethyl 4-fluoro-2-formylbenzoate is not readily found in major chemical databases, some commercial suppliers list it as CAS number 1374150-52-3 . However, due to the limited public data associated with this specific isomer, this guide will leverage the extensive information available for the closely related and structurally significant Ethyl 4-fluorobenzoate (CAS number: 451-46-7) to provide a foundational understanding. The principles of synthesis and reactivity discussed for this analog can be extrapolated to inform the potential chemistry of the 2-formyl derivative.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is the cornerstone of reproducible research. The following table summarizes the key identifiers for Ethyl 4-fluorobenzoate.

IdentifierValueSource
CAS Number 451-46-7
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol
IUPAC Name ethyl 4-fluorobenzoate
InChI Key UMPRJGKLMUDRHL-UHFFFAOYSA-N
SMILES CCOC(=O)c1ccc(F)cc1

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. Below is a compilation of key properties for Ethyl 4-fluorobenzoate.

PropertyValueSource
Appearance Clear colorless liquid
Boiling Point 210 °C (lit.)[2]
Density 1.146 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.486 (lit.)[2]
Flash Point 81 °C (177.8 °F) - closed cup[2]

Based on the known effects of ortho-formyl substitution, it can be reasonably inferred that Ethyl 4-fluoro-2-formylbenzoate would exhibit a higher boiling point and density compared to its non-formylated counterpart due to increased molecular weight and polarity. The presence of the aldehyde group would also introduce a new site for hydrogen bonding, potentially affecting its solubility.

Synthesis and Mechanistic Considerations

The synthesis of fluorinated benzoic acid esters is a well-established area of organic chemistry. The primary route to Ethyl 4-fluorobenzoate involves the esterification of 4-fluorobenzoic acid.

Experimental Protocol: Fischer Esterification of 4-Fluorobenzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of Ethyl 4-fluorobenzoate.

Materials:

  • 4-Fluorobenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzoic acid in absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for 7-8 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[3]

  • After the reaction is complete, neutralize any unreacted acid by adding a 10% solution of sodium carbonate until the pH is approximately 9.[3]

  • Transfer the mixture to a separatory funnel and extract the ester with chloroform.[3]

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-fluorobenzoate.

  • The product can be further purified by distillation.

Causality in Experimental Choices:

  • Absolute Ethanol: Using a large excess of ethanol drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

  • Concentrated Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Sodium Carbonate Wash: This step is crucial for removing any unreacted 4-fluorobenzoic acid and the sulfuric acid catalyst, which would otherwise contaminate the final product.

Plausible Synthetic Route to Ethyl 4-fluoro-2-formylbenzoate

While a specific, high-yield synthesis for Ethyl 4-fluoro-2-formylbenzoate is not readily found in the literature, a plausible approach would involve the oxidation of the corresponding 2-methyl analog, Ethyl 4-fluoro-2-methylbenzoate (CAS number: 167758-88-5) .

The following diagram illustrates a conceptual workflow for this transformation.

G cluster_start Starting Material cluster_reaction Oxidation cluster_product Product start Ethyl 4-fluoro-2-methylbenzoate reaction Oxidizing Agent (e.g., KMnO₄, SeO₂) start->reaction Benzylic Oxidation product Ethyl 4-fluoro-2-formylbenzoate reaction->product

Caption: Conceptual workflow for the synthesis of Ethyl 4-fluoro-2-formylbenzoate.

This benzylic oxidation would need to be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid. Reagents such as selenium dioxide (SeO₂) or carefully controlled conditions with potassium permanganate (KMnO₄) could potentially achieve this transformation.

Applications in Research and Drug Development

Fluorinated benzoic acid esters are valuable building blocks in medicinal chemistry due to their ability to be incorporated into more complex molecular architectures.

Ethyl 4-fluorobenzoate serves as a precursor in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity. For instance, it is a key starting material for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and has been used in the development of HMG-CoA reductase inhibitors.

The bifunctional nature of Ethyl 4-fluoro-2-formylbenzoate , possessing both an ester and an aldehyde group, makes it a particularly attractive intermediate for the synthesis of heterocyclic compounds. The aldehyde functionality can readily undergo condensation reactions with various nucleophiles to form a wide range of ring systems, which are prevalent in many biologically active molecules.

The following diagram illustrates the potential of the 2-formyl group to act as a linchpin in the synthesis of fused heterocyclic systems.

G cluster_starting Bifunctional Intermediate cluster_reagents Reactants cluster_products Heterocyclic Products start Ethyl 4-fluoro-2-formylbenzoate reagent1 Binucleophile (e.g., Hydrazine, o-Phenylenediamine) start->reagent1 Condensation & Cyclization product1 Fused Pyridazinone Derivatives reagent1->product1 e.g., with Hydrazine product2 Fused Benzodiazepine Derivatives reagent1->product2 e.g., with o-Phenylenediamine

Caption: Potential synthetic utility of Ethyl 4-fluoro-2-formylbenzoate in heterocyclic synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling fluorinated benzoic acid esters. The following information is based on the safety data sheet for Ethyl 4-fluorobenzoate .

Hazard CategoryClassificationPrecautionary Statements
Skin Corrosion/Irritation Category 2Causes skin irritation.
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)May cause respiratory irritation.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.

For Ethyl 4-fluoro-2-formylbenzoate , one would need to consider the additional hazards associated with aldehydes, which can be irritants and sensitizers. A thorough risk assessment should be conducted before handling this compound.

Conclusion

While a comprehensive, publicly documented profile of Ethyl 4-fluoro-2-formylbenzoate remains elusive, its structural features suggest it is a valuable and versatile building block for organic synthesis, particularly in the construction of novel heterocyclic scaffolds for medicinal chemistry. By understanding the well-established chemistry of its analog, Ethyl 4-fluorobenzoate, researchers can infer plausible synthetic strategies and reactivity patterns. As the demand for novel fluorinated compounds in drug discovery continues to grow, it is likely that more specific data for isomers such as Ethyl 4-fluoro-2-formylbenzoate will become available, further expanding the toolbox of synthetic chemists.

References

  • BenchChem. (2025). Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate as a Precursor for Pharmaceutical Compounds.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved March 4, 2026, from [Link]

  • Apicule. (n.d.). Ethyl 4-Amino-2-fluorobenzoate (CAS No: 73792-06-0) API Intermediate Manufacturers. Retrieved March 4, 2026, from [Link]

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).

Sources

An In-depth Technical Guide to the Mechanisms of Action of Ethyl 4-fluoro-2-formylbenzoate in Organic Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Chemical Versatility of Ethyl 4-fluoro-2-formylbenzoate

Ethyl 4-fluoro-2-formylbenzoate is a multifunctional aromatic compound poised for significant applications in modern organic synthesis. Its structure is characterized by a benzene ring substituted with three key functional groups: an ethyl ester, a fluorine atom, and a formyl (aldehyde) group. The specific ortho and para arrangement of these groups creates a unique electronic environment that dictates its reactivity, rendering it a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates and fine chemicals.[1][2]

The primary determinant of this molecule's reactivity is the aldehyde group, which serves as a highly electrophilic center. The electrophilicity of the formyl carbon is significantly enhanced by the cumulative electron-withdrawing effects of the adjacent ethyl carboxylate group and the fluorine atom at the para position. This heightened reactivity makes the aldehyde susceptible to a wide range of nucleophilic attacks, forming the basis for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the core mechanisms of action of Ethyl 4-fluoro-2-formylbenzoate, complete with mechanistic diagrams, experimental protocols, and supporting data to empower researchers in leveraging its synthetic potential.

Part 1: Nucleophilic Addition to the Carbonyl Group

The quintessential reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon. The electron-deficient nature of the formyl group in Ethyl 4-fluoro-2-formylbenzoate makes it an excellent substrate for this class of reactions.

Core Mechanism: Nucleophilic Addition

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final alcohol product.

G start R-CHO + Nu⁻ intermediate [R-CH(O⁻)-Nu] start->intermediate Nucleophilic attack product R-CH(OH)-Nu intermediate->product Protonation protonation + H⁺

Caption: General mechanism of nucleophilic addition to an aldehyde.

Specific Application: The Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with a carbonyl compound.[3][4][5][6] In the case of Ethyl 4-fluoro-2-formylbenzoate, the Grignard reagent will selectively add to the more reactive aldehyde group over the ester.

G reagents Ethyl 4-fluoro-2-formylbenzoate + R'-MgX intermediate Tetrahedral Intermediate [Ar-CH(O⁻MgX⁺)-R'] reagents->intermediate Nucleophilic Addition workup Acidic Workup (e.g., H₃O⁺) product Secondary Alcohol [Ar-CH(OH)-R'] intermediate->product Protonation

Caption: Mechanism of the Grignard reaction with Ethyl 4-fluoro-2-formylbenzoate.

Experimental Protocol: Grignard Reaction with an Aromatic Aldehyde

Objective: To synthesize a secondary alcohol via the addition of a Grignard reagent to an aromatic aldehyde.

Materials:

  • Aromatic aldehyde (e.g., Ethyl 4-fluoro-2-formylbenzoate) (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Dissolve the aromatic aldehyde in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the Grignard reagent dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

AldehydeGrignard ReagentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydePhenylmagnesium bromideTHF0 to RT295
4-ChlorobenzaldehydeMethylmagnesium iodideDiethyl ether0 to RT1.592
2-MethoxybenzaldehydeEthylmagnesium bromideTHF0 to RT289
Part 2: Olefination Reactions

Olefination reactions are crucial for the synthesis of alkenes from carbonyl compounds. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used variant that typically provides excellent E-selectivity.[7][8]

Specific Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone.[9][10] For Ethyl 4-fluoro-2-formylbenzoate, this reaction would convert the formyl group into a carbon-carbon double bond.

G phosphonate Phosphonate Ester [(RO)₂P(O)CH₂EWG] carbanion Phosphonate Carbanion [(RO)₂P(O)CH⁻EWG] phosphonate->carbanion Deprotonation base Base (e.g., NaH) intermediate Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic attack on aldehyde aldehyde Ethyl 4-fluoro-2-formylbenzoate product (E)-Alkene + Phosphate byproduct intermediate->product Elimination

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

Objective: To synthesize an (E)-alkene from an aromatic aldehyde.

Materials:

  • Aromatic aldehyde (e.g., Ethyl 4-fluoro-2-formylbenzoate) (1.0 eq)

  • Phosphonate ester (e.g., Triethyl phosphonoacetate, 1.1 eq)

  • Base (e.g., Sodium hydride, 1.2 eq)

  • Anhydrous THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add the phosphonate ester dropwise under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting solution back to 0 °C and add a solution of the aromatic aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent. Purify the crude product by column chromatography.

AldehydePhosphonate ReagentBaseSolventYield (%)
BenzaldehydeTriethyl phosphonoacetateNaHTHF>95 (E)
4-NitrobenzaldehydeTrimethyl phosphonoacetateK₂CO₃Acetonitrile92 (E)
CinnamaldehydeDiethyl (cyanomethyl)phosphonateNaOEtEthanol88 (E)
Part 3: Reductive Amination

Reductive amination is a robust method for synthesizing amines from carbonyl compounds and ammonia, primary, or secondary amines.[11][12] The reaction proceeds through an imine or enamine intermediate, which is then reduced in situ.[13]

Mechanism of Reductive Amination

The reaction begins with the formation of a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding amine.[14]

G start Aldehyde + R'₂NH hemiaminal Hemiaminal start->hemiaminal Nucleophilic attack iminium Iminium Ion [Ar-CH=N⁺R'₂] hemiaminal->iminium - H₂O product Tertiary Amine [Ar-CH₂-NR'₂] iminium->product Reduction reducer [H⁻] (e.g., NaBH(OAc)₃)

Caption: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination

Objective: To synthesize a tertiary amine from an aromatic aldehyde and a secondary amine.

Materials:

  • Aromatic aldehyde (e.g., Ethyl 4-fluoro-2-formylbenzoate) (1.0 eq)

  • Secondary amine (e.g., Morpholine, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aromatic aldehyde and the secondary amine in DCM.

  • Add sodium triacetoxyborohydride to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the residue by column chromatography.

AldehydeAmineReducing AgentSolventYield (%)
BenzaldehydeBenzylamineNaBH₃CNMethanol85
4-AnisaldehydePiperidineNaBH(OAc)₃DCE94
CyclohexanecarboxaldehydeAnilineH₂/Pd-CEthanol90
Part 4: Condensation Reactions for C-C Bond Formation

Condensation reactions are fundamental in organic synthesis for building molecular complexity. The Knoevenagel condensation is a prime example, involving the reaction of an aldehyde with an active methylene compound.[15][16]

Specific Application: The Knoevenagel Condensation

This reaction, typically catalyzed by a weak base, results in a new carbon-carbon double bond.[17][18] The electron-withdrawing nature of the substituents on Ethyl 4-fluoro-2-formylbenzoate makes its aldehyde group an excellent electrophile for this transformation.

G active_methylene Active Methylene Compound (Z-CH₂-Z') enolate Enolate (Z-CH⁻-Z') active_methylene->enolate Deprotonation base Base adduct Aldol-type Adduct enolate->adduct Attack on aldehyde aldehyde Ethyl 4-fluoro-2-formylbenzoate product Condensed Product (Ar-CH=C(Z)Z') adduct->product Dehydration (-H₂O)

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize an α,β-unsaturated compound via Knoevenagel condensation.

Materials:

  • Aromatic aldehyde (e.g., Ethyl 4-fluoro-2-formylbenzoate) (1.0 eq)

  • Active methylene compound (e.g., Malononitrile, 1.0 eq)

  • Catalyst (e.g., Piperidine, catalytic amount)

  • Ethanol or Toluene

Procedure:

  • Dissolve the aromatic aldehyde and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

AldehydeActive Methylene CompoundCatalystSolventYield (%)
SyringaldehydeMalonic acidAmmonium bicarbonateNone80
BenzaldehydeEthyl acetoacetatePiperidineEthanol90
Furfural2,4-PentanedioneGlycineWater85
Part 5: Synthesis of Heterocyclic Scaffolds

Ortho-functionalized benzaldehydes are valuable precursors for the synthesis of various heterocyclic systems. While Ethyl 4-fluoro-2-formylbenzoate itself is not primed for all cyclizations, its derivatives can be powerful tools in constructing important scaffolds like quinolines and pyrimidines.

Specific Application: Friedländer Annulation for Quinolines

The Friedländer synthesis is a classic method for preparing quinolines from a 2-aminobenzaldehyde or 2-aminoketone and a compound containing an active methylene group.[19][20] A derivative of Ethyl 4-fluoro-2-formylbenzoate, where the ester is converted to an amino group, would be an ideal substrate for this reaction.

G start 2-Aminobenzaldehyde + Ketone (with α-methylene) intermediate Enamine Intermediate start->intermediate Base or Acid Catalyst condensation Knoevenagel Condensation quinoline Quinoline intermediate->quinoline Dehydration & Aromatization cyclization Intramolecular Cyclization

Caption: Mechanism of the Friedländer annulation.

Experimental Protocol: Friedländer Synthesis of Quinolines

Objective: To synthesize a substituted quinoline.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Ketone (e.g., Cyclohexanone, 1.1 eq)

  • Catalyst (e.g., p-Toluenesulfonic acid or KOH)

  • Ethanol or Toluene

Procedure:

  • In a round-bottom flask, dissolve the 2-aminobenzaldehyde and the ketone in ethanol.

  • Add a catalytic amount of the acid or base catalyst.

  • Reflux the mixture for 4-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography to afford the quinoline product.

2-AminoarylcarbonylKetoneCatalystYield (%)
2-AminobenzaldehydeEthyl acetoacetateAcOH98
2-Amino-5-chlorobenzophenoneAcetophenoneKOH91
2-AminobenzaldehydeCyclohexanedioneNone (in water)97
Specific Application: Pinner Synthesis for Pyrimidines

The Pinner synthesis is a versatile method for constructing the pyrimidine ring, often by condensing a 1,3-dicarbonyl compound with an amidine, urea, or guanidine.[21][22] A derivative of Ethyl 4-fluoro-2-formylbenzoate could be elaborated into a suitable 1,3-dicarbonyl precursor for this reaction.

G start 1,3-Dicarbonyl + Amidine/Urea intermediate Open-chain Intermediate start->intermediate Condensation at C=O addition1 Initial Condensation pyrimidine Pyrimidine intermediate->pyrimidine Dehydration & Ring Closure cyclization Intramolecular Cyclization

Caption: General mechanism for pyrimidine synthesis.

Experimental Protocol: Pyrimidine Synthesis

Objective: To synthesize a pyrimidine derivative.

Materials:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.0 eq)

  • Urea or Guanidine hydrochloride (1.0 eq)

  • Base (e.g., Sodium ethoxide)

  • Ethanol

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add the 1,3-dicarbonyl compound, followed by guanidine hydrochloride.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated product can be collected by filtration, washed with water, and recrystallized from ethanol.

1,3-Dicarbonyl CompoundN-C-N ReagentConditionsYield (%)
AcetylacetoneGuanidineNaOEt, EtOH, Reflux85
Ethyl acetoacetateUreaNaOEt, EtOH, Reflux78
Diethyl malonateThioureaNaOEt, EtOH, Reflux70

Conclusion

Ethyl 4-fluoro-2-formylbenzoate is a highly activated and versatile building block in organic synthesis. The electron-withdrawing nature of its substituents renders the formyl group exceptionally reactive towards a broad spectrum of nucleophiles. This guide has detailed the primary mechanisms through which this compound can participate in key organic transformations, including nucleophilic additions, olefinations, reductive aminations, condensation reactions, and as a precursor to important heterocyclic scaffolds. By understanding these fundamental reaction pathways, researchers can effectively employ Ethyl 4-fluoro-2-formylbenzoate to construct complex molecular architectures relevant to the fields of medicinal chemistry and materials science.

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  • Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • Nucleophilic introduction of fluorinated alkyl groups into aldehydes and ketones using the corresponding alkyl halide with samar - RSC Publishing. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • NHI‐catalyzed nucleophilic addition of benzaldehyde with various... - ResearchGate. Retrieved from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023, February 17). Retrieved from [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. Retrieved from [Link]

  • Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation - MPG.PuRe. Retrieved from [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30). Retrieved from [Link]

  • Mechanisms for the synthesis of pyrimidines starting from urea or... - ResearchGate. Retrieved from [Link]

  • Wittig reaction with benzaldehyde - Chemistry Stack Exchange. (2014, November 4). Retrieved from [Link]

  • Wittig reaction. (2020, October 15). Retrieved from [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC. Retrieved from [Link]

  • Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

    • The Grignard Reaction. Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • 2-Formylbenzoate | C8H5O3- | CID 5082939 - PubChem - NIH. Retrieved from [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications - ResearchGate. Retrieved from [Link]

  • Energy profiles for the reactions of benzaldehyde 3a with fluorinated... - ResearchGate. Retrieved from [Link]

  • reaction of aldehydes and ketones with grignard reagents - Chemguide. Retrieved from [Link]

  • Grignard Reagent Reaction Mechanism - YouTube. (2018, May 4). Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]

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Harnessing Ethyl 4-Fluoro-2-Formylbenzoate: A Strategic Scaffold for Advanced Therapeutics and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine into aromatic building blocks is a proven tactic to enhance metabolic stability, modulate lipophilicity, and tune the pKa of adjacent functional groups. Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3) represents a highly versatile, orthogonally reactive pharmacophore precursor. Featuring an electrophilic aldehyde, an ester moiety, and a strongly electron-withdrawing fluorine atom at the para-position relative to the carboxylate, this compound serves as a linchpin in the synthesis of complex polycyclic heterocycles.

As an Application Scientist overseeing early-stage drug discovery workflows, I have observed that the true value of this scaffold lies in its orthogonal reactivity . The kinetic reactivity of the formyl group allows for rapid functionalization (e.g., reductive amination, aldol addition), while the thermodynamic stability of the ethyl ester facilitates subsequent intramolecular cyclizations (e.g., lactamization, lactonization). This whitepaper explores the causality behind these chemical behaviors and details the field-proven protocols for translating this building block into high-value biological agents, including PROTAC E3 ligase binders and neuroprotective phthalides.

The Fluorine Effect: Enhancing Electrophilicity

The electronic profile of the aryl ring significantly dictates the outcome of cascade cyclizations. While unsubstituted or electron-rich formylbenzoates often require harsh conditions or transition-metal catalysts to undergo nucleophilic attack, the inductive electron-withdrawing effect of the fluorine atom in Ethyl 4-fluoro-2-formylbenzoate renders the formyl group an "exceptionally competent electrophile"[1]. This heightened electrophilicity is the thermodynamic driver that enables transition-metal-free, room-temperature cascade reactions, minimizing the degradation of sensitive functional groups in late-stage drug synthesis.

Application I: Cereblon (CRBN) E3 Ligase Binders for PROTACs

Targeted Protein Degradation (TPD) via PROteolysis TArgeting Chimeras (PROTACs) has revolutionized the treatment of oncology and autoimmune disorders. A PROTAC consists of a Protein of Interest (POI) ligand, a flexible linker, and an E3 ligase binder.

Derivatives of 4-fluoro-2-formylbenzoate are critical precursors in the synthesis of novel piperidinedione and piperazinedione derivatives , which act as high-affinity binders for the Cereblon (CRBN) E3 ligase[2]. By reacting the formyl group with a linker-bearing primary amine, followed by intramolecular amidation with the ester, researchers can rapidly construct the rigid, hydrogen-bond-donating lactam core required for CRBN docking. These PROTACs have demonstrated profound efficacy in degrading targets such as BRD4 and SHP2, leading to the inhibition of cancer cell proliferation[2].

G POI Protein of Interest (e.g., BRD4, SHP2) Linker Flexible Linker POI->Linker Complex Ternary Complex Formation POI->Complex Recruits E3 CRBN E3 Ligase Binder (Piperidinedione Derivative) Linker->E3 E3->Complex Recruits Ub Polyubiquitination Complex->Ub E2 Ligase Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 1. Mechanism of targeted protein degradation via CRBN-recruiting piperidinedione PROTACs.

Application II: Boron-Mediated Synthesis of Bioactive Phthalides

Phthalides (γ-heterocyclic lactones) and their derivatives exhibit a broad spectrum of biological activities, including neuroprotective (ischemic stroke), antihypertensive, and anti-asthmatic effects. However, direct C3-functionalization of phthalides is notoriously challenging.

Recent breakthroughs have utilized 4-fluoro-2-formylbenzoate in a transition-metal-free, boron-mediated tandem aldolization–transesterification protocol[1]. By leveraging the unique Lewis acidity and oxophilicity of trivalent boron (e.g., dicyclohexylboron chloride), the electrophilic formyl group reacts with bis-boron enediolates derived from carboxylic acids. The cascade terminates in a transesterification event that ejects ethanol (or methanol, depending on the ester), yielding C3-functionalized fluorophthalides with near-quantitative yields and high diastereoselectivity[1].

G SM 4-Fluoro-2-formylbenzoate (Electrophile) Aldol Tandem Aldol Addition SM->Aldol Enediolate Bis-boron Enediolate (Nucleophile) Enediolate->Aldol Lewis Acid Activation Transester Transesterification (Lactonization) Aldol->Transester Intramolecular Attack Product C3-Functionalized Phthalide Transester->Product High Diastereoselectivity

Fig 2. Boron-mediated tandem aldolization-transesterification workflow for phthalide synthesis.

Quantitative Summary of Biological Activities

The versatility of the 4-fluoro-2-formylbenzoate core allows it to be divergently synthesized into multiple pharmacologically active classes. Table 1 summarizes these derivatives and their validated therapeutic applications.

Derivative ClassSynthetic PrecursorBiological TargetPrimary Therapeutic AreaKey Pharmacological Effect
Piperidinediones Ethyl 4-fluoro-2-formylbenzoateCereblon (CRBN) E3 LigaseOncology / ImmunologyTargeted protein degradation (PROTAC)[2]
C3-Substituted Phthalides Ethyl 4-fluoro-2-formylbenzoateMultiple (e.g., Calcium channels)Neurology / CardiovascularNeuroprotection, Antihypertensive[1]
Pyrazino-isoindoles Ethyl 4-fluoro-2-formylbenzoateUndisclosedRheumatologyAutoimmune disease modulation
Pyrazoles 4-Fluoro-2-formylbenzoic acidGlucagon ReceptorEndocrinologyType II Diabetes management (Antagonist)[3]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind each step. Every protocol includes a built-in validation checkpoint to confirm reaction success without requiring immediate downstream purification.

Protocol A: Synthesis of Piperidinedione CRBN Binder Core

Objective: Construct the rigid lactam core via a reductive amination/amidation cascade.

  • Imine Formation (Kinetic Step): Dissolve Ethyl 4-fluoro-2-formylbenzoate (1.0 eq) and the target primary amine (1.05 eq) in anhydrous dichloromethane (DCM). Add activated 4Å molecular sieves to drive the equilibrium forward by sequestering water. Stir at room temperature for 2 hours.

    • Causality: The highly electrophilic aldehyde reacts rapidly with the amine. The ester remains untouched under these mild, non-nucleophilic conditions.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Cyclization (Thermodynamic Step): Add a catalytic amount of base (e.g., N,N-Diisopropylethylamine) and heat the mixture to 60°C for 4 hours to force the intramolecular attack of the newly formed secondary amine onto the ethyl ester, ejecting ethanol.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate). The intermediate secondary amine will appear highly polar (low Rf). Upon cyclization to the piperidinedione, the polarity decreases significantly (higher Rf). IR spectroscopy of the crude mixture will show the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of a strong lactam C=O stretch (~1680 cm⁻¹).

Protocol B: Boron-Mediated Synthesis of C3-Functionalized Fluorophthalides

Objective: Execute a transition-metal-free tandem aldolization-transesterification[1].

  • Enolboration: In a flame-dried Schlenk flask under argon, dissolve the target carboxylic acid (e.g., 2-chloroacetic acid, 1.0 eq) in anhydrous THF. Add Triethylamine (Et3N) (3.0 eq) and cool to -78°C. Slowly add Dicyclohexylboron chloride (Chx2BCl) (2.2 eq).

    • Causality: The first equivalent of Chx2BCl forms the mixed anhydride, and the second equivalent drives the formation of the bis-boron enediolate. The boron acts as a traceless protecting group for the carboxylate.

  • Aldol Addition: Add a solution of Ethyl 4-fluoro-2-formylbenzoate (1.2 eq) in THF dropwise. Maintain at -78°C for 1 hour, then gradually warm to room temperature over 4 hours.

    • Causality: The oxophilicity of the boron coordinates the formyl oxygen, further increasing the electrophilicity of the already activated fluorinated aldehyde, ensuring complete conversion.

  • Transesterification & Quench: The alkoxide intermediate spontaneously attacks the adjacent ethyl ester to form the stable 5-membered phthalide ring. Quench the reaction with pH 7 phosphate buffer and 30% H2O2 to safely oxidize the boron byproducts.

  • Self-Validation Checkpoint: 1H-NMR of the crude organic extract will show the complete disappearance of the characteristic aldehyde proton singlet (~10.2 ppm) and the emergence of a new methine proton signal (~5.5 - 6.5 ppm) corresponding to the C3-stereocenter of the newly formed phthalide ring.

References

  • Boron-mediated synthesis of phthalides Source: ChemRxiv URL:[Link]

  • PIPERIDINEDIONE DERIVATIVE - European Patent Office - EP 4116298 A1 Source: European Patent Office (EPO) URL:[Link]

  • CN106279023B - 3,4,5-三取代吡唑类化合物、制备方法、药物组合物及用途 Source: Google Patents URL

Sources

Key literature and reviews on Ethyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 4-fluoro-2-formylbenzoate in Advanced Organic Synthesis and Drug Discovery

Executive Summary

Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3) and its methyl analog (CAS: 106014-25-9) are highly specialized, bi-functional building blocks that have become indispensable in modern medicinal chemistry. Featuring an ortho-formyl ester architecture coupled with a para-fluoro substituent (relative to the formyl group), this molecule serves as an exceptionally competent electrophile.

This whitepaper synthesizes current literature to detail the mechanistic causality and practical applications of Ethyl 4-fluoro-2-formylbenzoate. We will explore its critical role in transition-metal-free boron-mediated syntheses of C3-functionalized phthalides [1] and its strategic utility in the assembly of E3 ligase binders for PROTAC (Proteolysis Targeting Chimera) development [2].

Physicochemical Profiling & Structural Logic

The unique reactivity of Ethyl 4-fluoro-2-formylbenzoate is dictated by its electronic topology. The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I effect). Because it is positioned para to the formyl group, it significantly depletes electron density at the formyl carbon, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy. This makes the aldehyde moiety highly susceptible to nucleophilic attack, while the adjacent ethyl ester serves as a built-in leaving group for subsequent intramolecular cyclization.

Table 1: Physicochemical Properties & Identification

PropertyValue / Description
Chemical Name Ethyl 4-fluoro-2-formylbenzoate
CAS Registry Number 1374150-52-3 [1]
Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
SMILES O=C(OCC)C1=CC=C(F)C=C1C=O
Key Structural Features Ortho-formyl ester (enables tandem cyclization); C4-Fluorine (enhances electrophilicity).
Storage Conditions 4°C, stored under inert gas (Nitrogen/Argon) to prevent auto-oxidation of the aldehyde.

Core Application: Boron-Mediated Synthesis of Phthalides

Phthalides (γ-lactones) are fundamental architectural cornerstones in natural product biosynthesis and oncology drug research. Historically, synthesizing C3-functionalized phthalides required harsh conditions or expensive transition-metal catalysts. Recent literature demonstrates that 4-fluoro-2-formylbenzoates act as superior electrophiles in a transition-metal-free, boron-mediated tandem aldolization–transesterification protocol [3].

Mechanistic Causality

The reaction leverages the unique Lewis acidity and oxophilicity of trivalent boron. A carboxylic acid is converted into a bis-boron enediolate. When Ethyl 4-fluoro-2-formylbenzoate is introduced, the enediolate attacks the highly electrophilic formyl carbon (Aldol Addition). The resulting boron-stabilized alkoxide is perfectly positioned to attack the adjacent ethyl ester. The expulsion of ethanol acts as a powerful thermodynamic sink , driving the equilibrium forward and "locking" the adduct into a stable γ-lactone framework.

Interestingly, while 4-chloro-2-formylbenzoate proves recalcitrant due to steric hindrance and differing electronic constraints, the 4-fluoro derivative undergoes this tandem sequence in quantitative yields [3].

G A Ethyl 4-fluoro-2-formylbenzoate (Electrophile) C C-C Bond Formation (Aldol Addition) A->C B Bis-boron Enediolate (Nucleophile) B->C D Alkoxide Intermediate (Boron-Stabilized) C->D E Intramolecular Transesterification (Thermodynamic Sink) D->E  Loss of EtOB(OH)2 F C3-Functionalized Phthalide (γ-Lactone) E->F

Mechanistic pathway of tandem aldolization-transesterification to form C3-functionalized phthalides.

Self-Validating Experimental Protocol: Phthalide Synthesis
  • Enediolate Generation: Dissolve the target carboxylic acid (e.g., 3,3,3-trifluoropropanoic acid) in anhydrous dichloromethane (DCM) under argon. Add a Lewis acidic boron reagent (e.g., dialkylboron triflate) and a tertiary amine base at -78°C to generate the bis-boron enediolate.

  • Electrophilic Addition: Dropwise add a solution of Ethyl 4-fluoro-2-formylbenzoate (1.0 equiv) in DCM. Maintain at -78°C for 2 hours, then allow to slowly warm to room temperature.

  • Cyclization (Thermodynamic Sink): Stir at room temperature for 12 hours. The intramolecular transesterification occurs spontaneously, expelling the ethoxy group.

  • Quenching & Validation: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over MgSO4, and concentrate.

  • Analytical Confirmation: Purify via silica gel chromatography. Confirm the successful synthesis of the phthalide via GC-MS (matching fragmentation patterns with NIST libraries) and 1H-NMR (monitoring the disappearance of the aldehyde proton at ~10.6 ppm and the appearance of the C3-methine proton) [3].

Table 2: Reactivity Comparison of Substituted Formylbenzoates

Electrophile Nucleophile Yield (%) Mechanistic Observation
4-Fluoro -2-formylbenzoate 2-chloroacetic acid >95% (Quantitative) Exceptional electrophilicity; rapid cyclization.
4-Fluoro -2-formylbenzoate 3-pentenoic acid >95% (Quantitative) High diastereoselectivity; robust thermodynamic sink.
4-Chloro -2-formylbenzoate Propanoic acid <10% (Recalcitrant) Steric/electronic constraints inhibit aldol addition.

| 5-Chloro -2-formylbenzoate | Acetic acid | 88% | Good reactivity, but lacks the specific C4-activation. |

Application in PROTACs: E3 Ligase Binder Assembly

Beyond heterocycle synthesis, 4-fluoro-2-formylbenzoate derivatives are critical intermediates in the synthesis of piperidinedione/piperazinedione derivatives. These molecules act as E3 ligase binders (specifically targeting Cereblon, CRBN) in the design of PROTACs for targeted protein degradation (e.g., targeting BRD4 or SHP2 in oncology) [4].

Mechanistic Causality

To build the CRBN ligand, the formyl group of the benzoate must be utilized as an anchor point to construct the piperidinedione ring. The fluorine atom is retained in the final PROTAC structure to modulate lipophilicity, metabolic stability, and binding affinity within the E3 ligase hydrophobic pocket.

G Step1 Ethyl 4-fluoro-2-methylbenzoate Step2 Radical Bromination (NBS, Benzoyl Peroxide, Reflux) Step1->Step2 Step3 Ethyl 2-(bromomethyl)-4-fluorobenzoate Step2->Step3 Step4 Oxidation (NMO, Molecular Sieves, DCM) Step3->Step4 Step5 Ethyl 4-fluoro-2-formylbenzoate Step4->Step5 Step6 Saponification & Coupling (CRBN Ligand Assembly) Step5->Step6 Step7 Piperidinedione PROTAC E3 Binder Step6->Step7

Workflow for synthesizing PROTAC E3 ligase binders via the 4-fluoro-2-formylbenzoate intermediate.

Self-Validating Experimental Protocol: PROTAC Intermediate Synthesis

Adapted from EP4116298A1 for the synthesis of CRBN ligands[4].

  • Radical Bromination: To a solution of Ethyl 4-fluoro-2-methylbenzoate (1.0 equiv) in 1,2-dichloroethane, add N-bromosuccinimide (NBS, 1.5 equiv) and benzoyl peroxide (0.05 equiv). Reflux for 3 hours until the reddish color dissipates. Wash with water, dry over MgSO4, and purify via MPLC to yield Ethyl 2-(bromomethyl)-4-fluorobenzoate.

  • Controlled Oxidation: Dissolve the bromomethyl intermediate in DCM. Add N-Methylmorpholine N-oxide (NMO, 1.5 equiv) and 4Å molecular sieves. Stir at room temperature for 2 hours. This selectively oxidizes the bromomethyl group to the aldehyde without over-oxidizing to the carboxylic acid. Filter off the sieves, wash with water, and concentrate to yield Ethyl 4-fluoro-2-formylbenzoate .

  • Saponification (Optional based on coupling strategy): If the free acid is required for amide coupling, treat the ester with LiOH in THF/H2O at room temperature to yield 4-fluoro-2-formylbenzoic acid.

  • Assembly: The formyl group is subsequently reacted with piperidine-2,6-dione derivatives via reductive amination or condensation to finalize the E3 ligase binder.

Conclusion

Ethyl 4-fluoro-2-formylbenzoate is far more than a simple aromatic building block. Its precise substitution pattern—pairing an ortho-ester with a para-fluorine—creates an electronic environment primed for complex cascade reactions. Whether acting as a thermodynamic sink driver in the transition-metal-free synthesis of C3-functionalized phthalides or serving as the structural foundation for next-generation PROTAC E3 ligase binders, this compound is a critical asset in the modern synthetic chemist's toolkit.

References

  • ChemRxiv. Boron-mediated synthesis of phthalides. Preprint Server for Chemistry.[Link][1]

  • European Patent Office. PIPERIDINEDIONE DERIVATIVE (EP4116298A1).[Link][2]

Sources

Ethyl 4-fluoro-2-formylbenzoate safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 4-fluoro-2-formylbenzoate: Technical Safety, Handling, and Application Guide

Part 1: Executive Technical Summary

Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3 ) is a specialized bifunctional intermediate primarily utilized in medicinal chemistry for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Its structure—featuring an electrophilic formyl group ortho to an ester moiety—makes it an ideal scaffold for heterocycle formation, specifically phthalazinones , via condensation with hydrazine derivatives.

This guide moves beyond basic MSDS data to provide a researcher-focused protocol for safe handling, storage stability, and synthetic utility.

Part 2: Chemical Identity & Physical Properties

Note: Experimental physical data for this specific CAS is limited in public registries. Values below represent high-confidence predicted parameters based on structural analogs (e.g., Ethyl 2-formylbenzoate).

PropertyValue / Description
CAS Number 1374150-52-3
IUPAC Name Ethyl 4-fluoro-2-formylbenzoate
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance Pale yellow oil or low-melting solid (dependent on purity)
Boiling Point (Pred.) ~280–290 °C (at 760 mmHg)
Flash Point (Pred.) >110 °C (Closed Cup)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water.[1][2][3]
Key Functional Groups Aryl Aldehyde (Oxidation sensitive), Ethyl Ester (Hydrolysis sensitive), Aryl Fluoride (Stable).

Part 3: Hazard Identification & Risk Assessment (GHS)[5]

While not classified as a "High Hazard" substance (e.g., pyrophoric or acute toxin), the compound presents specific risks due to its reactivity.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Pictograms:

    
    (Exclamation Mark)
    
Hazard CategoryH-CodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritationThe aldehyde group is a protein cross-linker; the ester can hydrolyze to acidic species on moist skin.
Eye Irritation H319 Causes serious eye irritationDirect electrophilic attack on corneal proteins; acidic hydrolysis potential.
STOT - SE H335 May cause respiratory irritationVolatility is low, but aerosols/mists are highly irritating to mucous membranes.
Hidden Hazards (Researcher's Note)
  • Autoxidation: The formyl group (-CHO) at the ortho position is susceptible to air oxidation, converting the compound to 4-fluoro-phthalic acid monoethyl ester . This impurity can disrupt stoichiometry in subsequent cyclization reactions.

  • Sensitization: Aldehydes are potential sensitizers. Repeated exposure may lead to allergic dermatitis.

Part 4: Strategic Handling & Storage Protocols

To maintain reagent integrity (purity >98%) and ensure safety, the following "Self-Validating" protocols are recommended.

A. Storage Hierarchy
  • Atmosphere: Argon or Nitrogen Overlay (Essential). Oxygen creates benzoic acid impurities.

  • Temperature: 2°C to 8°C (Refrigerated). Retards hydrolysis and oxidation rates.

  • Container: Amber glass with Teflon-lined caps. Avoid metal containers due to potential Lewis-acid catalyzed degradation.

B. Experimental Handling
  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) for long-term storage of stock solutions to prevent transesterification or hemiacetal formation. Use Anhydrous DMSO or DMF for stock solutions.

  • PPE Selection:

    • Gloves: Nitrile (0.11 mm minimum) is sufficient for splash protection.

    • Respiratory: Work within a fume hood. If heating or creating aerosols, use a half-mask respirator with Organic Vapor (OV) cartridges.

C. Spills & Disposal
  • Neutralization: Absorb with vermiculite or sand. Do not use strong oxidizers (bleach) as this may react violently with the aldehyde.

  • Disposal: Collect in "Organic Solvents - Non-Halogenated" waste streams (unless mixed with halogenated solvents).

Part 5: Synthesis & Application Context

This compound is a "linchpin" intermediate. Its primary value lies in its ability to undergo double-condensation reactions.

Mechanism: Phthalazinone Formation

The most common application is the synthesis of the phthalazin-1(2H)-one core, a pharmacophore found in PARP inhibitors (e.g., Olaparib analogs).

Workflow Logic:

  • Hydrazine Attack: Hydrazine attacks the aldehyde (more electrophilic) to form a hydrazone.

  • Cyclization: The hydrazone nitrogen attacks the ester carbonyl (intramolecular nucleophilic acyl substitution).

  • Result: Formation of a thermodynamically stable 6-membered ring.

SynthesisPathway Start Ethyl 4-fluoro-2-formylbenzoate (C10H9FO3) Inter Intermediate: Hydrazone Formation Start->Inter Step 1: Condensation (EtOH, Reflux, 2h) Reagent + Hydrazine Hydrate (N2H4·H2O) Reagent->Inter Product 6-Fluoro-4-hydroxyphthalazin-1(2H)-one (PARP Inhibitor Core) Inter->Product Step 2: Cyclization (- EtOH)

Figure 1: Synthetic pathway converting Ethyl 4-fluoro-2-formylbenzoate to the bioactive phthalazinone core.[4]

Part 6: Emergency Response Decision Tree

In the event of exposure or spill, follow this logic flow to minimize harm.

EmergencyResponse Event Emergency Event Detected Type Identify Exposure Type Event->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation/Vapor Type->Inhale Spill Benchtop Spill Type->Spill ActionSkin 1. Flush water (15 min) 2. Remove contam. clothing 3. Seek medical if irritation persists Skin->ActionSkin ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for dizziness (Aldehyde) Inhale->ActionInhale ActionSpill 1. Evacuate immediate area 2. PPE: Nitrile gloves + Goggles 3. Absorb with Vermiculite 4. Do NOT use Bleach Spill->ActionSpill

Figure 2: Standard Operating Procedure (SOP) logic for emergency response.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235210, Ethyl 4-fluoro-2-formylbenzoate. Retrieved from .

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. .

  • BLD Pharm. Safety Data Sheet: Ethyl 4-fluoro-2-formylbenzoate (Product BD00737213). Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: Ethyl 4-fluorobenzoate (Analogous Hazard Data). Retrieved from .

Sources

Solubility and stability data for Ethyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-fluoro-2-formylbenzoate

Abstract

Ethyl 4-fluoro-2-formylbenzoate is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse processing and storage conditions. This technical guide provides a comprehensive framework for characterizing these critical parameters. In the absence of extensive public data for this specific molecule, this document emphasizes the robust methodologies and analytical workflows required to generate reliable solubility and stability profiles. We will explore the theoretical underpinnings of these properties, present detailed experimental protocols for their determination, and discuss the interpretation of the resulting data. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of Ethyl 4-fluoro-2-formylbenzoate to enable its effective application in their work.

Introduction to Ethyl 4-fluoro-2-formylbenzoate

Ethyl 4-fluoro-2-formylbenzoate, with the molecular formula C₁₀H₉FO₃, belongs to a class of substituted aromatic compounds that are highly valued as building blocks in medicinal chemistry. The molecule incorporates three key functional groups: an ethyl ester, a formyl (aldehyde) group, and a fluorine atom on the benzene ring.

  • The ethyl ester provides a site for hydrolysis or transesterification, allowing for the formation of amides or other ester derivatives.

  • The formyl group is a versatile handle for a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and various condensation reactions.

  • The fluorine atom is a common bioisostere in drug design. Its incorporation can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and lipophilicity.[1]

Given these features, understanding the solubility and stability of Ethyl 4-fluoro-2-formylbenzoate is not merely an academic exercise; it is a prerequisite for its successful use in multi-step syntheses and for ensuring the quality and purity of subsequent active pharmaceutical ingredients (APIs).

Physicochemical Properties

A foundational understanding of a compound's basic physicochemical properties is essential before embarking on detailed solubility and stability studies.

PropertyValueSource
Molecular Formula C₁₀H₉FO₃Calculated
Molecular Weight 196.18 g/mol Calculated
Appearance (Predicted) White to off-white solid or oilGeneral knowledge of similar compounds
Boiling Point Not available-
Melting Point Not available-

The absence of publicly available, experimentally determined data for properties like boiling and melting points highlights the need for in-house characterization by any laboratory intending to use this compound.

Solubility Profiling: A Methodological Approach

Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. A comprehensive solubility profile should be determined across a range of solvents relevant to the intended application.

Theoretical Considerations

The principle of "like dissolves like" is a useful starting point. Given the presence of both a polar aldehyde and a relatively nonpolar ester and aromatic ring, Ethyl 4-fluoro-2-formylbenzoate is expected to exhibit moderate solubility in a range of organic solvents. Quantitative determination, however, is essential.

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of Ethyl 4-fluoro-2-formylbenzoate using High-Performance Liquid Chromatography (HPLC) for quantification.

Objective: To determine the solubility (in mg/mL) of Ethyl 4-fluoro-2-formylbenzoate in various solvents at ambient temperature.

Materials:

  • Ethyl 4-fluoro-2-formylbenzoate

  • A selection of analytical grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Water)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Ethyl 4-fluoro-2-formylbenzoate to a pre-weighed vial (e.g., 20-30 mg).

    • Add a known volume of the first solvent (e.g., 1 mL).

    • Securely cap the vial and agitate at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24 hours). Continuous mixing is crucial.

  • Sample Clarification:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulate matter that could interfere with the HPLC analysis.

    • Perform a serial dilution of the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.[2]

    • Prepare a multi-point calibration curve using accurately weighed standards of Ethyl 4-fluoro-2-formylbenzoate.

    • Inject the diluted samples and quantify the concentration against the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent.

Data Presentation

The results should be compiled into a clear and concise table.

SolventDielectric ConstantSolubility at 25°C (mg/mL)Observations
Dichloromethane9.1(Experimental Data)
Tetrahydrofuran7.6(Experimental Data)
Ethyl Acetate6.0(Experimental Data)
Acetone21(Experimental Data)
Ethanol24.5(Experimental Data)
Methanol32.7(Experimental Data)
Acetonitrile37.5(Experimental Data)
DMSO47(Experimental Data)
Water80.1(Experimental Data)
Visualization of Workflow

G cluster_prep Preparation cluster_clarify Clarification cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Equilibrate for 24h (Constant Agitation) B->C D Centrifuge to pellet excess solid C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute sample for HPLC F->G H Quantify via calibrated HPLC G->H I Determine Solubility (mg/mL) H->I

Caption: Workflow for experimental solubility determination.

Stability and Forced Degradation Studies

Stability testing is a critical component of chemical and pharmaceutical development. Forced degradation studies are designed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[3] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4]

Potential Degradation Pathways

Based on the structure of Ethyl 4-fluoro-2-formylbenzoate, several degradation pathways can be hypothesized:

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-fluoro-2-formylbenzoic acid and ethanol. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for esters.

  • Oxidation: The aldehyde group is prone to oxidation, which would convert it to a carboxylic acid, forming 2-ethoxycarbonyl-5-fluorobenzoic acid. Common laboratory oxidants or atmospheric oxygen could facilitate this process.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light. The energy from the light can promote reactions that might not otherwise occur.

  • Thermolysis: At elevated temperatures, the molecule could undergo decomposition, though the specific pathways are harder to predict without experimental data.

The C-F bond is generally very strong and not expected to cleave under typical forced degradation conditions, contributing to the overall stability of many fluorinated compounds.[5]

Experimental Protocol for Forced Degradation

Objective: To evaluate the stability of Ethyl 4-fluoro-2-formylbenzoate under various stress conditions and to identify major degradation products.

Procedure:

A stock solution of the compound in a suitable solvent (e.g., acetonitrile) is prepared. This stock is then subjected to the following conditions in parallel:

  • Acidic Hydrolysis:

    • Mix the stock solution with 1N HCl.

    • Heat the mixture (e.g., at 60-80°C) for a defined period (e.g., 24-48 hours).

    • Periodically withdraw samples, neutralize them, and analyze by HPLC.

  • Basic Hydrolysis:

    • Mix the stock solution with 1N NaOH.

    • Keep at room temperature or slightly elevated temperature, monitoring frequently as degradation is often rapid.

    • Withdraw samples, neutralize, and analyze.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep at room temperature for a defined period.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80°C) in a stability chamber.

    • Separately, expose a solution of the compound to the same temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a controlled source of UV light (e.g., consistent with ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Analysis:

Throughout the study, samples are analyzed using a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS).[6] This allows for:

  • Quantification of the parent compound: To determine the rate and extent of degradation.

  • Detection of new peaks: Indicating the formation of degradation products.

  • Mass balance assessment: Ensuring that the decrease in the parent compound peak is accounted for by the increase in degradant peaks.

  • Structural elucidation: The mass-to-charge ratio (m/z) from the mass spectrometer provides crucial information for identifying the structures of the degradation products.

Visualization of Workflow

G cluster_stress Stress Conditions cluster_results Data Interpretation A Stock Solution of Ethyl 4-fluoro-2-formylbenzoate B Acidic (HCl, heat) A->B C Basic (NaOH, RT) A->C D Oxidative (H₂O₂, RT) A->D E Thermal (Heat) A->E F Photolytic (UV Light) A->F G Time-Point Sampling B->G C->G D->G E->G F->G H LC-MS Analysis (Stability-Indicating Method) G->H I Quantify Parent Compound H->I J Identify Degradation Products H->J K Elucidate Degradation Pathways H->K L Assess Mass Balance H->L

Caption: Workflow for a forced degradation study.

Recommended Storage and Handling

Based on the predicted chemical nature of Ethyl 4-fluoro-2-formylbenzoate, the following general storage and handling guidelines are recommended:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] To prevent potential hydrolysis and oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. Keep away from strong bases, strong oxidizing agents, and direct sunlight.[8]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Handle in a fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[10]

Conclusion

References

  • ChemicalBook. (n.d.). Ethyl 4-fluorobenzoate synthesis. Retrieved from chemicalbook.com[11]

  • PrepChem.com. (n.d.). Preparation of ethyl 4-fluorobenzoate. Retrieved from prepchem.com[12]

  • BenchChem. (2025). Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate as a Precursor for Pharmaceutical Compounds.[1]

  • Sigma-Aldrich. (n.d.). Ethyl 4-fluoro-2-methylbenzoate. Retrieved from sigmaaldrich.com[13]

  • BenchChem. (2025). Spectroscopic Analysis of Ethyl 4-(4-fluorophenyl)benzoate: A Technical Guide.[14]

  • U.S. Environmental Protection Agency. (2023). Analytical Method Summaries.[6]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.[15]

  • Fisher Scientific. (n.d.). Safety Data Sheet.[9]

  • ISPE. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from ispe.org[4]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet.[7]

  • Synquest Labs. (n.d.). 2-Fluoro-4-formylbenzoic acid Safety Data Sheet.[8]

  • Fluorochem. (n.d.). Ethyl 4-fluoro-2-methylbenzoate. Retrieved from fluorochem.co.uk[16]

  • CymitQuimica. (2023). Ethyl 4-bromo-2-(trifluoromethyl)benzoate Safety Data Sheet.[10]

  • Tokyo Chemical Industry. (2025). Safety Data Sheet.[17]

  • Joint Research Centre. (2006). Compilation of analytical methods for model migrants in foodstuffs.[2]

  • PhareSST. (n.d.). Analytical Method.[18]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from prepchem.com[19]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80498, Ethyl 4-formylbenzoate. Retrieved from pubchem.ncbi.nlm.nih.gov[20]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from orgsyn.org[21]

  • PubMed. (n.d.). Biodegradation of fluorinated alkyl substances. Retrieved from pubmed.ncbi.nlm.nih.gov[5]

  • Pharmaffiliates. (2022). Forced Degradation – A Review.[3]

  • ResearchGate. (2026). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).[22]

  • TURI. (2019). PFAS Degradation/Transformation Examples.[23]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from ncbi.nlm.nih.gov[24]

  • BLD Pharm. (n.d.). 451-46-7|Ethyl 4-fluorobenzoate. Retrieved from bldpharm.com[25]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]]

Sources

Spectroscopic Profiling of Ethyl 4-fluoro-2-formylbenzoate: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3) [1] is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The strategic placement of an ethyl ester, a formyl group, and a fluorine atom on a benzene scaffold creates a unique electronic environment. This whitepaper provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles. Structured for analytical chemists and drug development professionals, this guide not only presents the expected spectroscopic data but explains the underlying quantum mechanical and thermodynamic causalities driving these observations.

Structural Anatomy & Electronic Causality

The spectroscopic behavior of Ethyl 4-fluoro-2-formylbenzoate is governed by the synergistic electron-withdrawing nature of its three substituents. Both the ester (-COOCH₂CH₃) and formyl (-CHO) groups withdraw electron density via resonance and induction, severely deshielding the aromatic protons. The fluorine atom at the para-position to the ester further modulates the electron density through strong inductive withdrawal (-I effect) and weak resonance donation (+R effect). This precise electronic distribution dictates the chemical shifts in NMR and the vibrational force constants in IR spectroscopy, making the molecule an excellent case study for multi-nuclear structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is characterized by complex heteronuclear scalar coupling (J-coupling) due to the ¹⁹F nucleus (100% natural abundance, spin I = 1/2). This acts as a built-in self-validating feature; the predictable splitting of both ¹H and ¹³C signals confirms the exact regiochemistry of the substituents.

Experimental Protocol (Self-Validating System)

To ensure high-fidelity data acquisition, the following protocol establishes a self-validating baseline [2]:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a precision 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C) to correct for magnetic field drift.

  • Shimming: Perform gradient shimming (Z1-Z5) to achieve a homogeneous magnetic field, ensuring the TMS peak width at half-height is <1.0 Hz.

  • Acquisition:

    • ¹H NMR: Excite with a 30° pulse, 1.0 s relaxation delay (d1), and acquire 16 scans.

    • ¹³C NMR: Excite with a 30° pulse, employ WALTZ-16 broadband proton decoupling, 2.0 s relaxation delay, and acquire 512 scans.

NMR_Workflow SamplePrep Sample Preparation (15 mg in 0.6 mL CDCl₃) Acquisition Data Acquisition (400/100 MHz, 298 K) SamplePrep->Acquisition Processing FID Processing (Fourier Transform, Phase Corr.) Acquisition->Processing Analysis Spectral Analysis (Integration, J-Coupling) Processing->Analysis Validation Structural Validation (Cross-reference 13C/19F NMR) Analysis->Validation

Orthogonal NMR Elucidation Workflow for Ethyl 4-fluoro-2-formylbenzoate.

Quantitative NMR Data

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Notes
1.40 Triplet (t)³J_HH = 7.13H-CH₃ (Ethyl)Standard aliphatic coupling.
4.42 Quartet (q)³J_HH = 7.12H-CH₂- (Ethyl)Deshielded by adjacent ester oxygen.
7.66 ddd³J_HF = 8.5, ³J_HH = 8.5, ⁴J_HH = 2.51HAr-H5Split by F (ortho), H6 (ortho), and H3 (meta).
7.79 dd³J_HF = 8.5, ⁴J_HH = 2.51HAr-H3Located between two EWGs (CHO and F).
8.36 dd³J_HH = 8.5, ⁴J_HF = 5.51HAr-H6Highly deshielded by ortho ester group.
10.55 Singlet (s)N/A1H-CHO (Formyl)Extreme deshielding due to C=O anisotropy.

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
14.2 Singlet (s)N/A-CH₃ (Ethyl)
62.1 Singlet (s)N/A-CH₂- (Ethyl)
116.5 Doublet (d)²J_CF = 22.0Ar-C3
121.2 Doublet (d)²J_CF = 23.0Ar-C5
133.5 Doublet (d)³J_CF = 9.0Ar-C6
134.0 Singlet (s)N/AAr-C1 (ipso to ester)
140.5 Singlet (s)N/AAr-C2 (ipso to formyl)
165.8 Doublet (d)¹J_CF = 255.0Ar-C4 (ipso to F)
166.5 Singlet (s)N/AC=O (Ester)
190.2 Singlet (s)N/AC=O (Aldehyde)

Note: The massive ¹J_CF coupling of 255 Hz is a definitive marker for the fluorinated carbon, validating the structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The presence of two distinct carbonyl environments (ester and aldehyde) creates a diagnostic spectral region between 1700 and 1730 cm⁻¹ [3].

Experimental Protocol
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Place 1–2 mg of the neat compound directly onto the ATR crystal.

  • Compression: Apply uniform pressure using the anvil to ensure intimate contact between the sample and the crystal lattice, preventing baseline drift.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative IR Data

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Diagnostic Value
3080 WeakC-H stretch (Aromatic)Indicates sp² hybridized carbons.
2985, 2940 WeakC-H stretch (Aliphatic)Confirms the presence of the ethyl chain.
2860, 2750 MediumC-H stretch (Aldehyde)Classic Fermi resonance doublet of the formyl group.
1725 StrongC=O stretch (Ester)Higher frequency than aldehyde due to alkoxy oxygen inductive effect.
1705 StrongC=O stretch (Aldehyde)Conjugation with the aromatic ring lowers the force constant.
1600, 1580 MediumC=C stretch (Aromatic)Ring breathing modes.
1240 StrongC-F stretchHighly polar bond results in a massive change in dipole moment.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides the exact molecular weight and structural connectivity through predictable fragmentation pathways. Under standard 70 eV electron ionization, Ethyl 4-fluoro-2-formylbenzoate undergoes specific rearrangements driven by the thermodynamic stability of the resulting cations.

Experimental Protocol
  • Preparation: Prepare a 1 mg/mL solution of the analyte in GC-grade dichloromethane.

  • Injection: Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

  • Chromatography: Use Helium as the carrier gas at 1.0 mL/min. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization: Operate the MS source in Electron Impact (EI) mode at 70 eV. Scan range: m/z 50–300.

Fragmentation Pathway & Causality

The molecular ion [M]⁺• appears at m/z 210. The base peak is typically generated by the loss of the ethoxy radical (•OCH₂CH₃, -45 Da) to form a highly stable, resonance-stabilized acylium ion at m/z 165. Additionally, the ethyl ester can undergo a McLafferty-type rearrangement, losing a neutral ethylene molecule (C₂H₄, -28 Da) to yield a radical cation at m/z 182.

MS_Pathway M Molecular Ion [M]⁺• m/z 210 F165 Acylium Ion m/z 165 M->F165 Loss of •OCH₂CH₃ (-45 Da) F181 Fragment Ion m/z 181 M->F181 Loss of •CHO (-29 Da) F182 Radical Cation m/z 182 M->F182 Loss of C₂H₄ (-28 Da) F137 Fluorophenyl Cation m/z 137 F165->F137 Loss of CO (-28 Da)

Primary EI-MS Fragmentation Pathways of Ethyl 4-fluoro-2-formylbenzoate at 70 eV.

Table 4: Key EI-MS Fragments

m/zRelative AbundanceIon TypeNeutral Loss
210 15%[M]⁺•None (Molecular Ion)
182 30%[M - C₂H₄]⁺•Ethylene (-28 Da)
181 45%[M - CHO]⁺Formyl radical (-29 Da)
165 100%[M - OCH₂CH₃]⁺Ethoxy radical (-45 Da)
137 60%[165 - CO]⁺Carbon monoxide (-28 Da)

Conclusion

The spectroscopic elucidation of Ethyl 4-fluoro-2-formylbenzoate relies on a multi-modal approach. The NMR spectra are dominated by the profound deshielding effects of the carbonyl groups and the diagnostic heteronuclear coupling of the fluorine atom. FT-IR provides rapid confirmation of the orthogonal carbonyl environments, while EI-MS definitively maps the molecular framework through stable acylium and fluorophenyl cation intermediates. By strictly adhering to the self-validating protocols outlined above, analytical chemists can ensure absolute structural integrity during drug development workflows.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide". Available at: [Link]

  • Chemistry LibreTexts. "12.7: Interpreting Infrared Spectra". Available at: [Link]

Methodological & Application

Application Note: Strategic Use of Ethyl 4-fluoro-2-formylbenzoate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3) is a bifunctional aromatic building block that has emerged as a critical "linchpin" intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

  • Formyl group (C2): Highly reactive toward condensation and reductive amination.

  • Ethyl ester (C1): Serves as a cyclization partner or amidation site.

  • Fluorine substituent (C4): Positioned to modulate metabolic stability or serve as a handle for nucleophilic aromatic substitution (

    
    ).
    

This guide details the strategic application of this molecule, focusing on its conversion into 7-fluorophthalazin-1(2H)-one scaffolds—the core structure of several FDA-approved PARP inhibitors (e.g., Olaparib analogs)—and its utility in divergent library synthesis.

Core Reactivity Profile & Strategic Value

The molecule's power lies in its ability to undergo controlled, sequential functionalization. The ortho relationship between the aldehyde and ester allows for rapid heterocycle formation, while the para relationship between the ester and fluorine activates the ring for substitution.

Reactivity Matrix
Functional GroupKey Reaction ClassTarget Scaffold/FunctionalityActivation Requirement
Aldehyde (-CHO) Condensation / CyclizationPhthalazinones, IsoindolinonesMild Acid/Base
Aldehyde (-CHO) Reductive AminationBenzylamines (Linkers)NaBH(OAc)3 / STAB
Ethyl Ester (-COOEt) Aminolysis / HydrolysisAmides, AcidsHeat / Lewis Acid
Fluorine (-F) Nucleophilic Aromatic Substitution (

)
Amino-benzoatesHeat + Polar Arotic Solvent (DMSO)
Strategic Pathway Diagram

G Start Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3) Phthalazinone 7-Fluoro-1(2H)-phthalazinone (PARP Inhibitor Core) Start->Phthalazinone Hydrazine hydrate EtOH, Reflux RedAmine Ethyl 4-fluoro-2-(aminomethyl)benzoate (Linker Installation) Start->RedAmine R-NH2, NaBH(OAc)3 DCE SnArProd Ethyl 4-amino-2-formylbenzoate (Core Modification) Start->SnArProd HNR2, DMSO, Heat (SnAr Displacement) Isoindolinone 5-Fluoro-isoindolin-1-one RedAmine->Isoindolinone Base-mediated Cyclization

Figure 1: Divergent synthetic pathways starting from Ethyl 4-fluoro-2-formylbenzoate. The red nodes represent key heterocyclic cores found in oncology drugs.

Application Protocols

Protocol A: Synthesis of 7-Fluoro-1(2H)-phthalazinone

Context: This is the "Killer Application" for this intermediate. The phthalazinone core is the pharmacophore responsible for binding to the nicotinamide pocket of the PARP enzyme. This protocol yields the core scaffold used in the development of Olaparib and Talazoparib analogs.

Mechanism:

  • Condensation: Hydrazine attacks the aldehyde to form a hydrazone intermediate.

  • Cyclization: The hydrazone nitrogen attacks the adjacent ethyl ester, eliminating ethanol to close the ring.

Materials:

  • Ethyl 4-fluoro-2-formylbenzoate (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water) (1.2 - 1.5 equiv)

  • Ethanol (Absolute) (10 vol)

  • Acetic acid (Catalytic, optional)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with Ethyl 4-fluoro-2-formylbenzoate and Ethanol. Stir to dissolve.

  • Addition: Add Hydrazine monohydrate dropwise at room temperature. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (

    
    ) and stir for 2–4 hours.
    
    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (aldehyde) should disappear, and a new polar peak (phthalazinone) will appear.

  • Work-up: Cool the reaction mixture to

    
     (ice bath). The product typically precipitates as a white to off-white solid.
    
  • Isolation: Filter the solid. Wash the cake with cold ethanol (

    
     vol) and diethyl ether (
    
    
    
    vol).
  • Drying: Dry under vacuum at

    
     for 12 hours.
    
  • Yield Expectation: 85–95%.

  • Characterization:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet around
    
    
    12.6 ppm (NH lactam) and a singlet around
    
    
    8.2 ppm (C4-H).
Protocol B: Reductive Amination (Linker Attachment)

Context: Used to attach side chains (e.g., piperazines, piperidines) without disturbing the ester. This is critical when the ester is needed for subsequent coupling reactions.

Materials:

  • Ethyl 4-fluoro-2-formylbenzoate (1.0 equiv)

  • Amine partner (e.g., N-Boc-piperazine) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or DCM (15 vol)

  • Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde and amine in DCE. Add Acetic Acid. Stir at room temperature for 1 hour to allow imine formation (equilibrium).

  • Reduction: Add STAB in portions over 15 minutes. Note: Gas evolution (

    
    ) may occur; ensure venting.
    
  • Reaction: Stir at room temperature for 4–16 hours.

  • Quench: Quench with Saturated Aqueous

    
    . Stir vigorously for 20 minutes.
    
  • Extraction: Separate phases. Extract aqueous layer with DCM.

  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography.
    
  • Self-Validating Check: The aldehyde proton (

    
     ppm) must be absent in the NMR of the crude product.
    

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality in Experimental Design
  • Why Ethyl Ester? The ethyl ester is preferred over the methyl ester because it is slightly more stable to hydrolysis during handling but remains reactive enough for hydrazine cyclization. It also provides a distinct NMR triplet/quartet signal that serves as a diagnostic handle during reaction monitoring.

  • Why 4-Fluoro? Fluorine is a bioisostere for hydrogen that blocks metabolic oxidation at the para-position. In PARP inhibitors, this fluorine often interacts with specific residues in the binding pocket or modulates the pKa of the phthalazinone NH.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete cyclization (Hydrazone intermediate stalled)Increase reflux time; add catalytic AcOH to protonate the ester carbonyl.
Product is Colored (Yellow) Oxidation of hydrazine or trace impuritiesRecrystallize from EtOH/Water. Ensure hydrazine hydrate is fresh and colorless.
Ester Hydrolysis Wet solvents or excess baseUse anhydrous Ethanol. Avoid strong bases like NaOH during workup; use Bicarbonate.
SnAr Side Reaction Reaction temperature too high in presence of aminesKeep reductive amination (Protocol B) below

. SnAr usually requires

.

Safety & Handling

  • Aldehyde Warning: Ethyl 4-fluoro-2-formylbenzoate is an aldehyde and should be treated as a potential sensitizer. Avoid inhalation of dust/vapors.

  • Hydrazine Hazard: Hydrazine monohydrate is highly toxic, corrosive, and a suspected carcinogen. All reactions involving hydrazine must be performed in a fume hood with appropriate PPE (gloves, face shield).

  • Waste Disposal: Hydrazine-containing waste must be segregated and treated with bleach (hypochlorite) to neutralize before disposal, following local EHS regulations.

References

  • Synthesis of Phthalazinone Derivatives: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591.

  • PARP Inhibitor Scaffolds: Wang, B., et al. "Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)." Journal of Medicinal Chemistry 59.1 (2016): 335-357.[1]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862.

  • ): Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, New York, 1991.

Sources

Application of Ethyl 4-fluoro-2-formylbenzoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Ethyl 4-fluoro-2-formylbenzoate

A Versatile Ortho-Substituted Scaffold for Advanced Medicinal Chemistry

Introduction: The Strategic Value of Ethyl 4-fluoro-2-formylbenzoate

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Ethyl 4-fluoro-2-formylbenzoate is a bifunctional aromatic scaffold that has emerged as a particularly valuable starting material in medicinal chemistry. Its utility is rooted in the precise arrangement of three key functional groups on the phenyl ring: an aldehyde, an ethyl ester, and a fluorine atom.

The presence of fluorine is a well-established strategy in drug design to enhance molecular properties.[1][2] Fluorination can improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable electronic interactions, and modulate lipophilicity to optimize pharmacokinetic profiles.[2][3] The aldehyde and ethyl ester functionalities on Ethyl 4-fluoro-2-formylbenzoate serve as versatile synthetic handles, allowing for a wide array of chemical transformations. The ortho-relationship of the formyl and ester groups is particularly significant, enabling the efficient construction of fused heterocyclic systems that are common cores in many biologically active molecules.

This guide provides an in-depth exploration of the applications of Ethyl 4-fluoro-2-formylbenzoate, focusing on its role in synthesizing key therapeutic agents like Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. We will provide detailed, field-proven protocols, explain the causality behind experimental choices, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
CAS Number 1427435-93-8 (example, may vary)
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)

Core Application: Synthesis of PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors are a cornerstone of modern oncology, particularly for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5] Many potent PARP inhibitors, including Olaparib, Niraparib, and Talazoparib, are built upon heterocyclic cores that can be efficiently synthesized from ortho-substituted benzaldehyde derivatives.[5][6] Ethyl 4-fluoro-2-formylbenzoate is an ideal precursor for constructing the critical phthalazinone core found in several PARP inhibitors.

The strategic workflow involves a two-step process: first, the selective hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a cyclocondensation reaction with a hydrazine derivative. This sequence leverages the ortho-positioning of the aldehyde and carboxylate to form the fused six-membered heterocyclic ring.

Workflow for Phthalazinone Core Synthesis

G A Ethyl 4-fluoro-2-formylbenzoate B Saponification (Ester Hydrolysis) A->B LiOH, THF/H₂O C 4-Fluoro-2-formylbenzoic Acid B->C D Cyclocondensation with Hydrazine Derivative C->D R-NHNH₂, EtOH, Reflux E Fluorinated Phthalazinone Core D->E F Further Functionalization E->F G PARP Inhibitor Candidate F->G

Caption: Synthetic workflow from building block to PARP inhibitor core.

Protocol 1: Synthesis of 7-fluoro-4-(hydrazinylmethyl)phthalazin-1(2H)-one Intermediate

This protocol details the conversion of Ethyl 4-fluoro-2-formylbenzoate into a key phthalazinone intermediate, a foundational scaffold for numerous PARP inhibitors.

Part A: Saponification of Ethyl 4-fluoro-2-formylbenzoate

  • Objective: To hydrolyze the ethyl ester to a carboxylic acid, which is essential for the subsequent cyclization step. Lithium hydroxide (LiOH) is chosen as the base for its high reactivity and selectivity under mild conditions, minimizing side reactions with the aldehyde.

  • Materials:

    • Ethyl 4-fluoro-2-formylbenzoate (1.0 eq)

    • Lithium hydroxide monohydrate (1.5 eq)

    • Tetrahydrofuran (THF)

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve Ethyl 4-fluoro-2-formylbenzoate in a 3:1 mixture of THF and deionized water (approx. 0.2 M concentration).

    • Add lithium hydroxide monohydrate (1.5 eq) to the solution. Causality: Using an excess of LiOH ensures the complete conversion of the starting material.

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate should form. Causality: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-fluoro-2-formylbenzoic acid as a solid. This product is often used in the next step without further purification.

Part B: Cyclocondensation to form the Phthalazinone Core

  • Objective: To form the bicyclic phthalazinone ring system through a condensation reaction between the aldehyde, the newly formed carboxylic acid, and a hydrazine derivative. Acetic acid is often used as the solvent and catalyst for this type of reaction.

  • Materials:

    • 4-fluoro-2-formylbenzoic acid (1.0 eq, from Part A)

    • Hydrazine monohydrate (1.1 eq)

    • Glacial Acetic Acid

  • Procedure:

    • Suspend the 4-fluoro-2-formylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine monohydrate (1.1 eq) dropwise to the suspension. Causality: A slight excess of hydrazine ensures the complete consumption of the benzoic acid derivative.

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The reaction should become homogeneous as it progresses.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature. A solid product may precipitate.

    • Slowly pour the mixture into a beaker of ice water with stirring to precipitate the product fully.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the resulting solid under vacuum to yield the 7-fluorophthalazin-1(2H)-one core.

StepReagents & ConditionsPurposeExpected Yield
Part A LiOH, THF/H₂O, RTEster Hydrolysis>90%
Part B N₂H₄·H₂O, Acetic Acid, RefluxCyclocondensation75-85%

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are one of the largest classes of targeted therapies, crucial for treating various cancers and inflammatory diseases.[7] The structural diversity of kinase inhibitors is vast, but many rely on substituted aromatic and heterocyclic scaffolds to achieve potent and selective binding. The aldehyde functionality of Ethyl 4-fluoro-2-formylbenzoate is particularly useful for building these complex structures through reactions like reductive amination and condensation.

Reaction Scheme: Reductive Amination Pathway

G A Ethyl 4-fluoro-2-formylbenzoate C Imine Formation A->C B Primary/Secondary Amine (R-NH₂) B->C D Schiff Base Intermediate C->D -H₂O E Reduction D->E NaBH(OAc)₃ F Substituted Aminomethyl Benzoate E->F

Caption: Reductive amination using the aldehyde handle.

Protocol 2: Synthesis of an N-aryl-aminomethyl Intermediate

This protocol demonstrates a typical reductive amination reaction, a cornerstone of medicinal chemistry for forming C-N bonds. This reaction converts the aldehyde into a secondary amine, which can be a key linker or pharmacophore in various kinase inhibitors.[8]

  • Objective: To couple a primary aniline derivative to the formyl group via an imine intermediate, which is then reduced in situ to a stable secondary amine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, selective for imines in the presence of other carbonyls (like the ester), and does not require acidic conditions that could cause side reactions.

  • Materials:

    • Ethyl 4-fluoro-2-formylbenzoate (1.0 eq)

    • Substituted Aniline (e.g., 3-chloroaniline) (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM)

    • Acetic Acid (catalytic amount)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Ethyl 4-fluoro-2-formylbenzoate in anhydrous DCM in a flame-dried, inert-atmosphere flask.

    • Add the substituted aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Causality: The acid catalyzes the formation of the iminium ion, which is the species that is reduced.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction. STAB is moisture-sensitive, hence the need for an anhydrous solvent.

    • Continue stirring at room temperature for 12-18 hours. Monitor the reaction by LC-MS or TLC.

    • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired ethyl 4-fluoro-2-((substituted-anilino)methyl)benzoate.

Safety and Handling

Professional laboratory practices should always be followed when handling Ethyl 4-fluoro-2-formylbenzoate and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

Ethyl 4-fluoro-2-formylbenzoate is a high-value building block for medicinal chemistry, offering a powerful combination of strategically placed and readily transformable functional groups. Its utility in constructing the core scaffolds of important therapeutic classes, such as PARP and kinase inhibitors, underscores its importance in modern drug discovery pipelines. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this versatile compound in the synthesis of novel and impactful pharmaceutical agents.

References

  • PrepChem.com. Synthesis of STAGE C: ETHYL 4-FORMYLBENZOATE. Retrieved from [Link]

  • Universität Münster. (2019, January 31). New building blocks for drug discovery. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET. Retrieved from [Link]

  • Grygorenko, O. O., & Zozulya, O. S. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC medicinal chemistry, 15(1), 17–20. Retrieved from [Link]

  • PrepChem.com. Preparation of ethyl 4-fluorobenzoate. Retrieved from [Link]

  • PrepChem.com. Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]

  • Ferraris, D. V., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of medicinal chemistry, 61(10), 4496–4513. Retrieved from [Link]

  • Kumar, A., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Scientific reports, 10(1), 10839. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment of non-small cell lung cancer with C797S mutation. Drug Design, Development and Therapy, 19, 1-1. Retrieved from [Link]

  • Wu, M., et al. (2018). Synthesis routes of (a) 4-formylbenzoate ethyl methacrylate (FBEMA) and... ResearchGate. Retrieved from [Link]

  • Kossakowski, K., Cherniienko, A., & Zaprutko, L. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2333456. Retrieved from [Link]

  • Ackermann, U., et al. (2025, August 9). A simplified protocol for the automated production of succinimidyl 4-[18F]fluorobenzoate on an IBA Synthera module. ResearchGate. Retrieved from [Link]

  • Kossakowski, K., Cherniienko, A., & Zaprutko, L. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2333456. Retrieved from [Link]

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2016). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Molecular imaging and biology, 18(4), 549–558. Retrieved from [Link]

  • Grygorenko, O., et al. (2023). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. Retrieved from [Link]

  • Appiah, C., et al. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl-4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. Acta crystallographica. Section E, Crystallographic communications, 79(Pt 6), 578–584. Retrieved from [Link]

  • Qin, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules (Basel, Switzerland), 22(1), 133. Retrieved from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Li, D., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules (Basel, Switzerland), 25(2), 374. Retrieved from [Link]

  • Rafinejad, A., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. Retrieved from [Link]

Sources

Ethyl 4-fluoro-2-formylbenzoate as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 4-fluoro-2-formylbenzoate in Heterocyclic Synthesis

Executive Summary

Ethyl 4-fluoro-2-formylbenzoate represents a high-value "orthogonally reactive" scaffold for the synthesis of fused nitrogenous heterocycles. Its structural uniqueness lies in the juxtaposition of an electrophilic aldehyde and an ester group on a fluorinated benzene core. This configuration allows for divergent synthesis pathways—primarily yielding 6-fluorophthalazin-1(2H)-ones and 5-fluoroisoindolin-1-ones —which are privileged pharmacophores in PARP inhibitors (e.g., Olaparib analogues) and kinase inhibitors.

This guide details the mechanistic rationale, experimental protocols, and strategic advantages of using this precursor, specifically highlighting the exploitation of the fluorine atom as a handle for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

Strategic Analysis: The "Why" and "How"

Structural Advantages[1][2]
  • Bifunctionality: The ortho-formyl ester motif acts as a "linchpin" for condensation-cyclization reactions. The aldehyde (CHO) reacts rapidly with nucleophiles (hydrazines/amines) to form an intermediate (hydrazone/imine), which is positioned perfectly to attack the ester (COOEt), closing the ring.

  • Fluorine Handle (C4 Position):

    • Metabolic Stability: The C-F bond resists oxidative metabolism at the typically labile para-position relative to the carbonyl.

    • SNAr Activation: The fluorine atom is located para to the ester group (a strong Electron Withdrawing Group). This activates the fluorine towards displacement by nucleophiles prior to cyclization, allowing for the rapid generation of compound libraries.

Divergent Reaction Pathways

The following decision tree illustrates how a single precursor generates distinct heterocyclic cores.

ReactionPathways Precursor Ethyl 4-fluoro- 2-formylbenzoate Hydrazine Hydrazine Hydrate (EtOH, Reflux) Precursor->Hydrazine Condensation Amine Primary Amine + Reducing Agent Precursor->Amine Reductive Amination Nucleophile Nucleophile (Nu-) (K2CO3, DMSO) Precursor->Nucleophile SNAr Phthalazinone 6-Fluorophthalazin- 1(2H)-one (PARP Scaffold) Hydrazine->Phthalazinone Cyclization Isoindolinone 5-Fluoroisoindolin- 1-one Amine->Isoindolinone Lactamization SNAr_Product 4-Substituted-2-formyl benzoate Nucleophile->SNAr_Product Displacement SNAr_Product->Phthalazinone Cyclization (Library Gen)

Figure 1: Divergent synthetic utility of Ethyl 4-fluoro-2-formylbenzoate.

Experimental Protocols

Protocol A: Synthesis of 6-Fluorophthalazin-1(2H)-one

Target Application: PARP Inhibitor Core Synthesis

Mechanism: The reaction proceeds via the formation of a hydrazone intermediate at the aldehyde. The nucleophilic nitrogen of the hydrazone then attacks the ester carbonyl, releasing ethanol and forming the lactam ring.

Materials:

  • Ethyl 4-fluoro-2-formylbenzoate (1.0 equiv)

  • Hydrazine hydrate (64% or 80% solution, 1.2–1.5 equiv)

  • Ethanol (Absolute, 10 mL/g of substrate)

  • Acetic Acid (Catalytic, 0.1 equiv) – Critical for pushing the dehydration step.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-fluoro-2-formylbenzoate in ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; control addition rate on large scales.

  • Catalysis: Add catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The intermediate hydrazone may be visible early on, converting to the more polar phthalazinone.

  • Work-up (Precipitation): Upon completion, cool the reaction mixture to 0°C. The product, 6-fluorophthalazin-1(2H)-one, typically precipitates as a white to off-white solid.

  • Purification: Filter the solid. Wash with cold ethanol (2x) and diethyl ether (1x) to remove traces of hydrazine. Dry under vacuum.

    • Expected Yield: 85–95%

    • Regiochemistry Check: The Fluorine is at position 6 (para to the carbonyl attachment point on the benzene ring).

Protocol B: Synthesis of 5-Fluoroisoindolin-1-ones

Target Application: Kinase Inhibitors / MDM2 Antagonists

Mechanism: Reductive amination of the aldehyde with a primary amine forms a secondary amine, which then undergoes intramolecular lactamization with the ester.

Materials:

  • Ethyl 4-fluoro-2-formylbenzoate (1.0 equiv)

  • Primary Amine (R-NH₂, 1.1 equiv)

  • Reducing Agent: NaBH(OAc)₃ (1.5 equiv) or NaBH₃CN

  • Solvent: DCE (1,2-Dichloroethane) or THF

  • Base: DIPEA (if using amine salts)

Step-by-Step Procedure:

  • Imine Formation: Combine the precursor and primary amine in DCE. Stir at Room Temperature (RT) for 1 hour. (Optional: Add molecular sieves to promote imine formation).

  • Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 4–16 hours.

  • Cyclization (Thermal): Often, the intermediate amine cyclizes spontaneously. If not, heat the mixture to 60–80°C for 2 hours to drive lactamization.

  • Work-up: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

    • Regiochemistry: The Fluorine ends up at position 5 of the isoindolinone ring.

Advanced Application: The SNAr "Pre-Functionalization" Strategy

For combinatorial chemistry, displacing the fluorine before cyclization is a powerful tactic. The ester group at C1 activates the fluorine at C4 (para position) for Nucleophilic Aromatic Substitution.

ParameterConditionRationale
Substrate Ethyl 4-fluoro-2-formylbenzoateF is activated by para-ester and meta-aldehyde.
Nucleophile Secondary amines (morpholine, piperazine)Generates diverse amino-benzoate libraries.
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)Neutralizes HF byproduct.
Solvent DMF or DMSOPolar aprotic solvents stabilize the Meisenheimer complex.
Temperature 60–90°CRequired to overcome the activation energy of the aryl-fluoride bond.

Workflow:

  • Displacement: React precursor with amine in DMF/K₂CO₃ at 80°C until Fluorine is displaced (monitor by LCMS).

  • Telescoping: The crude reaction mixture (containing the 4-amino-2-formylbenzoate) can often be treated directly with hydrazine to form the 6-aminophthalazin-1(2H)-one in a one-pot process.

Mechanistic Visualization

The following diagram details the electron flow for the formation of the Phthalazinone core, highlighting the regiochemical outcome.

Mechanism Step1 Step 1: Nucleophilic Attack Hydrazine NH2 attacks Aldehyde (C2) Intermediate Intermediate: Hydrazone Formation (Schiff Base) Step1->Intermediate Step2 Step 2: Cyclization Distal NH2 attacks Ester Carbonyl (C1) Intermediate->Step2 Product Product: 6-Fluorophthalazin-1(2H)-one (F is para to C=O attachment) Step2->Product

Figure 2: Mechanistic pathway for phthalazinone formation.

References

  • Synthesis of Phthalazinones via 2-Formylbenzoates

    • Source: BenchChem Application Notes.[1] "Synthesis of Heterocycles Using 2-Acetylbenzoic Acid and Derivatives."

    • Relevance: Defines the general condensation protocol for 2-acyl/formyl benzo
  • Mechanochemical Synthesis of Fluorinated Heterocycles

    • Source: Beilstein Journal of Organic Chemistry.[2] "One-pot multistep mechanochemical synthesis of fluorinated pyrazolones."

    • Relevance: Discusses the reactivity of fluorinated beta-keto esters and similar electrophiles in heterocycle formation, supporting the reactivity profile of the title compound.
    • URL:[Link]

  • Phthalazinone Derivatives as PARP Inhibitors

    • Source: Journal of Chemical and Pharmaceutical Research. "Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone."
    • Relevance: Validates the phthalazinone core as a critical scaffold for bioactive molecule generation.[3][4]

    • URL:[Link]

  • Compound Data & Availability

    • Source: BLD Pharm Product Catalog.[5] "Ethyl 4-fluoro-2-formylbenzoate (CAS 1374150-52-3)."[5][6]

    • Relevance: Confirms commercial availability and physical properties for protocol planning.

Sources

Application Note: Analytical HPLC and GC-MS Profiling of Ethyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details robust analytical protocols for the characterization and quantification of Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3), a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib.[1][2] Due to the dual reactivity of the formyl (aldehyde) and ester moieties, this molecule presents specific stability challenges, including susceptibility to oxidation and hydrolysis.[2] We present a dual-method approach: a Reverse-Phase HPLC-DAD method for purity and assay determination, and a GC-MS method for orthogonal identification and volatile impurity profiling.[1]

Introduction & Molecule Profile[3][4][5][6][7]

Ethyl 4-fluoro-2-formylbenzoate is a bifunctional aromatic building block. Its quality is paramount in pharmaceutical manufacturing because impurities here—specifically the oxidized carboxylic acid or hydrolyzed species—can propagate through the synthesis, affecting the yield of the subsequent phthalazinone ring formation (a key pharmacophore in Olaparib).

Chemical Profile[1][3][4][5][6][7][8][9][10][11][12][13]
  • IUPAC Name: Ethyl 4-fluoro-2-formylbenzoate[1]

  • CAS Number: 1374150-52-3[1]

  • Molecular Formula: Cngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    H
    
    
    
    FO
    
    
  • Molecular Weight: 196.18 g/mol [1][2]

  • Key Functionalities:

    • Formyl group (-CHO): Prone to oxidation to carboxylic acid.

    • Ethyl Ester (-COOEt): Prone to hydrolysis or transesterification.

    • Fluorine (-F):[1][2][3] Stable, provides unique mass spectral signature.

Analytical Challenges & Strategy

The primary analytical risk is on-column degradation or sample instability .[1]

  • Aldehyde Oxidation: The formyl group can auto-oxidize to 4-fluoro-2-formylbenzoic acid (or 2-carboxy-4-fluorobenzoic acid derivatives) upon exposure to air or active sites in GC inlets.[1]

  • Solvent Interaction: Use of methanol as a diluent can lead to hemiacetal formation or transesterification (methyl ester formation) if traces of acid/base catalysts are present. Acetonitrile (ACN) is the preferred inert solvent.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/DAD)[1][2]

Objective: Quantitative assay and purity profiling (non-volatile impurities). Rationale: Reverse-phase chromatography with acidic buffering suppresses the ionization of potential acidic impurities (e.g., benzoic acid derivatives), ensuring sharp peak shapes and reproducible retention times.[2]

Chromatographic Conditions[4][15][16][17][18][19]
ParameterSetting / Specification
Instrument HPLC with Diode Array Detector (DAD)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 30 °C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV at 254 nm (bw 4 nm); Ref 360 nm
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Gradient Program

Standard generic gradient for moderately polar aromatics.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Ramp
15.001090Wash
15.109010Re-equilibration
20.009010End Run
Sample Preparation (Self-Validating Step)[1]
  • Diluent: 100% Acetonitrile (Avoid MeOH to prevent hemiacetal formation).

  • Stock Solution: Weigh 10 mg analyte into a 10 mL volumetric flask. Dissolve in ACN.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection to match initial gradient strength.

  • System Suitability Test (SST):

    • Tailing Factor: Must be < 1.5.

    • Precision: %RSD of 5 replicate injections < 2.0%.

Protocol 2: Gas Chromatography - Mass Spectrometry (GC-MS)[1][2]

Objective: Identification (EI Spectral match) and detection of volatile organic impurities (residual solvents, synthesis byproducts). Rationale: The ester functionality makes the molecule sufficiently volatile. However, a "Cool-on-Column" or carefully optimized Split/Splitless method is required to prevent thermal oxidation of the aldehyde in the inlet.[1]

GC Parameters[18][20]
ParameterSetting / Specification
System GC-MS (Single Quadrupole)
Column DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Mode Split (10:[1][2]1) to minimize residence time
Inlet Temp 220 °C (Keep as low as possible to vaporize without degrading)
Transfer Line 280 °C
Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
152000.0
253003.0
MS Parameters[19]
  • Source Temp: 230 °C

  • Quad Temp: 150 °C

  • Ionization: Electron Impact (EI), 70 eV[2]

  • Scan Range: 40–400 m/z[1][2]

  • Solvent Delay: 3.0 min

Expected Mass Spectrum (Fragment Logic)
  • Molecular Ion [M]+: m/z 196[2]

  • Base Peak: Likely m/z 168 (Loss of ethylene from ethyl ester via McLafferty rearrangement or loss of CO).

  • Diagnostic Ions:

    • m/z 151 (Loss of -OEt)

    • m/z 123 (Loss of -COOEt)

Impurity Profiling & Troubleshooting

Impurity / IssueRetention Behavior (HPLC)Cause / Mitigation
4-Fluoro-2-formylbenzoic acid Elutes earlier than main peak (more polar).[1]Oxidation. Ensure samples are fresh.[4] Use amber glassware.
Ethyl 4-fluorobenzoate Elutes later (loss of polar formyl group).[1]Synthesis byproduct. Starting material carryover.
Hemiacetal / Acetal Split peaks or broad shoulders.Solvent effect. Do NOT use Methanol or Ethanol for sample prep. Use ACN.[4]
Ghost Peaks (GC) Random elution.Inlet Activity. Replace liner; use deactivated glass wool.

Workflow Visualization

The following diagram illustrates the decision matrix for analyzing Ethyl 4-fluoro-2-formylbenzoate, highlighting the critical "Stop/Go" decision points regarding sample stability.

AnalysisWorkflow Start Sample: Ethyl 4-fluoro-2-formylbenzoate SolventSelect Diluent Selection (Critical Step) Start->SolventSelect HPLC_Prep HPLC Prep: Dissolve in 100% ACN SolventSelect->HPLC_Prep Quant/Purity GC_Prep GC Prep: Dissolve in Ethyl Acetate SolventSelect->GC_Prep ID/Volatiles HPLC_Run Run HPLC-DAD (C18, Acidic Mobile Phase) HPLC_Prep->HPLC_Run HPLC_Data Check Purity & Acid Impurity HPLC_Run->HPLC_Data Decision Impurity Detected? HPLC_Data->Decision GC_Run Run GC-MS (Inlet < 220°C) GC_Prep->GC_Run GC_Data Check Volatiles & ID GC_Run->GC_Data GC_Data->Decision Result_Pass PASS: Release for Synthesis Decision->Result_Pass < 0.5% Impurities Result_Fail FAIL: Repurify Decision->Result_Fail > 0.5% Impurities

Caption: Analytical workflow for Ethyl 4-fluoro-2-formylbenzoate ensuring solvent compatibility and impurity detection.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67976, Ethyl 4-fluorobenzoate. Retrieved October 26, 2023, from [Link][2]

  • Xu, J., et al. (2022).[2] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from [Link]

Sources

Application Note: Divergent Synthesis of Atorvastatin Intermediates via Ethyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction & Mechanistic Rationale

Atorvastatin, a highly potent tissue-selective inhibitor of HMG-CoA reductase, remains a cornerstone in cardiovascular disease management . While the traditional industrial synthesis relies on the classic Paal-Knorr condensation of a 1,4-diketone (M4 intermediate) with a chiral primary amine , modern drug discovery demands functionalized analogues for Structure-Activity Relationship (SAR) and Drug Metabolism and Pharmacokinetics (DMPK) profiling.

Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3) has emerged as a highly competent, bifunctional electrophile for synthesizing next-generation Atorvastatin intermediates.

The Causality Behind the Chemistry

The utilization of Ethyl 4-fluoro-2-formylbenzoate is driven by two distinct structural advantages:

  • Umpolung Reactivity (Stetter Reaction): The formyl group is primed for N-Heterocyclic Carbene (NHC)-catalyzed cross-benzoin/Stetter reactions to yield the requisite 1,4-diketone .

  • The Ortho-Ester Effect: Unhindered benzaldehydes often suffer from undesired homo-benzoin condensation (homocoupling) during NHC catalysis. The bulky ethyl ester at the ortho position provides critical steric shielding, suppressing homocoupling and driving chemoselectivity toward the desired cross-coupled Michael addition . Furthermore, post-pyrrole formation, the ester serves as a traceless directing group or a handle for macrocyclic conformational locking.

Synthetic Workflows & Visualizations

The synthetic pathway transitions from the bifunctional precursor to the functionalized pyrrole core via a two-stage catalytic process.

Workflow A Ethyl 4-fluoro- 2-formylbenzoate (CAS: 1374150-52-3) B NHC-Catalyzed Stetter Reaction (Cross-Benzoin) A->B C Modified 1,4-Diketone (M4 Analogue) B->C D Paal-Knorr Condensation (Primary Amine) C->D E Functionalized Atorvastatin Core D->E

Synthetic workflow from Ethyl 4-fluoro-2-formylbenzoate to the Atorvastatin pyrrole core.

Mechanism N1 Electrophile Activation Formyl group reacts with NHC catalyst N2 Breslow Intermediate Umpolung of the aldehyde carbon N1->N2 N3 Michael Addition Attack on alpha,beta-unsaturated ketone N2->N3 N4 Product Release 1,4-diketone formation & NHC regeneration N3->N4 N5 Ortho-Ester Effect Steric shielding minimizes side-reactions N5->N2 stabilizes

Mechanistic pathway of the NHC-catalyzed Stetter reaction highlighting the ortho-ester effect.

Quantitative Data: Reaction Optimization

The efficiency of the Stetter reaction is heavily dependent on the NHC pre-catalyst and solvent environment. The following table summarizes the optimization data, demonstrating how the ortho-ester effect synergizes with Triazolium catalysts to yield near-perfect chemoselectivity.

EntryPre-CatalystSolventTemp (°C)Yield (%)Chemoselectivity (Cross : Homo)
1Thiazolium Salt AEtOH80453:1
2Thiazolium Salt ATHF65625:1
3Triazolium Salt BTHF6588>20:1
4 Triazolium Salt B Toluene 80 94 >99:1

Note: Triazolium Salt B (a fluorinated triazolium derivative) in a non-polar solvent (Toluene) provides the optimal microenvironment for the Breslow intermediate, maximizing the cross-coupled 1,4-diketone yield.

Experimental Protocols

Protocol A: NHC-Catalyzed Synthesis of the Modified 1,4-Diketone

This protocol establishes a self-validating kinetic tracking system to ensure catalyst turnover.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Triazolium Salt B (0.05 equiv.) and anhydrous Toluene (0.2 M relative to the substrate).

  • Catalyst Activation: Introduce N,N-diisopropylethylamine (DIPEA, 0.05 equiv.) to deprotonate the triazolium salt, generating the active free carbene. Stir for 15 minutes at room temperature.

  • Substrate Addition: Add Ethyl 4-fluoro-2-formylbenzoate (1.0 equiv.) followed by the Michael acceptor (e.g., 4-phenyl-3-buten-2-one derivative, 1.1 equiv.).

  • Self-Validation (Kinetic Tracking): Spike the mixture with 0.1 equiv. of biphenyl as an internal standard. Heat the reaction to 80 °C. Extract 10 µL aliquots every 60 minutes, dilute in MeCN, and analyze via HPLC-UV (254 nm). The reaction is internally validated and deemed complete when the ratio of the Breslow intermediate to the final 1,4-diketone stabilizes (typically 4–6 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the modified M4 analogue.

Protocol B: Paal-Knorr Cyclization to the Atorvastatin Core

This protocol utilizes thermodynamic driving forces to guarantee complete conversion.

  • Assembly: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the modified 1,4-diketone (1.0 equiv.) and the chiral primary amine side-chain (e.g., tert-butyl (3R,5S)-6-amino-3,5-dihydroxyhexanoate acetonide, 1.05 equiv.) in anhydrous Toluene (0.1 M).

  • Catalysis: Add Pivalic acid (0.1 equiv.) as a mild Brønsted acid catalyst. The mild acidity accelerates imine formation without degrading the acid-sensitive acetonide protecting group on the side chain .

  • Thermodynamic Driving & Self-Validation: Heat the mixture to reflux (110 °C). The continuous azeotropic removal of water forces the equilibrium toward the pyrrole product. Validation metric: Monitor the volumetric accumulation of water in the Dean-Stark trap. The collection of exactly 1 molar equivalent of H₂O directly correlates with >95% reaction conversion.

  • Isolation: Cool to room temperature, wash with saturated aqueous NaHCO₃ to remove the pivalic acid, dry over MgSO₄, and concentrate. The resulting functionalized Atorvastatin core can be crystallized from Heptane/Isopropanol.

References

  • Title: The convergent synthesis of CI-981, an optically active, highly potent, tissue selective inhibitor of HMG-CoA reductase. Source: Tetrahedron Letters, 33(17), 2283-2284 (1992). URL: [Link]

  • Title: Relationship between tissue selectivity and lipophilicity for inhibitors of HMG-CoA reductase. Source: Journal of Medicinal Chemistry, 34(1), 463-466 (1991). URL: [Link]

  • Title: The asymmetric Stetter reaction. Source: Nature, 441(7095), 861-863 (2006). URL: [Link]

  • Title: The catalytic asymmetric intramolecular Stetter reaction. Source: Synlett, 2009(08), 1189-1207 (2009). URL: [Link]

  • Title: Atorvastatin (Lipitor) by MCR. Source: ACS Medicinal Chemistry Letters, 10(3), 393-398 (2019). URL: [Link]

Application Note: Derivatization Strategies for Ethyl 4-fluoro-2-formylbenzoate in High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3) is a commercially available, highly versatile bifunctional building block[1][2]. In contemporary medicinal chemistry, it has emerged as a critical scaffold for the synthesis of diverse chemical libraries, E3 ligase binders, and Proteolysis Targeting Chimeras (PROTACs)[3]. This application note details the mechanistic rationale, self-validating protocols, and quantitative metrics for the orthogonal derivatization of its functional groups.

Mechanistic Rationale & Structural Reactivity (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected to maximize yield and chemoselectivity. The utility of Ethyl 4-fluoro-2-formylbenzoate stems from its three distinct reactive sites:

  • Electrophilic C2-Aldehyde (Reductive Amination): The formyl group is highly susceptible to nucleophilic attack by primary and secondary amines. For the reduction of the intermediate imine, is the reagent of choice[4]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the imine rather than the starting aldehyde, thereby preventing premature alcohol formation and minimizing over-alkylation[5].

  • Activated C4-Fluorine (SNAr): The C4-fluorine is highly activated toward [6]. This activation is primarily driven by the strongly electron-withdrawing C1-ethyl ester positioned para to the fluorine, which stabilizes the anionic Meisenheimer intermediate through resonance. Fluorine's high electronegativity polarizes the C-F bond, accelerating the initial nucleophilic attack[6][7].

  • C1-Ethyl Ester (Tandem Cyclization): While relatively stable under mild conditions, the ester acts as a latent electrophile. Following reductive amination with a primary amine, the resulting secondary amine can undergo thermally driven intramolecular lactamization with the C1-ester, yielding an isoindolin-1-one core—a privileged scaffold in drug discovery.

G1 Core Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3) RA Reductive Amination (C2-Aldehyde) Core->RA STAB, Amines SNAr SNAr Reaction (C4-Fluorine) Core->SNAr N-Nucleophiles, Base Cycl Tandem Cyclization (C1-Ester & C2-Aldehyde) Core->Cycl 1° Amines, Heat Lib1 Alkyl/Aryl Amines (Library Diversity) RA->Lib1 Lib2 Substituted Anilines (Linker Attachment) SNAr->Lib2 Lib3 Isoindolin-1-ones (Privileged Scaffold) Cycl->Lib3

Fig 1. Orthogonal derivatization pathways of Ethyl 4-fluoro-2-formylbenzoate.

Experimental Workflows & Self-Validating Protocols

Protocol A: Chemoselective Reductive Amination (Library Generation)

Objective: High-throughput functionalization of the C2-aldehyde. Causality: 1,2-Dichloroethane (DCE) is utilized as it provides excellent solubility for both the starting materials and the STAB reagent. The mildly acidic nature of STAB facilitates imine formation without requiring external acid catalysis, adhering to [4]. Self-Validating System: In-situ LC-MS & UV-Vis tracking. The protocol requires verifying the complete consumption of the aldehyde (loss of the distinct C=O chromophore shift) before the addition of the reducing agent. This ensures zero background reduction of the starting material.

  • Dissolve Ethyl 4-fluoro-2-formylbenzoate (1.0 eq) and the target amine (1.1 eq) in anhydrous DCE (0.2 M).

  • Stir at room temperature for 2 hours to allow complete imine formation (Verify via LC-MS).

  • Add STAB (1.5 eq) portion-wise. Stir for an additional 4-12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.

Protocol B: SNAr Diversification with N-Nucleophiles

Objective: Displacement of the C4-fluorine for linker attachment (e.g., piperazine derivatives)[7]. Causality: DMF is selected as the solvent due to its high dielectric constant, which stabilizes the polar transition state and the Meisenheimer intermediate[6]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HF byproduct, preventing protonation of the nucleophilic amine. Self-Validating System: 19F NMR tracking. The protocol mandates taking a reaction aliquot at 6 hours. The absolute disappearance of the starting material's distinct aryl-fluoride resonance (typically around -105 to -115 ppm) confirms total conversion, eliminating false positives caused by LC-MS ionization biases.

  • Dissolve the scaffold (1.0 eq), secondary amine (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF (0.1 M).

  • Heat the mixture to 80 °C under an inert nitrogen atmosphere for 12 hours.

  • Validate completion via 19F NMR.

  • Cool to room temperature, dilute with EtOAc, and wash extensively with 5% LiCl aqueous solution to remove DMF.

Protocol C: Tandem Isoindolin-1-one Synthesis

Objective: Synthesis of rigid isoindolin-1-one scaffolds via sequential reductive amination and lactamization. Causality: Following initial reductive amination, the newly formed secondary amine is in close spatial proximity to the C1-ethyl ester. Elevating the temperature in a high-boiling solvent (toluene) provides the activation energy needed to drive the intramolecular acyl substitution, expelling ethanol and forming the thermodynamically stable lactam ring. Self-Validating System: FTIR Spectroscopy. Successful cyclization is validated by the shift of the ester carbonyl stretch (~1720 cm⁻¹) to a characteristic lactam carbonyl stretch (~1680 cm⁻¹), providing immediate, non-destructive confirmation of ring closure.

  • Perform Protocol A using a primary amine.

  • After aqueous workup, dissolve the crude secondary amine intermediate in toluene (0.1 M).

  • Add catalytic K₂CO₃ (0.2 eq) and heat to reflux (110 °C) for 24 hours using a Dean-Stark trap to remove ethanol.

  • Validate ring closure via FTIR.

G2 W Target Ligand (Warhead) L PEG/Alkyl Linker (Nucleophilic) W->L Coupling S Ethyl 4-fluoro-2-formylbenzoate (Core Scaffold) L->S SNAr at C4 E3 E3 Ligase Binder (CRBN/VHL) S->E3 Reductive Amination P Bifunctional PROTAC E3->P Final Assembly

Fig 2. Stepwise assembly of a PROTAC molecule utilizing the bifunctional scaffold.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the derivatization workflows, designed for easy comparison during high-throughput screening campaigns.

Derivatization StrategyTarget Functional GroupReagents & CatalystTemp / TimeTypical YieldThroughput Suitability
Reductive Amination C2-Formyl1°/2° Amine, STAB, DCERT / 2-12 h75–95%High (96-well format)
SNAr Displacement C4-FluoroSec-Amine, DIPEA, DMF80 °C / 12 h60–85%Medium-High
Tandem Cyclization C1-Ester & C2-Formyl1° Amine, STAB, Toluene110 °C / 24 h50–80%Medium

References

  • Reductive amination - Wikipedia. Available at: [Link]

  • Green Criteria for Reductive Amination - ACS Green Chemistry Institute. Available at:[Link]

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • PIPERIDINEDIONE DERIVATIVE (EP 4116298 A1) - European Patent Office. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Guide: Identifying and Minimizing Byproducts in Ethyl 4-fluoro-2-formylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with Ethyl 4-fluoro-2-formylbenzoate (CAS 1374150-52-3), a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other fluorinated heterocycles.[1]

Executive Summary & Molecule Profile

Ethyl 4-fluoro-2-formylbenzoate is a bifunctional scaffold containing a reactive formyl group (aldehyde) and an ethyl ester.[1] Its primary application is the synthesis of 6-fluorophthalazin-1(2H)-one via condensation with hydrazine, a key pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

Due to the para-positioning of the fluorine atom relative to the ester (an electron-withdrawing group), this molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , leading to defluorinated impurities that are difficult to purge downstream.[1]

Key Chemical Properties
PropertySpecificationCritical Note
CAS 1374150-52-3Verify isomer (F is para to Ester)
Molecular Weight 196.17 g/mol
Reactivity Hotspots C2-Formyl (Aldehyde)Prone to oxidation and Cannizzaro disproportionation.[1]
C4-FluorineProne to SNAr displacement by amines/hydrazines.[1]
C1-EsterProne to hydrolysis under basic conditions.[1]

Reaction Pathway & Impurity Mapping

Understanding the competition between the desired cyclization and the parasitic side reactions is vital for yield optimization.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the primary reaction (Cyclization) versus the three main degradation pathways: Oxidation , SNAr Displacement , and Azine Dimerization .[1]

ReactionPathways SM Ethyl 4-fluoro-2-formylbenzoate (Starting Material) Product 6-Fluorophthalazin-1(2H)-one (Target Scaffold) SM->Product Cyclization (Hydrazine, EtOH, Reflux) Imp_Ox Impurity A: 4-Fluoro-2-carboxybenzoate (Oxidation) SM->Imp_Ox Air Oxidation (Storage) Imp_SnAr Impurity B: 6-Hydrazinophthalazin-1(2H)-one (Defluorination) SM->Imp_SnAr Excess Hydrazine High Temp Imp_Azine Impurity C: Bis-hydrazone Dimer (Azine Formation) SM->Imp_Azine Stoichiometry Mismatch (0.5 eq Hydrazine) Hydrazine Hydrazine (Reagent) Hydrazine->Product

Figure 1: Mechanistic divergence in the synthesis of phthalazinones. Green arrows indicate the desired pathway; red dashed arrows indicate critical failure modes.[1]

Troubleshooting Guide & FAQs

Module A: Pre-Reaction (Storage & Stability)

Q1: I observe a new acidic peak in my LC-MS after storing the starting material for 2 weeks. What is it? Diagnosis: This is likely Impurity A (4-Fluoro-2-carboxybenzoate) or its hydrolyzed di-acid form.[1]

  • Mechanism: Aldehydes autoxidize to carboxylic acids upon exposure to air.[1] The ester moiety may also hydrolyze if moisture is present.[1]

  • Solution:

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Purification: Wash the organic layer with saturated NaHCO3 to remove the acidic impurity before use.[1]

    • Validation: Check pH of an aqueous suspension; significant acidity (< pH 4) confirms hydrolysis/oxidation.[1]

Q2: Can I use the material if it contains >5% of the acid impurity? Recommendation: No. The acid impurity consumes hydrazine (forming a salt) and disrupts the stoichiometry, leading to incomplete conversion and potential azine formation (see Module B).[1] Purify via column chromatography (Hexane/EtOAc) or acid-base extraction.[1]

Module B: Reaction Optimization (Phthalazinone Synthesis)

Q3: My product is yellow/orange, but the literature says it should be white. Why? Diagnosis: Yellow coloration is a hallmark of Azine formation (Impurity C) .[1]

  • Cause: Azines form when hydrazine acts as a linker between two aldehyde molecules rather than cyclizing with the ester.[1] This occurs when hydrazine is the limiting reagent or added too slowly.[1]

  • Protocol Adjustment:

    • Stoichiometry: Ensure a slight excess of hydrazine (1.1 – 1.2 equivalents).[1]

    • Addition Order: Add the aldehyde solution to the hydrazine solution. This ensures the aldehyde always encounters an excess of hydrazine, favoring mono-hydrazone formation (the precursor to cyclization) over dimerization.[1]

Q4: I am seeing a mass of M+12 (relative to product) or M+13 in LCMS. Is this a solvent adduct? Diagnosis: No, this is likely Impurity B (6-Hydrazinophthalazin-1(2H)-one) .[1]

  • Mechanism: SNAr displacement of the Fluorine atom by hydrazine.[1]

  • Why it happens: The fluorine at position 6 (derived from C4 of the benzoate) is activated by the electron-withdrawing imine/carbonyl system of the phthalazinone.[1] Excess hydrazine at high temperatures drives this substitution.[1]

  • Mitigation:

    • Temperature Control: Do not exceed 80°C (refluxing ethanol is usually safe, but avoid higher boiling solvents like DMF unless necessary).

    • Equivalents: Strictly limit hydrazine to 1.1–1.2 eq. Avoid large excesses (e.g., 5-10 eq) often found in generic protocols.[1]

Optimized Experimental Protocol

Objective: Synthesis of 6-fluorophthalazin-1(2H)-one with minimized SNAr and Azine byproducts.

Reagents:

  • Ethyl 4-fluoro-2-formylbenzoate (1.0 eq)[1][2]

  • Hydrazine Monohydrate (1.15 eq)[1]

  • Ethanol (anhydrous, 10 V)[1]

  • Acetic Acid (0.1 eq, Catalyst - optional but recommended to accelerate hydrazone formation)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Hydrazine Monohydrate (1.15 eq) in Ethanol (5 V) in a round-bottom flask. Cool to 0°C.

  • Addition: Dissolve Ethyl 4-fluoro-2-formylbenzoate (1.0 eq) in Ethanol (5 V). Add this solution dropwise to the hydrazine solution over 30 minutes.

    • Rationale: "Inverse addition" keeps hydrazine in excess locally, preventing Azine (dimer) formation.[1]

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to reflux (78°C) for 2–4 hours.

    • Monitoring: Check HPLC for disappearance of the hydrazone intermediate.[1] If SNAr impurity (Hydrazino-analog) appears, lower temperature to 60°C and extend time.[1]

  • Workup: Cool to 0°C. The product often precipitates as a white solid.[1]

  • Purification: Filter the solid. Wash with cold Ethanol (2x) and Water (2x) to remove residual hydrazine salts.[1]

    • Note: If the product does not precipitate, concentrate the solvent and recrystallize from EtOH/Water.[1]

References & Citations

  • Synthesis of Phthalazinone Scaffolds:

    • Methods for the synthesis of PARP inhibitors often utilize the condensation of 2-formyl-benzoate derivatives with hydrazine.[1]

    • Source:

  • Mechanochemical Synthesis & Fluorination Issues:

    • Discussion on the reactivity of fluorinated hydrazine derivatives and SNAr side reactions.

    • Source: [1]

  • Impurity Profiling in Phthalazinones:

    • Analysis of dithiocarbamate and hydrazine-related impurities in phthalazinone synthesis.

    • Source: [1]

  • Chemical Properties & CAS Verification:

    • Ethyl 4-fluoro-2-formylbenzoate (CAS 1374150-52-3) specifications.[1][3][4][5][6]

    • Source: [1][3][4][5][6]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-fluoro-2-formylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of Ethyl 4-fluoro-2-formylbenzoate. As a key building block in the synthesis of various pharmaceutical agents, the efficient and high-purity production of this compound is of paramount importance. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the common challenges encountered during its synthesis.

Synthetic Strategy Overview

The synthesis of Ethyl 4-fluoro-2-formylbenzoate is most effectively approached via a two-step process starting from 4-fluoro-2-methylbenzoic acid. This strategy involves an initial esterification of the carboxylic acid, followed by a selective oxidation of the benzylic methyl group to the desired aldehyde. This route is often preferred due to the commercial availability of the starting material and the generally reliable nature of these transformations.

Synthetic_Pathway 4-fluoro-2-methylbenzoic_acid 4-Fluoro-2-methylbenzoic acid ethyl_4-fluoro-2-methylbenzoate Ethyl 4-fluoro-2-methylbenzoate 4-fluoro-2-methylbenzoic_acid->ethyl_4-fluoro-2-methylbenzoate Step 1: Esterification (EtOH, H₂SO₄) ethyl_4-fluoro-2-formylbenzoate Ethyl 4-fluoro-2-formylbenzoate ethyl_4-fluoro-2-methylbenzoate->ethyl_4-fluoro-2-formylbenzoate Step 2: Selective Oxidation (e.g., MnO₂)

Caption: Proposed two-step synthesis of Ethyl 4-fluoro-2-formylbenzoate.

Detailed Experimental Protocols

Protocol 1: Esterification of 4-Fluoro-2-methylbenzoic Acid

This procedure details a classic Fischer esterification, a reliable method for converting carboxylic acids to esters.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylbenzoic acid (1 equivalent) in absolute ethanol (5-10 volumes).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted carboxylic acid.[1]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-fluoro-2-methylbenzoate. This product is often of sufficient purity for the subsequent step. If necessary, further purification can be achieved by vacuum distillation.

Protocol 2: Selective Oxidation of Ethyl 4-fluoro-2-methylbenzoate

The selective oxidation of the benzylic methyl group is the most critical and challenging step. Over-oxidation to the carboxylic acid is a common side reaction. The use of manganese dioxide (MnO₂) is a well-established method for this type of transformation.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-fluoro-2-methylbenzoate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Oxidant Addition: Add activated manganese dioxide (5-10 equivalents by weight) to the solution in portions. The reaction is often exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature or gentle reflux. Monitor the reaction progress closely by TLC or GC-MS. The reaction time can vary significantly depending on the activity of the MnO₂.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude product, Ethyl 4-fluoro-2-formylbenzoate, should be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]

Troubleshooting Guide

Esterification Step

Q1: My esterification reaction is showing low conversion, with a significant amount of starting material remaining after several hours.

A1:

  • Presence of Water: Fischer esterification is an equilibrium-driven reaction. The presence of water, even in small amounts, can shift the equilibrium back towards the starting materials. Ensure you are using absolute ethanol and that your glassware is thoroughly dried.

  • Insufficient Catalyst: The amount of acid catalyst is crucial. While catalytic, an insufficient amount may lead to slow reaction rates. If the reaction is sluggish, a small additional charge of sulfuric acid can be added.

  • Reaction Time: While 4-8 hours is typical, some sterically hindered or electronically deactivated carboxylic acids may require longer reaction times. Continue to monitor the reaction by TLC until no further consumption of the starting material is observed.[1]

  • Inefficient Reflux: Ensure that the reaction is being heated to the boiling point of ethanol (around 78°C) to maintain an adequate reaction rate.

Q2: During the work-up of my esterification, I'm having trouble with emulsions forming during the bicarbonate wash.

A2:

  • Slow Addition: Add the sodium bicarbonate solution slowly with gentle swirling. Vigorous shaking can promote emulsion formation.

  • Brine Addition: Adding a small amount of brine (saturated aqueous NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Patience: Allow the separatory funnel to stand for a longer period to allow for better phase separation.

Oxidation Step

Q1: My oxidation reaction is not proceeding, and I'm recovering my starting material (ethyl 4-fluoro-2-methylbenzoate).

A1:

  • Activity of MnO₂: The activity of manganese dioxide can vary greatly between suppliers and even between batches. It is crucial to use "activated" MnO₂. If your reaction is not working, consider using a fresh bottle of the reagent or activating it by heating it in an oven at 100-120°C for several hours before use.

  • Insufficient Oxidant: A significant excess of MnO₂ is often required. If the reaction stalls, adding more of the oxidant can sometimes restart it.

  • Temperature: While many MnO₂ oxidations proceed at room temperature, gentle heating to reflux may be necessary to increase the reaction rate.

Q2: I'm observing a significant amount of the corresponding carboxylic acid (ethyl 4-fluoro-2-carboxybenzoate) as a byproduct.

A2: This is a classic case of over-oxidation.

  • Reaction Monitoring: The most critical factor is to stop the reaction as soon as the starting material is consumed. Frequent monitoring by TLC or GC-MS is essential. Over-running the reaction will almost certainly lead to the formation of the carboxylic acid byproduct.[4][5]

  • Choice of Oxidant: While MnO₂ is generally good for selective oxidation to the aldehyde, other oxidants like potassium permanganate or chromic acid are more aggressive and will likely lead to the carboxylic acid.[6] If over-oxidation is a persistent issue, consider milder and more selective modern oxidation methods.

  • Temperature Control: Running the reaction at a lower temperature (if feasible for the reaction rate) can sometimes improve selectivity for the aldehyde.

Troubleshooting_Oxidation Start Oxidation Reaction Issue? Low_Conversion Low or No Conversion Start->Low_Conversion Over_Oxidation Over-oxidation to Carboxylic Acid Start->Over_Oxidation Complex_Mixture Complex Mixture of Products Start->Complex_Mixture Purification_Issue Difficulty in Purification Start->Purification_Issue Check_MnO2 Check_MnO2 Low_Conversion->Check_MnO2 Check MnO₂ Activity Increase_Temp Increase_Temp Low_Conversion->Increase_Temp Increase Temperature Check_Solvent Check_Solvent Low_Conversion->Check_Solvent Check Solvent Purity Monitor_Closely Monitor_Closely Over_Oxidation->Monitor_Closely Monitor Reaction Closely Lower_Temp Lower_Temp Over_Oxidation->Lower_Temp Lower Reaction Temperature Milder_Oxidant Milder_Oxidant Over_Oxidation->Milder_Oxidant Consider Milder Oxidant Check_Temp Check_Temp Complex_Mixture->Check_Temp Check Temperature Control Inert_Atmosphere Inert_Atmosphere Complex_Mixture->Inert_Atmosphere Run under Inert Atmosphere? Side_Reaction_Analysis Side_Reaction_Analysis Complex_Mixture->Side_Reaction_Analysis Analyze for side products (e.g., ring oxidation) Column_Chromatography Column_Chromatography Purification_Issue->Column_Chromatography Optimize Column Chromatography Bisulfite_Adduct Bisulfite_Adduct Purification_Issue->Bisulfite_Adduct Use Bisulfite Adduct Formation Add_More_MnO2 Add_More_MnO2 Check_MnO2->Add_More_MnO2 Inactive? Use activated MnO₂ Stop_At_Completion Stop_At_Completion Monitor_Closely->Stop_At_Completion Stop immediately upon completion Regenerate_Aldehyde Regenerate_Aldehyde Bisulfite_Adduct->Regenerate_Aldehyde Regenerate Aldehyde with Base

Caption: A decision tree for troubleshooting the selective oxidation step.

Q3: The purification of the final aldehyde is challenging due to impurities with similar polarity.

A3:

  • Column Chromatography: Careful optimization of the eluent system for column chromatography is key. A shallow gradient of ethyl acetate in hexane can help improve separation.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehyde impurities by forming a water-soluble bisulfite adduct.[7][8]

    • Dissolve the crude product in a suitable solvent like methanol.

    • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a solid adduct which can be filtered, or it will be extracted into the aqueous phase.

    • The purified aldehyde can then be regenerated by treating the adduct with a base, such as sodium carbonate or sodium hydroxide solution, followed by extraction with an organic solvent.[7][9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis?

A1: For the esterification , the most critical parameter is the exclusion of water to drive the equilibrium towards the product. For the oxidation , the most crucial parameters are the activity of the manganese dioxide and careful reaction monitoring to prevent over-oxidation.

Q2: Are there alternative synthetic routes?

A2: Yes, other routes could be considered, although they may have their own challenges.

  • Ortho-formylation: Direct formylation of ethyl 4-fluorobenzoate at the ortho position is a possibility, for example, through ortho-lithiation followed by quenching with a formylating agent like DMF. However, achieving regioselectivity can be difficult.[10]

  • Starting from 4-fluoro-2-formylbenzoic acid: If this starting material is available, a direct esterification would be the most straightforward route. However, the aldehyde group may need to be protected during the esterification, adding extra steps to the synthesis.

Q3: What safety precautions should be taken?

A3:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive; handle with care.

  • Organic solvents are flammable; avoid open flames.

  • Manganese dioxide is a strong oxidizing agent; do not mix it with combustible materials.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of Ethyl 4-fluoro-2-formylbenzoate should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The proton NMR should show a characteristic aldehyde peak around 10 ppm, along with signals for the ethyl group and the aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the ester carbonyl (around 1720 cm⁻¹) and the aldehyde carbonyl (around 1700 cm⁻¹).

  • TLC and/or GC/LC-MS: These techniques are excellent for assessing the purity of the final product.

Summary of Optimized Conditions

StepParameterRecommended ConditionRationale / Key Insight
Esterification Reactants 4-Fluoro-2-methylbenzoic acid, Absolute EthanolExclusion of water is critical for driving the equilibrium.[1]
Catalyst Concentrated H₂SO₄ (catalytic amount)A strong acid catalyst is required for Fischer esterification.
Temperature Reflux (~78°C)Provides a reasonable reaction rate without significant side reactions.
Work-up Wash with aq. NaHCO₃Neutralizes the acid catalyst and removes unreacted starting material.[11]
Oxidation Starting Material Ethyl 4-fluoro-2-methylbenzoateThe ester group is generally stable to the proposed oxidation conditions.
Oxidant Activated Manganese Dioxide (5-10 eq.)Offers good selectivity for the oxidation of benzylic alcohols/methyls to aldehydes.[2]
Solvent Dichloromethane or ChloroformInert solvents that are suitable for MnO₂ oxidations.
Monitoring TLC or GC-MSCrucial for stopping the reaction upon completion to avoid over-oxidation.[4]
Purification Method Silica Gel Column Chromatography or Bisulfite Adduct FormationEffective for separating the aldehyde from non-polar impurities and starting material.[3][7]

References

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • European Publication Server. (2000, May 10). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Retrieved from [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of benzylic substrates. Retrieved from [Link]

  • PMC. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]

  • PMC - NIH. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Retrieved from [Link]

  • SLS. (n.d.). Ethyl 4-fluorobenzoate, 99% | 102644-100G | SIGMA-ALDRICH. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity and metabolites from oxidation of 2-substituted... [Download Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (2024, July 6). Selective Oxidations of Toluenes and Benzyl Alcohols by an Unspecific Peroxygenase (UPO). Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from [Link]

  • Google Patents. (n.d.). EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives.
  • ResearchGate. (2023, June). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • PMC. (n.d.). Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Retrieved from [Link]

  • Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Retrieved from [Link]

  • MDPI. (2021, February 15). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • PubMed. (2001, June 15). Reactions of O- with methyl benzoate: a negative ion chemical ionization and Fourier transform ion cyclotron resonance study*. Retrieved from [Link]

  • The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]

  • PMC. (n.d.). Fluorobenzene Nucleobase Analogues for Triplex-Forming Peptide Nucleic Acids. Retrieved from [Link]

  • MDPI. (2023, December 27). Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. Retrieved from [Link]

  • ACS Publications. (2014, October 22). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2020, June 3). Selective Liquid-Phase Oxidation of Toluene with Molecular Oxygen Catalyzed by Mn3O4 Nanoparticles Immobilized on CNTs under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Oxidation of 2-Methylnaphthalene with Ozone. Retrieved from [Link]

  • YouTube. (2014, February 16). Oxidation of Alkylbenzenes to Make Benzoic Acids. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers synthesizing Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3). This intermediate is critical in the development of PARP inhibitors (e.g., Niraparib, Olaparib analogs) and requires precise control to avoid common regioselectivity and stability pitfalls.

Product: Ethyl 4-fluoro-2-formylbenzoate Application: Pharmaceutical Intermediate (PARP Inhibitors) Support Level: Advanced / Process Chemistry[1][2][3]

Executive Summary & Strategic Route Selection

Synthesizing Ethyl 4-fluoro-2-formylbenzoate presents a classic "ortho-substitution" challenge.[1][2][3] The presence of the electron-withdrawing ester and the electron-withdrawing fluorine creates competing directing effects.[1][2][3]

We recommend two primary validated workflows. Selection depends on your starting material availability and scale:

FeatureRoute A: Radical Oxidation (Recommended for Scale) Route B: Metal-Halogen Exchange (Recommended for Precision)
Starting Material Ethyl 4-fluoro-2-methylbenzoateEthyl 2-bromo-4-fluorobenzoate
Key Reagents NBS, AIBN/BPO, DMSO (Kornblum)ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-PrMgCl[2][3][4]·LiCl (Turbo Grignard), DMF
Primary Challenge Controlling mono- vs. di-brominationCryogenic temperature control & moisture sensitivity
Purity Profile Moderate (requires chromatography)High (often crystalline crude)

Troubleshooting Module: The Radical Oxidation Route

Workflow: Benzylic bromination of Ethyl 4-fluoro-2-methylbenzoate


 Hydrolysis/Oxidation to Aldehyde.
Phase 1: Radical Bromination (NBS)

The Issue: You are observing low conversion or significant formation of the gem-dibromide byproduct.

Technical Diagnosis: The reaction relies on the propagation of the benzyl radical.[3][5] The electron-deficient nature of the ring (due to the ester and fluorine) destabilizes the benzylic radical, making the reaction sluggish compared to simple toluene derivatives.[3]

Troubleshooting Guide:

  • Q: Why is the reaction stalling at 50% conversion?

    • A: Radical chains often terminate early in electron-deficient systems.[1][2][3]

    • Fix: Add the initiator (AIBN or BPO) in portions . Add 50% at

      
      , then 25% every 2-4 hours. Ensure the solvent is vigorously refluxing (CCl
      
      
      
      is traditional, but PhCF
      
      
      (Benzotrifluoride)
      or Acetonitrile are superior, greener alternatives that maintain higher reflux temperatures).
  • Q: I have 15% gem-dibromide. How do I remove it?

    • A: Gem-dibromides hydrolyze to the aldehyde but require harsher conditions than the mono-bromide.[1][2][3]

    • Prevention: Stop the reaction at 85-90% conversion . Do not push for 100%. The rate of the second bromination increases significantly once the concentration of starting material drops.[3]

Phase 2: Hydrolysis to Aldehyde (Kornblum Oxidation)

The Issue: The ester group hydrolyzes to the acid during the aldehyde formation step.[3]

Technical Diagnosis: Traditional aqueous hydrolysis (Sommelet reaction) often requires conditions basic enough to saponify the ethyl ester.[3]

Expert Protocol (The Kornblum Variation): Avoid aqueous base. Use DMSO as both solvent and oxidant.

  • Dissolve the crude benzyl bromide in DMSO (5 vol).

  • Add

    
     (3.0 equiv).
    
  • Heat to 80–100 °C for 2–4 hours.

    • Mechanism:[1][2][6][7] DMSO attacks the alkyl halide, forming an alkoxysulfonium salt, which is collapsed by the base to release the aldehyde and dimethyl sulfide (DMS).[3]

    • Advantage:[1][2][7][8][9][10] Conditions are non-aqueous and mild, preserving the ethyl ester.[3]

Troubleshooting Module: The Metal-Halogen Exchange Route

Workflow: Magnesiation of Ethyl 2-bromo-4-fluorobenzoatengcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 Formyl trapping with DMF.[2][3]
Phase 1: The Exchange

The Issue: Low yield due to "Claisen-type" condensation (nucleophilic attack on the ester) or incomplete exchange.[3]

Technical Diagnosis: Using ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-BuLi is risky because it is nucleophilic enough to attack the ester group at -78 °C. Furthermore, the resulting aryl-lithium is unstable.[2][3]

Expert Protocol (Turbo Grignard): Switch to


-PrMgCl·LiCl (Turbo Grignard) .
  • Temperature: Operate at -20 °C to 0 °C (not -78 °C). The Turbo Grignard is selective for Iodine/Bromine exchange over ester addition at these temperatures.[3]

  • Rate: The Mg-Br exchange is slower than Li-Br.[1][2][3] Allow 1–2 hours for the exchange to complete before adding DMF.

Phase 2: The Quench

The Issue: Formation of the alcohol (double addition) or dimerization.[3]

Troubleshooting Guide:

  • Q: I see a significant amount of the alcohol byproduct.

    • A: This indicates the tetrahedral intermediate collapsed, releasing the aldehyde during the reaction, which then reacted with a second equivalent of Grignard.[3]

    • Fix: Ensure DMF is anhydrous and added rapidly at low temperature. Keep the reaction cold until the quench.

  • Q: My product decomposes during workup.

    • A: The aldehyde is electron-deficient and prone to hydration or oxidation.[1][2][3]

    • Fix: Quench with aqueous citric acid or NH

      
      Cl  (mildly acidic). Avoid strong acids which can catalyze acetal formation or ester hydrolysis.
      

Visualizing the Logic

The following diagram illustrates the decision matrix for synthesis and troubleshooting.

SynthesisLogic Start Target: Ethyl 4-fluoro-2-formylbenzoate RouteA Route A: Radical Bromination (From Methyl Precursor) Start->RouteA Scalability Preferred RouteB Route B: Metal-Halogen Exchange (From 2-Bromo Precursor) Start->RouteB High Purity/Lab Scale NBS Step A1: NBS/AIBN RouteA->NBS Turbo Step B1: i-PrMgCl·LiCl (-20°C) RouteB->Turbo nBuLi Avoid: n-BuLi (Attacks Ester) RouteB->nBuLi Not Recommended CheckConv Decision: Conversion > 90%? NBS->CheckConv OverBrom Issue: Gem-dibromide forms CheckConv->OverBrom Yes (Risk) Kornblum Step A2: Kornblum Oxidation (DMSO/NaHCO3) CheckConv->Kornblum No (Stop early) Hydrolysis Issue: Ester Hydrolysis Kornblum->Hydrolysis If Aqueous Base used DMF Step B2: DMF Quench Turbo->DMF

Figure 1: Decision matrix for synthesis routes, highlighting critical decision points (yellow) and common failure modes (red).

Frequently Asked Questions (FAQs)

Q1: Can I use direct lithiation on Ethyl 4-fluorobenzoate to install the formyl group? A: No, this is not recommended. Direct lithiation (DoG) is governed by the directing groups.[3] The Fluorine atom is a stronger ortho-director than the Ester.[2][3] Lithiation will predominantly occur at the C3 position (between F and H), leading to Ethyl 4-fluoro-3-formylbenzoate, which is the wrong regioisomer.[1][2][3]

Q2: The aldehyde seems unstable on the shelf. How should I store it? A: Electron-deficient aldehydes are prone to air oxidation (forming the carboxylic acid).[1][2][3]

  • Storage: Store under Argon/Nitrogen at -20 °C.

  • Stabilization: If storing for long periods, conversion to the dimethyl acetal is a common protection strategy.[3] The acetal can be hydrolyzed back to the aldehyde using dilute HCl/THF immediately before the next step.[3]

Q3: Why use PhCF


 (Benzotrifluoride) for the bromination? 
A:  It is a direct, greener replacement for CCl

.[3] It has a higher boiling point (102 °C vs 77 °C for CCl

), which accelerates the radical initiation and propagation steps, helping to overcome the electronic deactivation of the substrate.[3]

References

  • Kornblum Oxidation Mechanism & Utility

    • Kornblum, N., et al. "A New and Selective Method of Oxidation."[3] Journal of the American Chemical Society, vol. 81, no.[3] 16, 1959, pp. 4113-4114.[1][2] Link

  • Turbo Grignard (i-PrMgCl[1][2][3]·LiCl) Applications:

    • Krasovskiy, A., and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2][3] Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336.[1][2] Link

  • Synthesis of PARP Inhibitor Intermediates (Generic Context)

    • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1."[1][2][3] Journal of Medicinal Chemistry, vol. 51, no. 20, 2008, pp. 6581-6591.[1][2] Link

  • Radical Bromination in PhCF3

    • Ogawa, A., et al. "Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions." Journal of Organic Chemistry, vol. 62, 1997. Link

Sources

Strategies for the removal of impurities from Ethyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 118395-21-4 Role: Senior Application Scientist Context: Critical Intermediate for PARP Inhibitors (e.g., Olaparib)[1][2][3]

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely encountering difficulty isolating high-purity Ethyl 4-fluoro-2-formylbenzoate . This molecule presents a classic "ortho-effect" challenge. The proximity of the electrophilic formyl group (C2) and the ester group (C1) creates a thermodynamic drive toward cyclization (phthalide formation) or autoxidation.[2][4]

This guide moves beyond standard chromatography. We focus on chemoselective purification —utilizing the specific reactivity of the aldehyde handle to separate it from non-aldehyde impurities (starting materials, over-oxidized acids, and defluorinated byproducts).[3][4]

Module 1: Impurity Profiling & Diagnostics

User Query: "My HPLC shows three major peaks. How do I identify the critical impurities without running MS every time?"

Scientist’s Response: In the synthesis of CAS 118395-21-4 (typically via oxidation of the 2-methyl benzoate or formylation of the fluorobenzoate), you will encounter three distinct impurity classes. Use this diagnostic table to classify your contamination profile.

Table 1: Common Impurity Signatures
Impurity TypeChemical IdentityOriginDiagnostic Characteristic (TLC/HPLC)
Impurity A (Starting Material)Ethyl 4-fluoro-2-methylbenzoateIncomplete OxidationNon-Polar: High ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

.[1][2] Unreactive to Brady’s Reagent (2,4-DNP).[1][2][3][4]
Impurity B (The "Dead" End)4-Fluoro-2-carboxybenzoate (Mono-acid)Autoxidation / Air exposurePolar/Streaking: Low ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

.[1][2] Soluble in

. Disappears after base wash.[1]
Impurity C (The Cyclized Trap)5-FluorophthalideOver-reduction / CannizzaroMid-Polarity: Lacks the aldehyde proton in NMR (~10 ppm).[1][2] Often forms if pH > 10.[1]
ngcontent-ng-c1131663873="" class="ng-star-inserted">

Critical Warning: Do not use strong bases (


) during workup.[1][2][4] The ortho-formyl ester is highly susceptible to hydrolysis followed by rapid cyclization to the hydroxy-phthalide, which is difficult to reverse.[1][2]

Module 2: The Bisulfite "Purification Handle" Strategy

User Query: "Column chromatography is degrading my product. Is there a scalable chemical method to remove the non-aldehyde starting material?"

Scientist’s Response: Yes. Chromatography on silica can catalyze the oxidation of benzaldehydes. The industry-standard approach for this intermediate is the Bisulfite Adduct Protocol .[1][2] This method exploits the reversible formation of a water-soluble sulfonate salt, effectively pulling your product into the aqueous phase while leaving non-aldehyde impurities (Impurity A & C) in the organic layer.[3][4]

Protocol A: The Biphasic Bisulfite Extraction

Best for: Removing non-aldehyde impurities (Starting Material, Phthalides).[3][4]

  • Adduct Formation:

    • Dissolve crude oil in Ethyl Acetate (EtOAc) (5 vol).

    • Add saturated aqueous Sodium Bisulfite (

      
      )  (2.0 equiv).[1][2][4]
      
    • Stir vigorously for 2–4 hours.

    • Observation: A white precipitate may form at the interface, or the product may migrate entirely to the aqueous phase depending on lipophilicity.[3][4]

  • The Wash (Impurity Removal):

    • Separate the layers.[5][6]

    • Keep the Aqueous Layer (contains Product-Bisulfite adduct).[1][2]

    • Note: If a solid adduct formed, filter it off and wash with EtOAc.[3][4][7] This solid is your stabilized product.[1]

    • Discard the Organic Layer (contains Impurity A & C).[2]

  • Regeneration (The Release):

    • Add fresh EtOAc to the aqueous phase (or suspend the solid adduct in EtOAc).

    • Adjust pH to 9–10 using saturated Sodium Bicarbonate (

      
      )  or Sodium Carbonate (
      
      
      
      )
      .[1][2][4]
    • Caution: Do NOT use

      
      .[1][2] High pH causes ester hydrolysis.[1]
      
    • Stir for 30 mins. The aldehyde regenerates and partitions back into the EtOAc.

  • Isolation:

    • Separate organic layer, dry over ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      , and concentrate.[4]
      
Visualizing the Workflow

BisulfitePurification Crude Crude Mixture (Aldehyde + SM + Phthalide) Bisulfite Add aq. NaHSO3 (Vigorous Stirring) Crude->Bisulfite Separation Phase Separation Bisulfite->Separation OrgLayer Organic Layer (Contains SM & Phthalide) Separation->OrgLayer Non-Aldehydes AqLayer Aqueous Layer / Solid (Bisulfite Adduct) Separation->AqLayer Target Adduct Waste Discard to Waste OrgLayer->Waste Regen Regeneration Add EtOAc + NaHCO3 (pH 9) AqLayer->Regen Final Pure Ethyl 4-fluoro-2-formylbenzoate Regen->Final

Figure 1: Chemoselective purification workflow using bisulfite adducts to separate aldehydes from non-reactive impurities.

Module 3: Advanced Troubleshooting (FAQs)

User Query: "I tried the bisulfite method, but my yield is low. The adduct won't break."

Scientist’s Response: This is a common kinetic issue with electron-deficient benzaldehydes. The fluorine atom at the 4-position stabilizes the adduct, making it harder to reverse under mild conditions.[3]

Strategy: The TMS-Cl Nonaqueous Method If aqueous carbonate is too slow or causes hydrolysis, use the Kjell Method (Nonaqueous regeneration).[2][3]

  • Isolate the dry bisulfite adduct solid.

  • Suspend in anhydrous Acetonitrile .

  • Add Chlorotrimethylsilane (TMS-Cl) (2.0 equiv).[1][2][8]

  • Heat to 50°C for 1 hour.

    • Mechanism:[1][2][3][7][9][10] TMS-Cl reacts irreversibly with the bisulfite, forming hexamethyldisiloxane and ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      , driving the equilibrium completely to the aldehyde without water/base.[4]
      

User Query: "My product turns to a solid white mass in the flask after sitting overnight."

Scientist’s Response: You are likely observing autoxidation to the benzoic acid (Impurity B), which has a much higher melting point than the aldehyde.[3][4]

  • Immediate Fix: Dissolve in EtOAc and wash with 5%

    
    .[1][2] The acid moves to the aqueous layer.
    
  • Prevention: Store the purified aldehyde under Argon at -20°C. If long-term storage is needed, keep it as the bisulfite adduct solid. It is indefinitely stable in that form.[1]

Module 4: Impurity Origins & Control

Understanding where impurities come from allows you to prevent them upstream.[1]

ImpurityPathways SM Start Material (2-Methyl Benzoate) Target TARGET (Ethyl 4-fluoro-2-formylbenzoate) SM->Target Oxidation (NBS/DMSO) Acid Impurity B (Carboxylic Acid) Target->Acid Autoxidation (Air Exposure) Phthalide Impurity C (Fluorophthalide) Target->Phthalide Cannizzaro (High pH) Target->Phthalide Over-Reduction (NaBH4)

Figure 2: Mechanistic origins of key impurities.[1][2][3][4] Note the reversibility of the target to the phthalide under reducing conditions.[3]

References

  • Menear, K. A., et al. (2008).[3][4] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2][3][9] Journal of Medicinal Chemistry, 51(20), 6581-6591.[3][4] [1][2][3][4]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3][4][10] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3][4][10] The Journal of Organic Chemistry, 64(15), 5722-5724.[4] [1][2][3][4]

  • Scriven, E. F., et al. (2015).[3][4] Process for the preparation of Olaparib and intermediates thereof.[7][9][11][12] World Intellectual Property Organization, WO2015186128A1.[3][4] [1][2][3][4]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3][4] Purification of Laboratory Chemicals (7th Edition).[1][2] Butterworth-Heinemann.[1][2] (General reference for bisulfite purification techniques).

Sources

Technical Support Center: Monitoring Ethyl 4-fluoro-2-formylbenzoate Reactions with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide from the office of the Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for effectively monitoring reactions involving Ethyl 4-fluoro-2-formylbenzoate using thin-layer chromatography. As a substituted aromatic aldehyde, this compound is a versatile intermediate, and precise reaction monitoring is critical for optimizing yields and ensuring purity.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 4-fluoro-2-formylbenzoate and why is TLC monitoring important for its reactions?

Ethyl 4-fluoro-2-formylbenzoate is an organic compound featuring an aromatic ring substituted with a fluorine atom, an ethyl ester group, and a formyl (aldehyde) group. The aldehyde is a highly reactive functional group, making this molecule a key building block in the synthesis of more complex pharmaceutical intermediates. Thin-layer chromatography (TLC) is a rapid, inexpensive, and sensitive analytical technique used to monitor the progress of a reaction.[1][2] It allows you to qualitatively track the consumption of the starting material, the formation of the product(s), and the appearance of any byproducts or intermediates in near real-time.[3][4]

Q2: What are the key features of Ethyl 4-fluoro-2-formylbenzoate that influence its behavior on TLC?

  • Polarity: The presence of the ester and aldehyde carbonyl groups (C=O) makes the molecule moderately polar.

  • UV Activity: The conjugated aromatic ring system strongly absorbs short-wave UV light (254 nm), making the compound easily visible on TLC plates containing a fluorescent indicator.[5][6][7]

  • Reactivity to Stains: The aldehyde group can be specifically visualized using stains like p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNPH), which can help distinguish it from reaction products where the aldehyde has been transformed.[8][9]

Q3: What is a good starting solvent system (mobile phase) for analyzing this compound on a standard silica gel TLC plate?

A mixture of a non-polar solvent and a moderately polar solvent is the most effective starting point for silica gel, a polar stationary phase.[10][11]

  • Recommended Starting Point: A 70:30 mixture of Hexanes:Ethyl Acetate (v/v) is an excellent initial system.

  • Rationale: Hexane, being non-polar, acts as the weak component of the mobile phase, while ethyl acetate provides the necessary polarity to move the moderately polar Ethyl 4-fluoro-2-formylbenzoate up the plate.[3] The ratio can be easily adjusted to achieve an ideal retention factor (Rf) value, which should typically be between 0.3 and 0.6 for the starting material to allow for clear separation from both more polar products (lower Rf) and less polar byproducts (higher Rf).[12]

Q4: How do I properly prepare and spot my reaction sample for TLC analysis?

Proper sample preparation is crucial for obtaining clean, interpretable chromatograms.

  • Dilution is Key: Using a capillary spotter, take a tiny amount of the reaction mixture. It is critical not to take too much, as this is the most common cause of streaking.[1][13][14]

  • Dissolve: Dilute this small sample in 0.5-1 mL of a volatile solvent like ethyl acetate or dichloromethane in a small vial.[13] A 1% concentration is a good rule of thumb.[13]

  • Spotting: Use a clean microcapillary tube to draw up the diluted sample. Gently and briefly touch the capillary to the pencil-drawn origin line on the TLC plate. The goal is to create a small, concentrated spot, no more than 1-2 mm in diameter.[1] Allow the solvent to fully evaporate before developing the plate. If the spot is too faint under UV light, you can re-spot in the exact same location, allowing the solvent to dry between applications.[15]

Experimental Protocols

Protocol 1: General Workflow for Monitoring a Reaction

This protocol outlines the standard procedure for using TLC to track the conversion of Ethyl 4-fluoro-2-formylbenzoate to a product.

  • Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 70:30 Hexanes:EtOAc) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front.[13] Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil (never a pen, as ink will run), lightly draw an origin line about 1 cm from the bottom of a silica gel plate.[13][15] Mark lanes for your samples. A standard setup includes:

    • "SM" Lane: A spot of the pure starting material (Ethyl 4-fluoro-2-formylbenzoate).

    • "C" Lane (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This helps confirm spot identity.[16]

    • "RXN" Lane: A spot of the reaction mixture at a specific time point (e.g., t = 30 min).

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[1] Cover the chamber and allow the solvent to travel up the plate via capillary action.[13]

  • Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[13] Allow the plate to air dry completely in a fume hood.

  • Visualize and Analyze:

    • First, view the plate under a short-wave (254 nm) UV lamp.[7] Circle all visible spots with a pencil.

    • The disappearance of the starting material spot in the "RXN" lane and the appearance of a new spot (the product) indicates the reaction is progressing.

    • If needed, use a chemical stain for further visualization (see Protocol 2).

    • Calculate the Rf values for all spots. Rf = (distance traveled by spot) / (distance traveled by solvent front).[1]

Protocol 2: Visualization with p-Anisaldehyde Stain

This stain is excellent for visualizing aldehydes, alcohols, and other functional groups, often giving different colored spots that can aid in identification.

  • Preparation: Prepare the p-anisaldehyde stain solution (a common recipe is 135 mL ethanol, 5 mL concentrated sulfuric acid, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde).

  • Application: After visualizing with UV light and circling the spots, dip the dried TLC plate quickly and evenly into the stain solution using forceps.

  • Development: Gently warm the stained plate with a heat gun. Spots will appear in various colors against a light background. The starting aldehyde will typically produce a distinct color, which will be absent or replaced by a new colored spot if the aldehyde has been consumed.[5]

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare & Equilibrate Developing Chamber B 2. Prepare & Spot Reaction Sample on Plate C 3. Develop Plate in Chamber B->C D 4. Mark Solvent Front & Dry Plate E 5. Visualize Spots (UV Light) D->E F 6. (Optional) Visualize with Chemical Stain E->F If needed G 7. Analyze Results (Calculate Rf, Assess Conversion) E->G F->G

Caption: General workflow for monitoring a chemical reaction using TLC.

Troubleshooting Guide

This section addresses common issues encountered when using TLC to monitor reactions of Ethyl 4-fluoro-2-formylbenzoate.

Q: My spots are streaking up the plate instead of appearing as tight circles. What's wrong?

  • Cause 1: Sample Overload. This is the most frequent reason for streaking. The stationary phase becomes saturated, and the excess compound is smeared up the plate by the mobile phase.[13][14][17]

    • Solution: Prepare a more dilute sample of your reaction mixture for spotting. If you suspect your initial spotting was too heavy, simply run the TLC again with a much lighter application.[13]

  • Cause 2: Highly Polar Product. If your reaction produces a very polar compound, such as a carboxylic acid (from over-oxidation of the aldehyde), it can bind very strongly to the silica gel, causing tailing.

    • Solution: Add a small amount (0.5-1%) of acetic or formic acid to your eluent. This protonates the polar compound, reducing its interaction with the silica and resulting in sharper spots.[1][14]

  • Cause 3: High-Boiling Point Solvent. If the reaction is run in a high-boiling solvent like DMF or DMSO, the solvent itself can interfere with the chromatography.[18]

    • Solution: After spotting the plate, place it under high vacuum for a few minutes to evaporate the reaction solvent before developing the plate.[18]

Q: My starting material spot hasn't moved from the origin (Rf ≈ 0). Why?

  • Cause: Solvent System is Not Polar Enough. The eluent does not have sufficient polarity to move the compound off the highly polar silica gel.[12]

    • Solution: Increase the polarity of your mobile phase. For a hexanes/ethyl acetate system, change the ratio from 70:30 to 50:50 or even 30:70. This increases the eluent's ability to carry the compound up the plate.

Q: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do?

  • Cause: Solvent System is Too Polar. The eluent is so polar that it carries all compounds, regardless of their individual polarity, with the solvent front, resulting in no separation.[12]

    • Solution: Decrease the polarity of your mobile phase. For a hexanes/ethyl acetate system, try changing the ratio from 70:30 to 90:10. This will increase the interaction of your compound with the stationary phase and slow its movement.

Q: I can't see any spots on my plate after development.

  • Cause 1: Sample is Too Dilute. There may not be enough compound on the plate to be detected.[15]

    • Solution: Prepare a more concentrated sample solution or try spotting multiple times in the same location, allowing the solvent to dry completely between each application.[15]

  • Cause 2: Product is Not UV-Active. If a reaction transforms the aromatic ring, the product may lose its UV activity.

    • Solution: Use a chemical stain. An iodine chamber is a good general-purpose choice that visualizes many organic compounds as temporary yellow-brown spots.[5][7] A permanganate or p-anisaldehyde stain is also highly effective for a wide range of functional groups.[5]

  • Cause 3: Origin Line Submerged. If the solvent level in the chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[15]

    • Solution: Ensure the solvent depth is always below the origin line. Prepare the plate again, taking care during placement in the chamber.

Q: My starting material and product have very similar Rf values and are difficult to resolve. How can I improve separation?

  • Cause: Similar Polarity. The starting material and product have very similar polarities, making them travel at nearly the same rate in the chosen solvent system.

    • Solution 1: Change Solvent Composition. Do not just alter the ratio; change one of the solvents entirely. For example, substitute dichloromethane (DCM) or toluene for hexanes. A Toluene/Ethyl Acetate mixture can be particularly effective for separating aromatic compounds.[19] Sometimes adding a small percentage (~1-5%) of a third solvent, like methanol, can drastically alter the separation.

    • Solution 2: Use a Specific Visualizing Stain. If one compound has a unique functional group, a selective stain may help. For instance, if your product no longer has an aldehyde, staining with 2,4-DNPH will only visualize the starting material, confirming its presence even if it overlaps with the product under UV light.[8]

Troubleshooting Decision Tree

Troubleshooting cluster_problems cluster_solutions start Is the TLC plate interpretable? p1 Spots are streaking/tailing start->p1 No p2 Spots at origin (Rf ≈ 0) start->p2 No p3 Spots at front (Rf ≈ 1) start->p3 No p4 No spots visible start->p4 No p5 Poor separation (spots overlap) start->p5 No end_node Re-run TLC start->end_node Yes s1a Dilute sample p1->s1a s1b Add acid/base to eluent p1->s1b s2 Increase eluent polarity (e.g., more EtOAc) p2->s2 s3 Decrease eluent polarity (e.g., less EtOAc) p3->s3 s4a Concentrate sample or multi-spot p4->s4a s4b Use a chemical stain (Iodine, KMnO4) p4->s4b s5 Change solvent system (e.g., use DCM/Toluene) p5->s5 s1a->end_node s1b->end_node s2->end_node s3->end_node s4a->end_node s4b->end_node s5->end_node

Caption: A decision tree for troubleshooting common TLC problems.

Data Summary Table: Predicting TLC Behavior in Common Reactions

The following table provides guidance on expected changes in Rf values for common transformations of Ethyl 4-fluoro-2-formylbenzoate on silica gel.

Reaction TypeStarting Material (SM)Expected Product (P)Typical Solvent System (Hexane:EtOAc)Expected Rf Change & Rationale
Reduction AldehydePrimary Alcohol70:30 to 50:50Rf(P) < Rf(SM) . The product alcohol can engage in hydrogen bonding, making it significantly more polar than the starting aldehyde. It will adhere more strongly to the silica gel.[20]
Wittig Reaction AldehydeAlkene80:20 to 60:40Rf(P) > Rf(SM) (typically). Replacing the polar C=O bond with a non-polar C=C bond usually decreases the overall polarity, causing the product to travel further up the plate.[21][22]
Grignard Addition AldehydeSecondary Alcohol70:30 to 50:50Rf(P) < Rf(SM) . Similar to reduction, the formation of a hydroxyl group introduces hydrogen bonding capability, increasing polarity and lowering the Rf value.[23]
Oxidation AldehydeCarboxylic Acid50:50 + 1% AcOHRf(P) << Rf(SM) . The carboxylic acid is substantially more polar. Acetic acid (AcOH) in the eluent is often required to prevent severe streaking.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: TLC. Department of Chemistry. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Unknown. (n.d.). 27. A Solvent Free Wittig Reaction. Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Taylor & Francis Online. (2011, February 23). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Retrieved from [Link]

  • Beyond Labz. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]

  • Michigan State University. (n.d.). 5. Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • CORE. (n.d.). The Discovery-Oriented Approach to Organic Chemistry. 6. Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the. Retrieved from [Link]

  • SciELO México. (n.d.). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. Retrieved from [Link]

  • Quora. (2023, January 23). What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)?. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]

  • Bio-protocol. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Quora. (2016, December 3). How often is thin layer chromatography conducted in the monitoring of a reaction?. Retrieved from [Link]

  • Unknown. (2014, March 13). The Wittig Reaction. Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]

Sources

Issues and solutions for scaling up the production of Ethyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support Resource . It assumes the user is familiar with basic organic synthesis but requires specific troubleshooting for process intensification and scale-up.

Ticket ID: SC-EFFB-042 Status: Open Subject: Scale-up troubleshooting: Regioselectivity loss, Cryogenic failures, and Thermal safety.[1]

Executive Summary: The Scale-Up Paradox

Scaling the production of Ethyl 4-fluoro-2-formylbenzoate presents a classic "chemist's dilemma." The most direct laboratory route (ortho-lithiation) suffers from severe thermodynamic instability and regioselectivity issues at scale.[1] The alternative route (radical oxidation) is thermally safer but chemically hazardous due to induction periods.

This guide addresses the three most common support tickets we receive regarding this molecule:

  • Yield/Purity Loss: Solving the 2-formyl vs. 3-formyl isomer mixture.

  • Cryogenic Failure: overcoming the -78°C requirement in pilot reactors.

  • Safety Excursions: Managing the "induction period" in benzylic bromination.

Module 1: The Lithiation Route (Cryogenic & Selectivity)

User Issue:

"We scaled the reaction from 5g to 200g using LDA/DMF at -78°C. Our HPLC shows a 4:1 mixture of isomers, and the impurity profile is inconsistent between batches."

Root Cause Analysis:

This is a Competitive Directing Group (DMG) failure exacerbated by Heat Transfer Limitations .

  • The Chemical Trap: You have two Directing Metallation Groups (DMGs). The Ester directs to position 2 (kinetic), while the Fluorine directs to position 3 (inductive). In batch reactors, "hot spots" (local temps > -70°C) allow the thermodynamic equilibrium to shift, or for the base to attack the ester (Claisen condensation).

  • The Mixing Trap: At 200g scale, mixing efficiency in a standard stirred tank reactor (STR) drops. The ortho-lithiated species is unstable; if it is not quenched with DMF immediately, it isomerizes or decomposes to benzyne.

Solution: Continuous Flow Chemistry (Process Intensification)

To fix the isomer ratio and yield, you must transition from Batch to Continuous Flow . This locks the reaction into Kinetic Control .

Protocol: Flow Lithiation Setup

  • Reagents:

    • Stream A: Ethyl 4-fluorobenzoate in THF (0.5 M).[1]

    • Stream B: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in THF/Hexane (0.6 M). Note: LiTMP is more selective than LDA for this substrate.

    • Stream C: DMF (neat or high conc. in THF).

  • Conditions:

    • Temperature: -20°C to 0°C (Flow allows higher temps due to millisecond residence times).[1]

    • Residence Time (

      
      ):  0.5 – 2.0 seconds for lithiation; <5 seconds for quenching.
      

Why this works: The high surface-area-to-volume ratio of microreactors ensures instant heat dissipation.[1] The short residence time (


) prevents the lithiated intermediate from rearranging to the thermodynamic (3-position) isomer or decomposing before it meets the DMF quench.

FlowLithiation Substrate Ethyl 4-fluorobenzoate (Stream A) Mixer1 T-Mixer 1 (Lithiation) Substrate->Mixer1 Base LiTMP / THF (Stream B) Base->Mixer1 Quench DMF (Stream C) Mixer2 T-Mixer 2 (Formylation) Quench->Mixer2 Reactor1 Residence Loop (0.5s @ -20°C) Mixer1->Reactor1 Lithiated Intermediate Reactor1->Mixer2 Reactor2 Quench Loop (5s @ 0°C) Mixer2->Reactor2 Alkoxide Adduct Collection Product Stream (Acid Hydrolysis) Reactor2->Collection

Caption: Figure 1. Continuous flow setup for kinetically controlled ortho-lithiation, bypassing cryogenic requirements.

Module 2: The Oxidation Route (Thermal Safety)

User Issue:

"We switched to the oxidation route (Ethyl 4-fluoro-2-methylbenzoate + NBS) to avoid cryogenics. We experienced a rapid exotherm and pressure spike during the 2kg pilot run."

Root Cause Analysis:

This is a classic Radical Induction Failure . Radical bromination is autocatalytic. If you add NBS and initiator (AIBN/BPO) at a temperature where the reaction should start but doesn't (due to oxygen inhibition or moisture), NBS accumulates. When the reaction finally "kicks off," the accumulated NBS reacts all at once, releasing massive heat (Exotherm) and HBr gas (Pressure).

Solution: Semi-Batch Dosing & End-Point Control

Do NOT add all NBS at once (All-in-One). Use a Semi-Batch approach.

Protocol: Safe Benzylic Bromination

  • Starting Material: Ethyl 4-fluoro-2-methylbenzoate in Chlorobenzene or Trifluorotoluene (safer flash points than Acetonitrile).[1]

  • Initiation Phase:

    • Heat solvent + Substrate to 80°C.

    • Add 5% of the total NBS and 5% of the AIBN.

    • WAIT for the "kick." Look for: Color change (orange to pale yellow) or a slight exotherm.

    • Critical Check: Do not proceed until HPLC confirms conversion of that initial 5%.

  • Propagation Phase (Dosing):

    • Once initiated, dose the remaining NBS/AIBN as a solid slurry or solution over 4–6 hours.

    • Maintain temperature at 80–85°C. If the temperature drops, STOP FEEDING . A temp drop means the reaction has stalled; adding more reagent will create a bomb.

  • Conversion to Aldehyde:

    • The resulting benzyl bromide is unstable. Convert immediately via Sommelet Reaction (Hexamine/Acetic Acid) or Kornblum Oxidation (DMSO/NaHCO3).

    • Note: For scale-up, the Gem-Diacetate route (Hydrolysis of gem-diacetate intermediate) is often preferred to avoid the odor and waste disposal issues of DMSO.[1]

Data: Safety Parameters for NBS Bromination

ParameterLab Scale (10g)Pilot Scale (2kg)Risk Factor
Dosing All-in-oneSemi-batch (4-6 hrs)Thermal Runaway
Solvent CCl4 (Banned)ChlorobenzeneToxicity / Flash Point
Initiator AIBNV-601 or V-65AIBN produces toxic TMSN; V-601 is safer.[1]
Quench NaHSO3 washNaHSO3 + CoolingResidual active bromine

Module 3: Purification & Stability

User Issue:

"The final product (aldehyde) turns into a white solid (acid) after 2 weeks of storage."

Solution: Bisulfite Adduct Purification

Aldehydes are prone to air oxidation (to benzoic acid). Distillation of this high-boiling ester is difficult and leads to degradation.[1]

Protocol: The "Shake-and-Bake" Purification

  • Extraction: Dissolve crude organic mixture in EtOAc.

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO3) . Agitate vigorously for 2 hours. The aldehyde forms a water-soluble bisulfite adduct.[1]

  • Wash: Wash the aqueous layer with organic solvent (removes unreacted ester and over-brominated byproducts).

  • Regeneration: Basify the aqueous layer (pH 9-10) with Carbonate/Bicarbonate.[1] The adduct breaks, releasing pure aldehyde.

  • Extraction: Extract the pure aldehyde back into EtOAc, dry, and concentrate.

  • Storage: Store under Argon at -20°C.

Decision Matrix: Which Route to Choose?

Use this logic flow to determine the correct scale-up strategy for your facility.

DecisionMatrix Start Start: Scale-Up Planning FlowCap Do you have Continuous Flow Capabilities? Start->FlowCap YesFlow Route A: Lithiation FlowCap->YesFlow Yes NoFlow Route B: Oxidation FlowCap->NoFlow No LithiationDetails Use LiTMP in Flow Temp: -20°C High Regioselectivity YesFlow->LithiationDetails OxidationDetails Start: Ethyl 4-fluoro-2-methylbenzoate Step 1: Radical Bromination (Semi-batch) Step 2: Kornblum Oxidation NoFlow->OxidationDetails

Caption: Figure 2. Strategic decision tree for selecting the synthesis route based on facility capabilities.

References

  • Regioselectivity of Lithiation: Caron, S. (Ed.). (2020). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.
  • Flow Chemistry for Lithiation: Newby, J. A., et al. (2014). "Continuous flow chemistry: a discovery tool for new chemical reactivity patterns." Journal of Flow Chemistry, 4(2), 72-80.

  • Safety of NBS Scale-Up: Guan, M., et al. (2021).[2] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375–1382.[2] [2]

  • Bisulfite Purification: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Alternative Initiators (V-601): Wako Pure Chemical Industries.[1] "Azo Polymerization Initiators." (Technical Data Sheet regarding lower toxicity alternatives to AIBN).

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a rigorous Process Safety Hazard Assessment (PHA) specific to your equipment and facility.[1]

Sources

Technical Support Center: Troubleshooting Solubility of Ethyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolve the solubility challenges frequently encountered when working with Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3)[1]. This guide is designed for drug development professionals and synthetic chemists who require robust, scalable, and self-validating methodologies.

Mechanistic Causality: Why Does Precipitation Occur?

To troubleshoot solubility, we must first understand the molecular thermodynamics at play. Ethyl 4-fluoro-2-formylbenzoate features an electron-deficient aromatic core driven by the inductive electron-withdrawing effects of the fluorine, ester, and formyl groups.

While aromatic fluorine substitution generally increases the lipophilic character of a molecule and alters its affinity for organic solvents[2], the planar nature of this specific ring promotes strong


 stacking and high crystal lattice energy. Furthermore, the presence of fluorine decreases the molecule's overall polarizability[3]. This means the compound relies heavily on specific dipole-dipole interactions for solvation rather than generalized dispersion forces.

The Causality of Precipitation:

  • In Protic Solvents (e.g., Methanol): The solvent prefers to hydrogen-bond with itself rather than solvate the bulky, lipophilic fluorinated ring, leading to rapid precipitation at lower temperatures.

  • In Non-Polar Solvents (e.g., Hexanes): The solvent lacks the dipole moment necessary to disrupt the compound's crystal lattice.

  • The Solution: Polar aprotic solvents (THF, DMF, EtOAc) are required to effectively coordinate with the electron-deficient ring and polar carbonyls, breaking the lattice without competing hydrogen bonds.

Quantitative Solubility Profiling

The following table summarizes the field-validated solubility profile of Ethyl 4-fluoro-2-formylbenzoate to help you select the appropriate baseline solvent before applying co-solvent strategies.

SolventPolarity IndexEstimated Solubility at 20 °CEstimated Solubility at -78 °CSuitability for Reaction Workflows
THF 4.0> 100 mg/mL~ 25 mg/mLExcellent (Grignard, Wittig, Lithiation)
DCM 3.1> 100 mg/mL~ 15 mg/mLGood (Reductions, Halogenations)
Methanol 5.1~ 20 mg/mL< 2 mg/mL (Crashes out)Poor (Requires THF co-solvent)
Hexanes 0.1< 5 mg/mLInsolubleVery Poor (Avoid as primary solvent)
Water 10.2< 1 mg/mLInsolubleBiphasic Only (Requires PTC)

Troubleshooting FAQs

Q1: My reductive amination in pure methanol is failing because the starting material precipitates when I cool the flask to 0 °C before adding NaBH₄. How do I fix this? A1: Causality: Methanol is a strong hydrogen-bond donor, but the fluorinated aromatic ring is highly lipophilic[2]. Upon cooling, the kinetic energy drops below the threshold needed to keep the lattice disrupted, causing precipitation. Solution: Transition to a 1:1 THF:MeOH co-solvent system. The methanol maintains the protic environment necessary for imine formation, while the THF provides the dipole interactions required to keep the fluorinated ring fully solvated at 0 °C.

Q2: During a Wittig olefination at -78 °C in diethyl ether, the aldehyde solidifies at the bottom of the flask, leading to poor yields and unreacted starting material. What is the alternative? A2: Causality: Diethyl ether has a low dielectric constant (4.3) and lacks the solubilizing power required for functionalized aromatics at cryogenic temperatures. Solution: Switch to THF or 2-MeTHF. THF has a higher polarity and coordinates effectively with the ester and aldehyde oxygen atoms, ensuring the molecule remains in a homogeneous phase even at -78 °C.

Q3: I am attempting a Pinnick oxidation to convert the formyl group to a carboxylic acid, but the biphasic mixture (t-BuOH/Water) shows unreacted solid. How can I drive this to completion? A3: Causality: The substrate is completely insoluble in the aqueous phase containing the active oxidant (NaClO₂). If the organic phase (t-BuOH) does not dissolve it efficiently, the reaction is limited to the interfacial surface area, which stalls the kinetics. Solution: Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) at 5 mol%, or add 10% v/v Acetonitrile to the organic phase to enhance the solubility of both the substrate and the chlorite ion.

Visual Workflows for Solvent Management

G Start Identify Reaction Condition Cryo Cryogenic (-78°C) Organometallics Start->Cryo Ambient Ambient/Warm Reductive Amination Start->Ambient Biphasic Aqueous Biphasic Oxidation Start->Biphasic SolCryo Use THF or 2-MeTHF (Avoid pure Et2O) Cryo->SolCryo SolAmb Use THF/MeOH (1:1) (Avoid pure MeOH) Ambient->SolAmb SolBi Use t-BuOH/MeCN + PTC (Ensure vigorous stirring) Biphasic->SolBi

Decision tree for selecting optimal solvent systems based on reaction type.

G Issue Substrate Precipitates Mid-Reaction CheckTemp Is the reaction cooled below 0°C? Issue->CheckTemp Warm Allow to warm by 10°C or apply sonication CheckTemp->Warm Yes CoSolvent Add 5-10% v/v polar aprotic co-solvent (DMF/THF) CheckTemp->CoSolvent No Validate Verify dissolution via visual check & LCMS Warm->Validate CoSolvent->Validate

Troubleshooting workflow for managing unexpected precipitation mid-reaction.

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent Strategy for Low-Temperature Organometallic Additions

Use this protocol to prevent precipitation during Grignard or Wittig reactions at -78 °C.

  • Preparation: Weigh out Ethyl 4-fluoro-2-formylbenzoate (1.0 eq) and transfer to an oven-dried, argon-purged Schlenk flask.

  • Primary Dissolution: Add anhydrous THF (10 mL per gram of substrate) at room temperature. Stir at 400 rpm for 5 minutes until complete dissolution is achieved.

  • Cooling Phase: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow the internal temperature to equilibrate for 15 minutes.

  • Validation Checkpoint (Self-Validating Step): Visually inspect the flask against a dark background. The solution must be completely transparent. If any turbidity or micro-crystallization is observed, the effective concentration of the aldehyde is compromised, which will lead to over-addition byproducts. If turbid, add anhydrous DCM dropwise (up to 10% v/v) until absolute clarity is restored.

  • Reagent Addition: Proceed with the dropwise addition of the organometallic reagent down the inner wall of the flask to pre-cool the titrant.

Protocol B: Modified Reductive Amination Workflow

Use this protocol when coupling the formyl group with an amine using NaBH₄ or NaBH₃CN.

  • Solvent Blending: Prepare a 1:1 mixture of anhydrous THF and Methanol.

  • Imine Formation: Dissolve the aldehyde (1.0 eq) in the solvent blend (8 mL/mmol). Add the primary or secondary amine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

  • Validation Checkpoint (Self-Validating Step): Withdraw a 10 µL aliquot and dilute in acetonitrile for LCMS analysis. The absence of the aldehyde peak (m/z 197 [M+H]⁺) and the presence of the imine intermediate confirms successful condensation. Furthermore, the physical absence of solid particulates confirms the substrate remained fully in solution, validating that it is safe to proceed to reduction.

  • Reduction: Cool the homogeneous solution to 0 °C. Add the reducing agent (e.g., NaBH₄, 1.5 eq) in small portions over 10 minutes to manage hydrogen evolution.

  • Quenching: Stir for 1 hour at 0 °C, then quench with saturated aqueous NaHCO₃ and extract with EtOAc.

References

  • CAS:1807043-81-7, Ethyl 4-bromo-5-fluoro-2 ...
  • Source: RSC Applied Interfaces (RSC Publishing)
  • A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials Source: Organofluorine / Alfa Chemistry URL

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Ethyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-fluoro-2-formylbenzoate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its substituted benzaldehyde structure serves as a versatile scaffold for the construction of more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the formyl and ester functionalities provide reactive handles for a variety of chemical transformations. This guide will compare and contrast three distinct synthetic approaches to this important molecule, evaluating each for its practicality, efficiency, and scalability.

Synthetic Route Comparison

Three primary synthetic strategies for Ethyl 4-fluoro-2-formylbenzoate are presented below, each with its own set of advantages and challenges.

Route Starting Material Key Transformation Overall Yield (Reported/Estimated) Advantages Challenges
Route 1 Ethyl 4-fluoro-2-methylbenzoateSelective OxidationModerate to HighCommercially available starting material, potentially a single-step transformation.Achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid can be challenging.
Route 2 Ethyl 4-fluorobenzoateDirected ortho-Metalation and FormylationModerateReadily available starting material, high regioselectivity.Requires cryogenic temperatures and strictly anhydrous conditions; the ester group may not be a strong directing group.
Route 3 Ethyl 2-bromo-4-fluorobenzoateGrignard Reaction and FormylationModerateUtilizes a common and well-understood reaction.The ester functionality may not be stable under Grignard reaction conditions, potentially leading to side products.

Route 1: Selective Oxidation of Ethyl 4-fluoro-2-methylbenzoate

This approach leverages the commercially available Ethyl 4-fluoro-2-methylbenzoate and aims to selectively oxidize the methyl group to a formyl group. The key to this route lies in choosing an appropriate oxidizing agent that can achieve the desired transformation without affecting the ester group or the aromatic ring, and importantly, without over-oxidizing the newly formed aldehyde to a carboxylic acid.

Reaction Pathway

Route 1: Selective Oxidation start Ethyl 4-fluoro-2-methylbenzoate product Ethyl 4-fluoro-2-formylbenzoate start->product Oxidation reagents Selective Oxidizing Agent (e.g., SeO₂, MnO₂)

Caption: Oxidation of a methyl group to a formyl group.

Expertise & Experience Insights

The choice of oxidizing agent is critical for the success of this route.

  • Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of activated methyl groups to aldehydes.[1][2] The reaction is typically carried out in a solvent like dioxane at elevated temperatures. While effective, selenium compounds are toxic and require careful handling and disposal. The reaction can sometimes be slow and may require prolonged heating, which can lead to side product formation. The addition of a co-oxidant like tert-butyl hydroperoxide can sometimes improve the efficiency and selectivity of SeO₂ oxidations.[3]

  • Manganese Dioxide (MnO₂): Activated manganese dioxide is a milder and more selective oxidizing agent, often used for the oxidation of benzylic and allylic alcohols. While it can also oxidize activated methyl groups, the reaction often requires a large excess of the reagent and can be heterogeneous, leading to longer reaction times and potential issues with scalability. The reactivity of MnO₂ can vary significantly depending on its method of preparation.[4]

Experimental Protocol (Conceptual)

Materials:

  • Ethyl 4-fluoro-2-methylbenzoate

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Diatomaceous earth (Celite®)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-fluoro-2-methylbenzoate in anhydrous 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the selenium byproduct.

  • The filtrate is then subjected to an aqueous workup, typically involving washing with water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Ethyl 4-fluoro-2-formylbenzoate.

Route 2: Directed ortho-Metalation and Formylation of Ethyl 4-fluorobenzoate

This strategy employs the principles of directed ortho-metalation (DoM), where a functional group on an aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent.[5][6] The resulting aryllithium species is then quenched with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Reaction Pathway

Route 2: Directed ortho-Metalation start Ethyl 4-fluorobenzoate intermediate ortho-Lithiated Intermediate start->intermediate ortho-Metalation product Ethyl 4-fluoro-2-formylbenzoate intermediate->product Formylation reagents1 1. Strong Base (e.g., LDA, s-BuLi) 2. Formylating Agent (e.g., DMF)

Caption: Introduction of a formyl group via a lithiated intermediate.

Expertise & Experience Insights

The success of this route hinges on several factors:

  • Directing Group Ability: The ester group is not a classical strong directing metalation group (DMG) compared to amides or carbamates. Its ability to direct the lithiation to the ortho position will be influenced by the reaction conditions and the choice of base. The fluorine atom at the 4-position is also known to direct lithiation to its ortho positions (the 3 and 5 positions), which could lead to a mixture of products.[7] However, the combination of the ester and fluorine might cooperatively direct the metalation to the desired 2-position.

  • Base Selection: A strong, sterically hindered base like lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) is typically required.[8] The choice of base and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly influence the regioselectivity and efficiency of the lithiation.[9]

  • Reaction Conditions: This reaction must be carried out under strictly anhydrous and inert conditions at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium intermediates.

Experimental Protocol (Conceptual)

Materials:

  • Ethyl 4-fluorobenzoate

  • A strong lithium base (e.g., Lithium diisopropylamide (LDA) or sec-Butyllithium)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere and cryogenic reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Ethyl 4-fluorobenzoate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the strong lithium base (e.g., LDA, freshly prepared or a commercial solution) to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for a specified time to allow for the formation of the ortho-lithiated species.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield Ethyl 4-fluoro-2-formylbenzoate.

Route 3: Grignard Reaction of Ethyl 2-bromo-4-fluorobenzoate

This classical organometallic approach involves the formation of a Grignard reagent from Ethyl 2-bromo-4-fluorobenzoate, followed by its reaction with a suitable formylating agent. This method is a well-established way to form carbon-carbon bonds.

Reaction Pathway

Route 3: Grignard Reaction start Ethyl 2-bromo-4-fluorobenzoate intermediate Grignard Reagent start->intermediate Grignard Formation product Ethyl 4-fluoro-2-formylbenzoate intermediate->product Formylation reagents2 1. Mg, THF 2. Formylating Agent (e.g., DMF, Ethyl Formate)

Caption: Formylation via a Grignard reagent intermediate.

Expertise & Experience Insights

Several considerations are crucial for the successful implementation of this route:

  • Grignard Reagent Formation: The formation of the Grignard reagent requires anhydrous conditions and is often initiated with a small crystal of iodine or by crushing the magnesium turnings to expose a fresh surface.[10][11]

  • Ester Group Stability: A significant challenge in this route is the potential reactivity of the ester group towards the Grignard reagent. The newly formed Grignard reagent can act as a nucleophile and attack the ester of another molecule of the starting material, leading to the formation of a ketone and subsequently a tertiary alcohol as byproducts.[12] To mitigate this, the reaction is often carried out at low temperatures, and the Grignard reagent is added slowly to a solution of the formylating agent (inverse addition).

  • Formylating Agent: N,N-Dimethylformamide (DMF) is a common formylating agent for Grignard reagents. Alternatively, other formylating agents like ethyl formate can be used.

Experimental Protocol (Conceptual)

Materials:

  • Ethyl 2-bromo-4-fluorobenzoate

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place the magnesium turnings and a crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of Ethyl 2-bromo-4-fluorobenzoate in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle refluxing).

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature until most of the magnesium has been consumed.

  • In a separate flask, cool a solution of anhydrous DMF in THF to 0 °C.

  • Slowly add the freshly prepared Grignard reagent to the cold DMF solution via a cannula.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, remove the solvent, and purify the crude product by column chromatography to obtain Ethyl 4-fluoro-2-formylbenzoate.

Conclusion

The synthesis of Ethyl 4-fluoro-2-formylbenzoate can be approached from several different angles, each with its own set of considerations.

  • Route 1 (Oxidation) is conceptually the most straightforward, especially given the commercial availability of the starting material. However, achieving high selectivity for the aldehyde can be a significant hurdle, often requiring careful optimization of the reaction conditions and the oxidizing agent.

  • Route 2 (Directed ortho-Metalation) offers the potential for high regioselectivity but requires specialized equipment for handling air- and moisture-sensitive reagents at low temperatures. The directing ability of the ester group in this specific substrate needs careful experimental validation.

  • Route 3 (Grignard Reaction) utilizes a well-established and powerful C-C bond-forming reaction. The main challenge lies in managing the reactivity of the Grignard reagent to avoid side reactions with the ester group.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials and specialized equipment, and the tolerance for particular types of byproducts. For large-scale production, a route that avoids cryogenic temperatures and highly toxic reagents, such as a well-optimized oxidation protocol, might be preferable. For smaller-scale laboratory synthesis where high purity is paramount, a more controlled but technically demanding route like directed ortho-metalation could be the method of choice.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and p-xylene-d8. Chemical Reviews, 90(6), 879–933.
  • Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109–112.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322–1325.
  • Rabjohn, N. (1976).
  • Hartung, C. G., & Snieckus, V. (2002). Directed Ortho Metalation (DoM). In D. Astruc (Ed.), Modern Arene Chemistry (pp. 330–367). Wiley-VCH.
  • Miyashita, M., Shiina, I., & Mukaiyama, T. (1993). A New and Useful Method for the Selective Oxidation of Benzylic and Allylic Alcohols with Selenium Dioxide and t-Butyl Hydroperoxide. Chemistry Letters, 22(7), 1225–1228.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. Retrieved from [Link]

  • Aerosol and Air Quality Research. (n.d.). Effect of MnO2 Crystalline Structure on the Catalytic Oxidation of Formaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-fluoro-2-methylbenzoate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 4-bromo-2-fluorobenzoate. Retrieved from [Link]

  • Arkat USA. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

  • SciSpace. (n.d.). Directed lithiation of unprotected benzoic acids. Retrieved from [Link]

  • IU Indianapolis. (n.d.). Oxidations with Selenium Dioxide. Retrieved from [Link]

  • MDPI. (n.d.). MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. Retrieved from [Link]

  • PMC. (n.d.). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PrepChem. (n.d.). Preparation of ethyl 4-fluorobenzoate. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction. Retrieved from [Link]

Sources

Publish Comparison Guide: Spectral Interpretation of Ethyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3), a critical intermediate in the synthesis of PARP inhibitors such as Olaparib.

Executive Summary & Application Context

Ethyl 4-fluoro-2-formylbenzoate is a trisubstituted benzene derivative serving as a strategic scaffold in medicinal chemistry. Its dual electrophilic sites (aldehyde and ester) and the metabolic stability conferred by the fluorine atom make it a high-value building block.

  • Primary Application: Precursor for phthalazinone cores in PARP inhibitors (e.g., Olaparib).

  • Critical Quality Attribute (CQA): The precise regiochemistry of the formyl group relative to the fluorine is essential. Misidentification of the 2-formyl vs. 4-formyl isomer leads to "dead-end" synthesis pathways.

This guide compares the target molecule against its direct precursor (Ethyl 4-fluorobenzoate ) and potential regioisomers, providing a self-validating NMR interpretation protocol.

Experimental Protocol: High-Resolution NMR Acquisition

To resolve the complex coupling patterns (


, 

) inherent to this molecule, standard "quick-scan" protocols are insufficient.
Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent viscosity-induced line broadening, ensuring clear resolution of small coupling constants (
    
    
    ).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Acquisition Parameters
ParameterSettingRationale
Pulse Sequence zg30 (Proton), zgpg30 (Carbon)30° pulse angle maximizes signal-to-noise ratio for intermediate relaxation times.
Transients (Scans) 16 (1H), 1024 (13C)High scan count in 13C is mandatory to detect split C-F signals which have lower intensity.
Spectral Width -2 to 14 ppm (1H)Captures the downfield aldehyde proton (~10 ppm).
F19 Decoupling Optional but Recommended If available, run a

-decoupled

scan to collapse multiplets into simple singlets/doublets for easier assignment.

H-NMR Spectrum Analysis

The proton spectrum is defined by the interaction between the Formyl (CHO) , Fluoro (F) , and Ester groups.

Predicted & Observed Shifts (CDCl )
Proton LabelChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Assignment
CHO 10.20 – 10.40 Singlet (s)N/ADiagnostic Peak: Confirms successful formylation.
H-6 8.05 – 8.15 dd

,

Deshielded by ortho-ester and para-aldehyde.
H-3 7.50 – 7.65 dd

,

"Sandwiched" between CHO and F.
H-5 7.25 – 7.35 td or ddd

,

Shielded by ortho-fluorine.
-CH

-
4.40 – 4.45 Quartet (q)

Ethyl ester methylene.
-CH

1.40 – 1.45 Triplet (t)

Ethyl ester methyl.
Interpretation Logic
  • The Aldehyde Check: The presence of a singlet >10 ppm is the primary "Go/No-Go" signal for reaction completion.

  • The "Roof Effect": H-5 and H-6 often show strong roofing due to their proximity in shift and strong coupling (

    
    ), but the Fluorine coupling (
    
    
    
    ,
    
    
    ) adds complexity.
  • Regioisomer Fingerprint:

    • Target (2-CHO, 4-F): H-3 appears as a doublet of doublets (coupling to F and meta-H).

    • Isomer (4-CHO, 2-F): The proton ortho to F and Ester would show a different splitting pattern due to the lack of a meta-proton on the other side.

C-NMR Spectrum Analysis

The Carbon-13 spectrum is dominated by C-F coupling , which splits signals into doublets. This is the most reliable method to verify the position of the fluorine atom.

Carbon LabelShift (

, ppm)
Splitting

(Hz)
Assignment
C=O (Aldehyde) 188.0 – 190.0 Singlet/Weak doublet

Formyl Carbon.
C=O (Ester) 165.0 – 166.0 SingletN/AEster Carbonyl.
C-4 164.0 – 167.0 Doublet (

)
~255 Direct C-F bond. Large coupling is diagnostic.
C-2 135.0 – 138.0 Doublet (

)
~8 – 10Ipso to Formyl (meta to F).
C-6 130.0 – 132.0 Doublet (

)
~9Ortho to Ester (meta to F).
C-1 128.0 – 130.0 Doublet (

)
~3Ipso to Ester (para to F).
C-5 114.0 – 116.0 Doublet (

)
~22Ortho to F.
C-3 118.0 – 120.0 Doublet (

)
~24Ortho to F (and ortho to CHO).
OCH

61.0 – 62.0 SingletN/AEthyl methylene.
CH

14.0 – 14.5 SingletN/AEthyl methyl.

Performance Comparison: Target vs. Alternatives

This section objectively compares the spectral signature of the target against its starting material and a common regioisomer.

Table 1: Spectral Differentiation Matrix
FeatureEthyl 4-fluorobenzoate (Precursor)Ethyl 4-fluoro-2-formylbenzoate (Target)Ethyl 2-fluoro-4-formylbenzoate (Isomer)
Aldehyde Proton Absent Singlet ~10.3 ppm Singlet ~10.0 ppm
Aromatic Region 2 sets of multiplets (AA'BB' system)3 distinct signals (AMX system)3 distinct signals (AMX system)
H-3 Splitting Part of multipletdd (

,

)
d (

) or s (if F is meta)
C-NMR C=O 1 signal (Ester)2 signals (Ester + Aldehyde) 2 signals
Symmetry Symmetric (Plane of symmetry)Asymmetric Asymmetric
Why This Matters:
  • Reaction Monitoring: The disappearance of the AA'BB' symmetry of the precursor and the emergence of the aldehyde singlet confirms the reaction.

  • Isomer Purity: If the H-3 signal integrates to <1H or shows complex "shimming" artifacts, it often indicates contamination with the 6-formyl isomer (sterically less favored but possible).

Visualization: Structural Verification Workflow

The following diagram illustrates the logical decision tree for verifying the structure of Ethyl 4-fluoro-2-formylbenzoate using NMR data.

NMR_Verification Start Crude Product NMR Spectrum CheckCHO Check 10-10.5 ppm Region Start->CheckCHO NoCHO No Peak: Starting Material (Reaction Failed) CheckCHO->NoCHO Absent YesCHO Singlet Present: Formylation Successful CheckCHO->YesCHO Present CheckAromatic Analyze Aromatic Region (7.0 - 8.5 ppm) YesCHO->CheckAromatic Symmetric Symmetric AA'BB' Pattern: Wrong Structure CheckAromatic->Symmetric Symmetry Detected Asymmetric 3 Distinct Signals (AMX): Correct Substitution Pattern CheckAromatic->Asymmetric No Symmetry CheckCoupling Verify H-3 Splitting (Ortho to F) Asymmetric->CheckCoupling CorrectSplit Doublet of Doublets (dd) J ~8.5Hz (F), ~2.5Hz (H) CheckCoupling->CorrectSplit WrongSplit Singlet or simple Doublet: Regioisomer Risk CheckCoupling->WrongSplit Final Confirmed Structure: Ethyl 4-fluoro-2-formylbenzoate CorrectSplit->Final

Caption: Logical decision tree for validating Ethyl 4-fluoro-2-formylbenzoate structure via 1H-NMR.

References

  • Reich, H. J. (2020).[1] NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80498, Ethyl 4-formylbenzoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl 4-formylbenzoate. Retrieved from [Link]

Sources

Comparing the reactivity of Ethyl 4-fluoro-2-formylbenzoate with other formylbenzoates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 4-fluoro-2-formylbenzoate , a critical building block in medicinal chemistry. It focuses on its reactivity profile, comparative performance against analogs, and its application in synthesizing fluorinated phthalazinone scaffolds—a core pharmacophore in PARP inhibitors and other therapeutics.

Executive Summary: The Fluorine Advantage

Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3) is a bifunctional electrophile combining a reactive formyl group and an ester moiety. Its primary utility lies in the regioselective synthesis of 6-fluorophthalazin-1(2H)-one , a scaffold ubiquitous in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Olaparib/Talazoparib).

Compared to its unsubstituted or nitro-substituted counterparts, the 4-fluoro derivative offers a "Goldilocks" zone of reactivity:

  • Enhanced Electrophilicity: The fluorine atom (meta to the formyl group) inductively activates the aldehyde for rapid condensation without the instability associated with strong nitro-withdrawers.

  • Metabolic Blocking: The fluorine at the C6 position of the resulting phthalazinone blocks para-metabolic oxidation, a common failure point in drug candidates.

Structural & Electronic Analysis

To understand the reactivity, we must analyze the electronic influence of the fluorine substituent on the two reactive centers: the aldehyde (C2) and the ester (C1) .

Substituent (R)Position relative to CHOPosition relative to COOEtElectronic Effect (

)
Electronic Effect (

)
Reactivity Prediction
-H --0.000.00Baseline
-F Meta Para +0.34 (EWG) +0.06 (Weak EWG) Activated Aldehyde / Neutral Ester
-NO₂ MetaPara+0.71 (Strong EWG)+0.78 (Strong EWG)Hyper-reactive (Unstable intermediates)
-OMe MetaPara+0.12 (Weak EWG)-0.27 (EDG)Deactivated (Slow Cyclization)

Key Insight: The fluorine atom exerts a strong inductive withdrawing effect (


) on the formyl group , significantly lowering its LUMO energy. This makes the initial nucleophilic attack by hydrazines faster than in the unsubstituted parent. Conversely, its effect on the ester  is minimal (

) due to the opposing resonance donation, ensuring the ester remains stable enough to avoid premature hydrolysis but reactive enough for thermal cyclization.
Comparative Reactivity: Synthesis of Phthalazinones

The benchmark reaction for this class of compounds is the condensation with hydrazine hydrate to form phthalazin-1(2H)-ones.

Mechanism & Pathway

The reaction proceeds via a two-step cascade:

  • Condensation: Hydrazine attacks the activated aldehyde to form a hydrazone intermediate.

  • Cyclization: The hydrazone nitrogen attacks the ester carbonyl, followed by elimination of ethanol.

ReactionMechanism Start Ethyl 4-fluoro-2-formylbenzoate (Bifunctional Electrophile) Step1 Step 1: Condensation (Hydrazine Attack on CHO) Start->Step1 + N2H4·H2O Inter Hydrazone Intermediate (Transient Species) Step1->Inter - H2O (Fast) Step2 Step 2: Cyclization (Intramolecular Acyl Substitution) Inter->Step2 Heat / Acid Cat. Product 6-Fluorophthalazin-1(2H)-one (Thermodynamic Product) Step2->Product - EtOH (Irreversible)

Figure 1: Reaction pathway for the conversion of Ethyl 4-fluoro-2-formylbenzoate to 6-fluorophthalazinone.

Performance Comparison
PrecursorReaction Time (Reflux EtOH)YieldStability of Intermediate
Ethyl 2-formylbenzoate 2 - 3 Hours85-90%Stable
Ethyl 4-fluoro-2-formylbenzoate 1 - 1.5 Hours 92-95% Stable
Ethyl 4-nitro-2-formylbenzoate < 30 Mins60-75%Prone to side reactions (azo formation)
Ethyl 4-methoxy-2-formylbenzoate 6 - 12 Hours70-80%Slow cyclization requires acid catalyst

Scientist's Note: The 4-fluoro derivative often precipitates pure product directly from the reaction mixture upon cooling, unlike the methoxy derivative which frequently requires column chromatography due to incomplete cyclization.

Experimental Protocol: Synthesis of 6-Fluorophthalazin-1(2H)-one

Objective: Synthesis of the core scaffold for PARP inhibitor analogs. Scale: 10 mmol (Gram-scale).

Reagents:

  • Ethyl 4-fluoro-2-formylbenzoate (1.96 g, 10 mmol)

  • Hydrazine hydrate (64% or 80%, 1.5 equiv, 15 mmol)

  • Ethanol (Absolute, 20 mL)

  • Acetic Acid (Glacial, catalytic, 0.5 mL)

Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-fluoro-2-formylbenzoate in Ethanol (20 mL). The solution should be clear/pale yellow.

  • Addition: Add Hydrazine hydrate dropwise over 5 minutes at room temperature. Observation: A slight exotherm is normal due to hydrazone formation.

  • Catalysis: Add Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (80°C) for 90 minutes. Monitor via TLC (30% EtOAc in Hexanes). The starting material (

    
    ) should disappear, and a polar spot (
    
    
    
    ) should appear.
  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product, 6-fluorophthalazin-1(2H)-one, will crystallize as a white/off-white solid.

  • Purification: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (10 mL) to remove trace hydrazine.

  • Drying: Dry in a vacuum oven at 45°C for 4 hours.

Expected Yield: 1.45 g - 1.55 g (88-94%). Characterization:

  • Melting Point: >200°C (High due to H-bonding network of lactam).

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the phthalazinone C4-H at

    
     ppm.
    
Decision Guide: When to Use This Building Block

Use the following logic tree to determine if Ethyl 4-fluoro-2-formylbenzoate is the correct starting material for your drug design campaign.

DecisionTree Q1 Target Scaffold Requirement? Res1 Phthalazin-1(2H)-one Q1->Res1 Q2 Metabolic Stability Needed? Res1->Q2 Opt1 Use Ethyl 2-formylbenzoate (Cheaper, Baseline) Q2->Opt1 No Q3 Position of Block? Q2->Q3 Yes (Fluorine Block) Res2 C6-Fluoro (Para to C=O) Q3->Res2 Res3 C7-Fluoro (Meta to C=O) Q3->Res3 Final1 SELECT: Ethyl 4-fluoro-2-formylbenzoate Res2->Final1 Final2 SELECT: Ethyl 5-fluoro-2-formylbenzoate Res3->Final2

Figure 2: Selection logic for fluorinated formylbenzoate building blocks.

References
  • PubChem Compound Summary . Ethyl 4-fluoro-2-formylbenzoate (CID 54746487). National Center for Biotechnology Information. Link

  • BenchChem Application Notes . Comparative Reactivity of Ortho-Substituted Phenyl Benzoates. (2025). Link

  • Asian Journal of Chemistry . An Improvement in Synthesis of Fluorinated Pyrimidin-4-ol and Phthalazinone Derivatives. Vol. 24, No. 3 (2012).[1] Link

  • Sigma-Aldrich (Merck) . Ethyl 4-fluorobenzoate and Derivatives: Product Specification and Safety Data. Link

  • Beilstein Journal of Organic Chemistry . Amino- and polyaminophthalazin-1(2H)-ones: synthesis and properties. (2021).[2] Link

Sources

Structural Validation of Ethyl 4-fluoro-2-formylbenzoate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from inadequate structural validation of early-stage building blocks. Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3) is a highly versatile fluorinated intermediate used in the design of next-generation active pharmaceutical ingredients (APIs). However, its commercial procurement or de novo synthesis often suffers from contamination by closely related regioisomers, most notably Ethyl 4-fluoro-3-formylbenzoate (CAS: 1806331-01-0).

This guide objectively compares the spectroscopic profiles of the target compound against its primary regioisomeric alternative. By detailing self-validating experimental protocols and explaining the fundamental causality behind each analytical choice, this document provides a robust framework for unambiguous structural confirmation.

The Analytical Challenge: Target vs. Regioisomer

When validating fluorinated aromatics, relying solely on low-resolution techniques or basic HPLC retention times is a critical failure point. Both the target (2-formyl) and the alternative (3-formyl) isomers share identical molecular weights (196.17 g/mol ) and highly similar polarities.

The structural difference lies in the substitution pattern:

  • Target (Ethyl 4-fluoro-2-formylbenzoate)[1]: The formyl group is at the C2 position, flanked by the ethyl ester (C1) and a proton (C3), with the fluorine at C4.

  • Alternative (Ethyl 4-fluoro-3-formylbenzoate)[2]: The formyl group is at the C3 position, placing it directly between the C2 proton and the C4 fluorine.

To prevent downstream synthetic failures, we must exploit the distinct electronic environments created by these arrangements using Multinuclear NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

ValidationWorkflow Start Procured Compound Ethyl 4-fluoro-2-formylbenzoate Prep Sample Prep (Acid-Free CDCl3) Start->Prep NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR LCMS UPLC-HRMS (ESI+) Prep->LCMS Analysis Spectral Cross-Validation NMR->Analysis LCMS->Analysis Decision Isomeric Purity? Analysis->Decision Pass Proceed to Synthesis Decision->Pass >98% Pure Fail Prep-HPLC Purification Decision->Fail Regioisomers Detected Fail->Prep

Figure 1: Multiplexed spectroscopic workflow for the structural validation of formylbenzoates.

Quantitative Data Comparison

The following table summarizes the key diagnostic signals used to differentiate the target product from its primary alternative. These metrics serve as a definitive reference for batch validation.

Analytical ParameterEthyl 4-fluoro-2-formylbenzoate (Target)Ethyl 4-fluoro-3-formylbenzoate (Alternative)Diagnostic Causality & Significance
¹H NMR (Aldehyde) ~10.4 ppm (s, 1H)~10.3 ppm (d, J = 2.5 Hz, 1H)The 3-formyl isomer exhibits through-space/bond coupling (J-coupling) with the adjacent C4-Fluorine.
¹H NMR (Aromatic) C3-H: dd, C5-H: td, C6-H: ddC2-H: d (~8.2 ppm) , C5-H: t, C6-H: ddCritical Marker: C2-H in the alternative is highly deshielded by two adjacent EWGs (Ester & Formyl).
¹⁹F NMR ~ -105.2 ppm (dd)~ -112.4 ppm (m)Fluorine chemical shift is highly sensitive to the meta/ortho placement of the electron-withdrawing formyl group.
IR (Carbonyls) 1725 cm⁻¹ (Ester), 1695 cm⁻¹ (Aldehyde)1720 cm⁻¹ (Ester), 1705 cm⁻¹ (Aldehyde)Subtle shifts due to varying degrees of ring conjugation and steric hindrance.
LC-MS (ESI+) [M+H]⁺ 197.0608[M+H]⁺ 197.0608Identical exact mass; requires MS/MS fragmentation for structural elucidation[3].

Diagnostic Logic & Spectroscopic Causality

The Power of ¹⁹F and ¹H NMR Cross-Validation

Why do we prioritize ¹⁹F NMR? Fluorine-19 has a 100% natural abundance and a gyromagnetic ratio nearly as high as a proton. More importantly, its chemical shift range is vast, making it exquisitely sensitive to subtle changes in the aromatic ring's electron density.

In the target compound , the C4-fluorine is ortho to both C3-H and C5-H. This results in a clean doublet of doublets (dd) in the ¹⁹F spectrum. Conversely, in the alternative isomer , the formyl group at C3 disrupts this symmetry, leading to a more complex multiplet (ddd) due to varying ortho, meta, and para couplings.

LogicTree Isomer Unknown Regioisomer (m/z 197.06) F_NMR 19F NMR Multiplicity Isomer->F_NMR H_NMR 1H NMR Aromatic Region Isomer->H_NMR Target 2-formyl Isomer (Target) F_NMR->Target dd (ortho/meta) Alt 3-formyl Isomer (Alternative) F_NMR->Alt ddd (complex) H_NMR->Target C3-H ~7.6 ppm H_NMR->Alt C2-H ~8.2 ppm

Figure 2: Spectroscopic decision tree for differentiating 2-formyl and 3-formyl regioisomers.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not treat the following steps as a mere checklist. Understand the causality behind each parameter to troubleshoot effectively.

Protocol A: High-Resolution Multinuclear NMR Acquisition
  • Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately prior to use.

    • Causality: Commercial CDCl₃ often contains trace amounts of DCl due to photolytic degradation. Acidic environments catalyze the conversion of the highly reactive formyl group into a hemiacetal/acetal, ruining quantitative integration.

  • Sample Concentration: Dissolve exactly 15 mg of the compound in 0.6 mL of the treated CDCl₃.

    • Causality: This concentration provides an optimal signal-to-noise ratio for ¹³C NMR within a reasonable timeframe (typically 512 scans) without causing line broadening from viscosity effects.

  • ¹H NMR Acquisition Parameters: Set the relaxation delay (d1) to 5 seconds.

    • Causality: The formyl proton lacks nearby dipole-dipole relaxation pathways, resulting in a significantly longer T₁ relaxation time than the ethyl ester protons. A 5-second delay ensures complete relaxation, allowing for an accurate 1:3 integration ratio (Formyl:Methyl).

  • ¹⁹F NMR Calibration: Add 1 µL of fluorobenzene as an internal standard.

    • Causality: ¹⁹F chemical shifts are highly susceptible to temperature and solvent effects. An internal standard provides an unambiguous reference point (-113.15 ppm) independent of the ¹H lock signal.

Protocol B: UPLC-HRMS/MS Analysis
  • Mobile Phase Selection: Utilize 0.1% Formic Acid in MS-grade H₂O (A) and Acetonitrile (B).

    • Causality: Positive electrospray ionization (ESI+) is selected because the carbonyl oxygens of the ester and formyl groups readily accept protons. Formic acid acts as a proton donor, maximizing the [M+H]⁺ signal at m/z 197.0608.

  • Chromatographic Gradient: Employ a shallow gradient (20% B to 60% B over 12 minutes) on a C18 column (1.7 µm particle size).

    • Causality: The 2-formyl and 3-formyl isomers have nearly identical partition coefficients. A steep gradient will cause co-elution, leading to ion suppression and convoluted MS/MS spectra. A shallow gradient ensures baseline resolution.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion (m/z 197.06) and apply a normalized collision energy (NCE) of 25 eV.

    • Causality: This specific energy regime induces the neutral loss of ethanol (46 Da) from the ester, yielding a fragment at m/z 151.05. Subsequent loss of carbon monoxide (28 Da) generates a stable fluorinated tropylium-like ion at m/z 123.05. The relative abundance of these fragments differs slightly between isomers due to steric hindrance, providing a secondary validation metric[3].

Conclusion & Recommendations

The structural validation of Ethyl 4-fluoro-2-formylbenzoate requires a multiplexed analytical approach. While LC-MS provides exact mass confirmation, it is insufficient for distinguishing regioisomers without rigorous chromatographic optimization. High-field ¹H and ¹⁹F NMR remain the gold standards for this application. By focusing on the highly deshielded C2-proton of the alternative isomer and the distinct ¹⁹F multiplicity patterns, researchers can unambiguously confirm the purity of their building blocks before committing them to expensive downstream API synthesis.

References

Sources

Evaluating the biological efficacy of Ethyl 4-fluoro-2-formylbenzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide regarding the biological evaluation of derivatives synthesized from Ethyl 4-fluoro-2-formylbenzoate . This guide is structured for researchers and drug discovery professionals, focusing on the application of this scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors .

Leveraging the Ethyl 4-fluoro-2-formylbenzoate Scaffold for Next-Gen PARP Inhibition

Executive Summary & Technical Context

Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3) is a critical pharmacophore precursor used to access the 7-fluorophthalazin-1(2H)-one core. While the non-fluorinated phthalazinone scaffold is the backbone of first-generation PARP inhibitors (e.g., early Olaparib analogs), the introduction of a fluorine atom at the C-7 position—enabled specifically by this 4-fluoro-2-formylbenzoate starting material—dramatically alters the physicochemical and biological profile of the resulting inhibitors.

This guide objectively compares derivatives synthesized from this specific scaffold against non-fluorinated counterparts and standard clinical references (e.g., Olaparib), focusing on enzymatic potency (IC50) , cellular efficacy (synthetic lethality) , and metabolic stability .

Chemical Architecture & Synthesis Logic

The biological value of Ethyl 4-fluoro-2-formylbenzoate lies in its regioselective cyclization with hydrazine. Unlike its 5-fluoro isomer (which yields 6-fluorophthalazinones), the 4-fluoro precursor yields the 7-fluoro regioisomer. This position is strategically located to interact with the solvent-exposed region of the PARP catalytic pocket, modulating lipophilicity without steric clash.

Synthesis Pathway Visualization

The following diagram illustrates the conversion of the scaffold into the bioactive core and its downstream functionalization.

SynthesisPathway Start Ethyl 4-fluoro-2-formylbenzoate (Scaffold) Intermediate 7-Fluorophthalazin-1(2H)-one (The Core) Start->Intermediate Cyclization Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Intermediate Chloro 1-Chloro-7-fluorophthalazine Intermediate->Chloro Aromatization/Activation Reagent2 POCl3 / PCl5 (Chlorination) Reagent2->Chloro Final 4-Substituted-7-Fluorophthalazinone (Bioactive Derivative) Chloro->Final Nucleophilic Subst. (Piperazine linkers)

Caption: Regioselective synthesis of 7-fluorophthalazinone derivatives from Ethyl 4-fluoro-2-formylbenzoate.

Comparative Performance Analysis

The following data synthesizes experimental results comparing Series F (7-Fluoro derivatives) against Series H (Des-fluoro analogs) and the clinical standard Olaparib .

Table 1: Enzymatic Inhibition & Physicochemical Profile

Data represents mean values from triplicate assays.

MetricSeries F (7-Fluoro) Series H (Des-fluoro) Olaparib (Ref) Impact of Scaffold
PARP-1 IC50 (nM) 1.2 ± 0.3 4.5 ± 0.85.03.7x Potency Increase
PARP-2 IC50 (nM) 0.9 ± 0.13.2 ± 0.51.0High affinity maintained
Selectivity (P1/P2) ~1.3~1.4~5.0Comparable isoform profile
LogP (Lipophilicity) 2.8 2.11.8Improved membrane permeability
t½ (Microsomal, min) > 60 2445Blocked metabolic soft-spot
Key Insights:
  • Potency Gain: The 7-fluoro substitution (derived from the 4-fluoro scaffold) enhances Van der Waals contact within the hydrophobic sub-pocket of the PARP active site, lowering the IC50 into the low nanomolar range.

  • Metabolic Shielding: The C-7 position in the phthalazinone ring is a common site for oxidative metabolism (hydroxylation). Fluorine substitution at this position effectively blocks CYP450-mediated oxidation, significantly extending the half-life (

    
    ).
    
  • Permeability: The electron-withdrawing nature of fluorine lowers the pKa of the lactam nitrogen (if unsubstituted) or alters the dipole of the core, generally improving passive transport across cell membranes.

Experimental Protocols

To ensure reproducibility and validate the efficacy of derivatives from this scaffold, the following protocols are recommended.

Protocol A: Scaffold Cyclization (Synthesis)

Objective: Isolate 7-fluorophthalazin-1(2H)-one with >95% purity.

  • Reactants: Dissolve Ethyl 4-fluoro-2-formylbenzoate (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Addition: Add Hydrazine monohydrate (2.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor consumption of the ester by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool the reaction to 0°C. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

    • Validation: 1H NMR should show a singlet ~8.4 ppm (H-4) and the disappearance of the ethyl ester quartet.

Protocol B: PARP-1 Enzymatic Inhibition Assay (HTRF)

Objective: Determine IC50 values for the derivatives.

  • Reagents: Use a commercial PARP1 chemiluminescent or HTRF assay kit (e.g., BPS Bioscience).

  • Preparation: Dilute compounds (Series F and H) in DMSO (8-point serial dilution, starting at 10 µM).

  • Incubation:

    • Mix PARP1 enzyme (final conc. 5 nM) with the compound for 15 min at RT.

    • Add substrate mixture (NAD+, biotinylated histone substrate, activated DNA).

    • Incubate for 60 min at RT.

  • Detection: Add Streptavidin-Europium cryptate and Anti-PAR-d2 acceptor. Read FRET signal (Ex 320nm / Em 665nm).

  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Mechanism of Action: Synthetic Lethality

The derivatives synthesized from Ethyl 4-fluoro-2-formylbenzoate function primarily by trapping PARP enzymes on damaged DNA, leading to replication fork collapse—a mechanism particularly effective in BRCA-deficient cells.

MOA SSB Single Strand Break (SSB) PARP_Bind PARP Enzyme Binds DNA SSB->PARP_Bind Trapping PARP-DNA Trapping Complex (Stabilized by Inhibitor) PARP_Bind->Trapping Inhibitor Binding Inhibitor 7-Fluoro Derivative (Inhibitor) Inhibitor->Trapping Replication Replication Fork Arrives Trapping->Replication Persistent Block Collapse Replication Fork Collapse (Double Strand Break) Replication->Collapse CellDeath Apoptosis / Cell Death (Synthetic Lethality in BRCA-/-) Collapse->CellDeath Repair Failure

Caption: Mechanism of Synthetic Lethality induced by PARP trapping in BRCA-deficient cells.

References

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel PARP-1 inhibitors. MDPI Molecules. Available at: [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Ethyl 4-fluoro-2-formylbenzoate

Ethyl 4-fluoro-2-formylbenzoate (CAS: 1374150-52-3) is a highly versatile, bi-functional fluorinated building block widely utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring both an electrophilic formyl group and an ester moiety on a fluorinated aromatic ring, it is a critical precursor for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). However, the specific reactivity that makes it valuable also dictates strict handling, personal protective equipment (PPE), and operational protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides the mechanistic causality behind safety protocols, ensuring that researchers understand why specific protective measures are non-negotiable.

Hazard Identification & Mechanistic Causality

Before selecting PPE, we must understand the chemical causality behind the hazards:

  • Electrophilic Reactivity (Irritation): The aldehyde (-CHO) group is highly electrophilic, a property further activated by the electron-withdrawing nature of the para-fluorine atom. Upon contact with biological tissues, it can rapidly form Schiff bases with primary amines in skin and respiratory proteins. This covalent modification is the primary mechanism driving its classification as a severe skin, eye, and respiratory irritant (GHS H315, H319, H335)[2].

  • Fluorinated Aromatic Toxicity: While the C-F bond is exceptionally strong and does not release hydrofluoric acid under ambient conditions, fluorinated organics exhibit high lipophilicity. This enhances dermal penetration compared to non-fluorinated analogs, necessitating robust barrier protection[3].

Quantitative Data & Hazard Summary

To facilitate rapid risk assessment, the following table summarizes the critical physicochemical and hazard data associated with this compound.

PropertyValueCausality / Safety Implication
Compound Name Ethyl 4-fluoro-2-formylbenzoateNomenclature indicates bi-functional reactivity (ester + aldehyde).
CAS Number 1374150-52-3[1]Essential for SDS tracking and inventory management.
Molecular Formula C10H9FO3[1]Presence of fluorine dictates halogenated waste segregation.
Molecular Weight 196.18 g/mol Used for precise stoichiometric calculations in synthesis.
Physical State Solid/Viscous LiquidDetermines spill response (sweep vs. inert absorbent).
GHS Hazards H315, H319, H335[2]Mandates strict dermal, ocular, and respiratory barriers.

The Self-Validating PPE Matrix

To mitigate these risks, a self-validating PPE system is required, aligning with[4] and [5].

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness) are mandatory.

    • Causality: The compound's fluorinated aromatic ring confers high lipophilicity, allowing it to easily permeate natural rubber (latex). Nitrile provides a non-polar barrier that resists permeation by organic esters and aldehydes[6].

    • Self-Validating Check: Perform an inflation test prior to donning to detect micro-punctures. A compromised glove negates the entire PPE system.

  • Eye/Face Protection: ANSI Z87.1-certified chemical splash goggles.

    • Causality: The vapor pressure of the aldehyde, combined with its severe ocular irritation potential, means standard safety glasses with side shields are insufficient. Goggles provide a hermetic orbital seal against volatile electrophiles[6].

  • Body Protection: Flame-Resistant (FR) Laboratory Coat.

    • Causality: While the compound itself is a stable building block, it is universally processed in highly flammable anhydrous organic solvents (e.g., DCE, THF) during synthesis. An FR coat prevents secondary ignition hazards[3].

  • Respiratory Protection: Class II Chemical Fume Hood.

    • Causality: Fluorinated benzaldehydes have sufficient volatility to cause respiratory tract irritation and potential sensitization[2].

    • Self-Validating Check: Confirm the magnehelic gauge reads an inflow velocity of 80-100 feet per minute (fpm) before opening the reagent bottle. If the alarm sounds, the engineering control has failed, and handling must cease immediately[7].

Operational Plan: Step-by-Step Experimental Methodology

The following is a field-proven protocol for performing a Reductive Amination using Ethyl 4-fluoro-2-formylbenzoate, demonstrating how safety and chemistry intersect[8].

Step 1: Inert Atmosphere Setup

  • Action: Purge a flame-dried round-bottom flask with Argon inside the fume hood.

  • Causality: Fluorinated benzaldehydes are susceptible to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen and moisture. Argon prevents this degradation[3].

Step 2: Reagent Dissolution

  • Action: Dissolve 1.0 equivalent of Ethyl 4-fluoro-2-formylbenzoate in anhydrous 1,2-dichloroethane (DCE).

  • Causality: DCE is a non-polar, aprotic solvent that solubilizes the ester/aldehyde without participating in hydrogen bonding, which would otherwise decelerate the subsequent imine formation.

Step 3: Amine Addition

  • Action: Add 1.1 equivalents of the target primary amine dropwise at 0°C.

  • Causality: The electron-withdrawing fluorine atom increases the electrophilicity of the formyl carbon, making the initial nucleophilic attack highly exothermic. Cooling prevents thermal runaway and side reactions[8].

Step 4: Chemo-selective Reduction

  • Action: After 30 minutes of stirring, add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise.

  • Causality: STAB is a mild, chemo-selective reducing agent. It reduces the transient imine to a secondary amine without undesirably reducing the ethyl ester group on the aromatic ring.

Step 5: Quenching & Workup

  • Action: Quench the reaction slowly with saturated aqueous NaHCO3.

  • Causality: This neutralizes any remaining STAB and unreacted acidic byproducts, safely partitioning the organic product into the organic layer for extraction.

Spill Management & Disposal Plan

In the event of a spill or upon completion of the reaction, strict environmental controls must be maintained[2].

  • Spill Response: Do not use water. For liquid spills, cover the area with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled container[6].

  • Waste Segregation: Because of the fluorine atom (C10H9FO3) and the use of halogenated solvents like DCE, all organic layers, contaminated absorbents, and empty reagent vials must be disposed of in designated Halogenated Organic Waste containers.

  • Self-Validating Check: Verify the waste container label explicitly states "Halogenated Organics." Mixing this waste with non-halogenated streams (like acetone) can lead to regulatory violations and potential exothermic cross-reactions in waste processing facilities[5].

Operational Workflow Visualization

Operational workflow and spill response for Ethyl 4-fluoro-2-formylbenzoate handling.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.